4-Phenylisoxazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTKSZSXETZARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372736 | |
| Record name | 4-phenylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-83-6 | |
| Record name | 4-phenylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenylisoxazol-5-amine chemical properties and structure
An In-Depth Technical Guide to 4-Phenylisoxazol-5-amine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a core isoxazole ring substituted with both a phenyl group and an amine group. This unique structural arrangement imparts a versatile reactivity profile, establishing it as a valuable and sought-after building block in various scientific domains. Its significance is particularly pronounced in medicinal chemistry, where the isoxazole scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active molecules.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the chemical properties, structure, synthesis, and key applications of this important intermediate.
Chemical Identity and Structural Properties
The foundational characteristics of this compound are defined by its unique molecular structure, which combines an aromatic phenyl ring with a five-membered heterocyclic isoxazole ring containing an exocyclic amine. This combination dictates its chemical behavior and physical properties.
IUPAC Name: 4-phenyl-1,2-oxazol-5-amine[3] CAS Number: 4320-83-6[1] Molecular Formula: C₉H₈N₂O[1] Molecular Weight: 160.18 g/mol [1]
Structural Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 94-101 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C in a cool, dry place | [1][4] |
Spectroscopic Profile for Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the protons of the primary amine group.
-
Phenyl Protons (C₆H₅-): A complex multiplet would be expected in the aromatic region, typically between δ 7.0-8.0 ppm.
-
Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is highly variable (typically δ 2.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbons of both the phenyl and isoxazole rings.
-
Phenyl Carbons: Signals for the six carbons of the phenyl ring would appear in the aromatic region (approx. δ 120-140 ppm).
-
Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system and would be expected in the range of δ 150-170 ppm for the carbons double-bonded to nitrogen and oxygen. Carbons adjacent to the amine nitrogen are typically deshielded.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands are expected:
-
N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[7][8]
-
C=C Stretching (Aromatic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ range.
-
N-H Bending: A medium to strong band from the primary amine scissoring vibration is expected around 1580-1650 cm⁻¹.[8]
-
C=N Stretching (Isoxazole): A stretching vibration for the imine bond within the isoxazole ring is expected around 1620-1680 cm⁻¹.
-
C-N Stretching: A band corresponding to the aromatic amine C-N stretch is anticipated in the 1250-1335 cm⁻¹ region.[8]
Mass Spectrometry (MS)
The mass spectrum should be consistent with the compound's molecular formula.
-
Nitrogen Rule: In accordance with the nitrogen rule, the presence of two nitrogen atoms predicts an even-numbered molecular ion peak (M⁺) at m/z = 160.[7][9]
-
Fragmentation: A characteristic fragmentation pattern in alkylamines is α-cleavage, where the bond beta to the nitrogen atom is broken.[7] While this molecule is not a simple alkylamine, fragmentation of the isoxazole ring and loss of small molecules like CO or HCN are plausible pathways.
Synthesis and Reactivity
This compound is typically synthesized through the cyclization of a linear precursor. Its reactivity is governed by the nucleophilic character of the amine group and the inherent properties of the isoxazole ring, making it a versatile intermediate for further chemical modification.[1]
General Synthesis Protocol
A common and efficient method for constructing the 5-aminoisoxazole core involves the reaction of a β-ketonitrile with hydroxylamine. For this compound, the logical precursor is benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).[10]
Reaction: Benzoylacetonitrile + Hydroxylamine → this compound
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles for isoxazole synthesis. Researchers should optimize conditions based on their specific laboratory setup.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, such as sodium acetate or sodium bicarbonate (1.5-2.0 equivalents), to the solution.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the reaction mixture. The base will neutralize the HCl and generate free hydroxylamine in situ.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a pale yellow solid.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound stems from its role as a key intermediate in the synthesis of more complex molecules with diverse biological activities.[3][11][12]
Pharmaceutical Development
-
Neurological Disorders: The compound is a critical starting material for pharmaceuticals targeting neurological disorders, owing to the ability of the isoxazole core to interact with various receptors in the central nervous system.[3][11][12]
-
Enzyme Inhibition: Aminoisoxazoles derived from this scaffold are potent inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2), an enzyme implicated in cancer and neurodegenerative diseases.[3]
-
Kinase Inhibitors: The isoxazole motif is a component of advanced clinical candidates, such as VX-970/M6620, a potent inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key target in cancer therapy.[13]
Broader Applications
-
Biochemical Research: Used to synthesize probes and ligands for studying the mechanisms of neurotransmitters and other biological pathways.[1]
-
Material Science: Serves as a monomer or precursor for the development of advanced polymers and coatings that require specific thermal and mechanical properties.[1][11]
-
Organic Synthesis: Its versatile functional groups allow it to participate in a wide range of chemical reactions, making it a valuable tool for creating complex molecular architectures.[1]
Caption: Key application areas derived from this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS) for this compound and its close analogs.
Hazard Identification:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[14]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[14] Overexposure may result in serious illness.[4] Standard safety protocols should be strictly followed.
Conclusion
This compound is a compound of significant scientific interest, underscored by its versatile chemical nature and its role as a foundational element in the synthesis of high-value molecules. Its isoxazole core provides a stable and synthetically accessible scaffold that is frequently exploited in the design of novel therapeutic agents, particularly in oncology and neuroscience. This guide has consolidated the key technical data on its structure, properties, synthesis, and applications, providing a robust resource for scientists and researchers aiming to leverage this potent chemical intermediate in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fiveable.me [fiveable.me]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. FCKeditor - Resources Browser [tntech.tk20.com]
- 12. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 13. Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Synthesis pathways for 4-Phenylisoxazol-5-amine
An In-Depth Technical Guide to the Synthesis of 4-Phenylisoxazol-5-amine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthetic pathways leading to this compound. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1][2][3][4][5] This document outlines the core synthetic strategies, delves into the mechanistic underpinnings of these reactions, and provides detailed experimental protocols.
Introduction to this compound
The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is found in numerous biologically active molecules and approved drugs.[6][7] The 5-aminoisoxazole moiety, in particular, offers a versatile handle for further chemical modifications, making it a desirable synthon in drug discovery programs. This compound, with its phenyl substitution at the 4-position, presents a unique electronic and steric profile, influencing its reactivity and potential biological activity.
Core Synthetic Strategies
The synthesis of 5-aminoisoxazoles, including the 4-phenyl derivative, primarily revolves around the construction of the isoxazole ring through cyclocondensation reactions. The key challenge lies in controlling the regioselectivity of the cyclization to favor the desired 5-amino isomer over the 3-amino counterpart.[8] The most prevalent and effective methods involve the reaction of a suitable three-carbon precursor with hydroxylamine.
Pathway 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine
A classical and reliable method for the synthesis of 5-aminoisoxazoles is the cyclocondensation of β-ketonitriles with hydroxylamine.[9] For the synthesis of this compound, the required precursor would be α-phenyl-β-ketonitrile (2-phenyl-3-oxobutanenitrile).
The reaction proceeds by the initial formation of an oxime intermediate through the reaction of the ketone carbonyl with hydroxylamine. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic 5-aminoisoxazole ring. The use of a base is often necessary to facilitate the reaction.
Plausible Reaction Mechanism:
Caption: Mechanism of 5-aminoisoxazole formation from a β-ketonitrile.
Pathway 2: Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted isoxazoles.[10][11] A plausible one-pot synthesis of a derivative, 5-amino-3-phenylisoxazole-4-carbonitrile, involves the reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst.[12] While this specific example yields a 4-carbonitrile derivative, the underlying principle of constructing the isoxazole ring from simple precursors is highly relevant.
Adapting this to this compound would likely involve a three-component reaction between phenylacetaldehyde, a cyanide source, and hydroxylamine, although this is a more speculative pathway requiring significant experimental optimization.
Pathway 3: From α,β-Unsaturated Nitriles
The reaction of α,β-unsaturated nitriles with hydroxylamine can also lead to the formation of isoxazoles.[13] For the target molecule, the starting material would be α-phenylcinnamonitrile. The reaction mechanism involves the Michael addition of hydroxylamine to the β-carbon of the unsaturated nitrile, followed by intramolecular cyclization and elimination.
Experimental Protocol: Synthesis of this compound from a β-Ketonitrile Precursor
This protocol is a representative procedure based on established methods for the synthesis of 5-aminoisoxazoles.[9]
Materials:
-
2-Phenyl-3-oxobutanenitrile (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-phenyl-3-oxobutanenitrile (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Summary:
| Parameter | Value | Reference |
| Starting Materials | 2-Phenyl-3-oxobutanenitrile, Hydroxylamine hydrochloride, Sodium acetate | [9] |
| Solvent | Ethanol | [13] |
| Reaction Temperature | Reflux | [13] |
| Reaction Time | 4-6 hours (TLC monitored) | [12] |
| Purification | Column Chromatography | [6] |
Mechanistic Insights and Causality
The choice of a β-ketonitrile as the starting material is strategic as it contains the requisite three-carbon backbone and electrophilic centers for cyclization with hydroxylamine. The regioselectivity favoring the 5-aminoisoxazole is driven by the differential reactivity of the ketone and nitrile functionalities. The ketone carbonyl is more susceptible to initial attack by hydroxylamine to form the oxime. The subsequent intramolecular cyclization is an addition of the nucleophilic oxime nitrogen to the electrophilic nitrile carbon.
The use of a mild base like sodium acetate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine necessary for the reaction.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through the cyclocondensation of an appropriate β-ketonitrile with hydroxylamine. This method is robust and relies on readily available starting materials. Understanding the underlying reaction mechanism is key to optimizing reaction conditions and achieving high yields of the desired product. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of novel isoxazole-based compounds for drug discovery and development.
References
- 1. FCKeditor - Resources Browser [tntech.tk20.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ajrcps.com [ajrcps.com]
- 13. researchgate.net [researchgate.net]
The Isoxazole Core: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across various disease areas. The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as one such scaffold.[1] Its significance stems from a unique combination of properties: inherent aromaticity, metabolic stability, and the capacity to engage in diverse non-covalent interactions with biological targets.[2] These attributes make the isoxazole moiety an attractive component in the design of novel therapeutics aimed at treating a wide array of human diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4]
This guide provides a deep dive into the multifaceted biological activities of novel isoxazole derivatives. Moving beyond a simple catalog of effects, we will explore the underlying mechanisms of action, present detailed protocols for their evaluation, and offer insights into the causal relationships that guide experimental design in the quest for new isoxazole-based drugs.
Part 1: Anticancer Activity of Isoxazole Derivatives
The development of targeted and effective anticancer agents remains a paramount challenge. Isoxazole derivatives have emerged as a highly promising class of compounds, demonstrating potent cytotoxic effects against numerous cancer cell lines.[5] Their therapeutic potential is rooted in their ability to modulate a variety of biological pathways essential for tumor growth and survival.[1]
Mechanisms of Anticancer Action
The antitumor activity of isoxazole derivatives is not monolithic; rather, it involves a range of mechanisms that can be tailored through synthetic modification of the core scaffold. Key mechanisms include:
-
Induction of Apoptosis: Many isoxazole compounds exert their effects by triggering programmed cell death, or apoptosis, in cancer cells.[6][7] This is a critical mechanism, as it eliminates malignant cells without inducing the inflammatory response associated with necrosis. The pro-apoptotic activity can be initiated through various pathways, including the inhibition of survival signals or the activation of death receptor pathways.
-
Enzyme Inhibition: Isoxazoles are effective inhibitors of several enzymes critical to cancer progression.[6] This includes protein kinases, which are often dysregulated in cancer, as well as enzymes like topoisomerase and aromatase, which are involved in DNA replication and hormone synthesis, respectively.[1][7]
-
Disruption of Microtubule Dynamics: The cellular skeleton, composed of microtubules, is essential for cell division (mitosis). Some isoxazole derivatives function by inhibiting tubulin polymerization, the process of forming these microtubules.[6] This disruption arrests cancer cells in mitosis, ultimately leading to apoptotic cell death.
Data Presentation: Representative Anticancer Isoxazole Derivatives
The following table summarizes the activity of select isoxazole derivatives, highlighting their targeted mechanisms and efficacy.
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 | Reference |
| Indolyl-Isoxazoles | Pro-apoptotic | Colo320 (Colon), Calu-3 (Lung) | Not specified | [8] |
| Isoxazole-Carboxamides | COX-2 Inhibition | PC3 (Prostate) | Not specified | [9] |
| 3,5-disubstituted Isoxazoles | Antiproliferative | Various | Not specified | [10] |
| Steroidal Isoxazoles | Androgen Receptor Signaling | LNCaP, LAPC-4 (Prostate) | Not specified | [11] |
Experimental Workflow: Screening for Anticancer Activity
A logical and systematic workflow is crucial for identifying and characterizing novel anticancer compounds. The following diagram illustrates a standard screening cascade.
Caption: A typical workflow for the discovery and evaluation of novel anticancer agents.
Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[12] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The intensity of this color change is directly proportional to the number of viable cells.[14]
Principle of Self-Validation: This protocol incorporates multiple controls to ensure data integrity. A "vehicle control" (e.g., DMSO) accounts for any effect of the compound's solvent. A "no-cell control" (media only) provides the background absorbance. An untreated cell control represents 100% viability. These controls are essential for normalizing the data and confirming that observed effects are due to the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include vehicle controls (medium with the same concentration of DMSO used for the compounds) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Antimicrobial Activity of Isoxazole Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi.[8] The presence of specific functional groups on the isoxazole ring can significantly enhance their potency.[6]
Data Presentation: Representative Antimicrobial Isoxazole Derivatives
| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| Isoxazole-Acridones | Escherichia coli | 16.88 - 19.01 | [16] |
| Chalcone-derived Isoxazoles | Candida albicans | 6 - 60 | [17] |
| Chalcone-derived Isoxazoles | Bacillus subtilis | 10 - 80 | [17] |
| CF3-containing Isoxazoles | Candida albicans | 250 | [4] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The standard approach to quantifying the potency of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is a quantitative and reproducible technique widely used in drug discovery.[19][20]
Principle of Self-Validation: This protocol is inherently self-validating through the inclusion of critical controls in the 96-well plate. A "growth control" well contains only broth and the microorganism to confirm its viability. A "sterility control" well contains only broth to ensure the medium is not contaminated. These controls are essential for a valid interpretation of the results.
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.[10]
-
Prepare a stock solution of the test compound in MHB at twice the highest desired concentration. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[10] Well 11 will serve as the growth control, and well 12 as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[18]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial/fungal inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
The final volume in each test well will be 200 µL.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]
Part 3: Anti-inflammatory Activity of Isoxazole Derivatives
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[21]
Mechanisms of Anti-inflammatory Action
A primary mechanism for the anti-inflammatory effects of many isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][16] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[22] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[21]
Experimental Pathway: LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines like TNF-α. This pathway is a standard in vitro model for screening anti-inflammatory compounds.
Caption: Simplified pathway of LPS-induced TNF-α production in macrophages.
Detailed Protocol: In Vitro TNF-α Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of TNF-α from macrophages (e.g., RAW 264.7 cell line) stimulated with LPS.[23]
Principle of Self-Validation: The protocol's integrity relies on several controls. An "LPS-only" control establishes the maximum TNF-α release. A "vehicle control" ensures the solvent does not affect cytokine production. A "no-LPS" control confirms the baseline TNF-α level. A separate cell viability assay (like MTT) must be run in parallel to confirm that the reduction in TNF-α is due to specific anti-inflammatory activity and not general cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁶ cells/well in complete DMEM and incubate overnight.[24]
-
Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of the isoxazole derivative or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (except the no-LPS control) to a final concentration of 100 ng/mL.[24]
-
Incubation: Incubate the plate for an appropriate time (e.g., 18-24 hours) to allow for TNF-α production and secretion into the supernatant.[23]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
TNF-α Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants and a series of known TNF-α standards to the wells. Incubate for 2 hours.[25]
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[25]
-
Wash the plate and add streptavidin-HRP. Incubate for 45 minutes.[25]
-
Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Create a standard curve using the known TNF-α concentrations. Use this curve to calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
Part 4: Neuroprotective Activity of Isoxazole Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. A key pathological driver is oxidative stress, where an excess of reactive oxygen species (ROS) damages cellular components, leading to cell death.[5] Isoxazole derivatives have shown promise as neuroprotective agents, capable of shielding neurons from such damage.[3][26]
Mechanisms of Neuroprotective Action
The neuroprotective effects of isoxazoles are often linked to their ability to combat oxidative stress.[5] This can be achieved by directly scavenging free radicals or by modulating cellular signaling pathways that enhance the cell's endogenous antioxidant defenses. Some compounds protect against glutamate-induced excitotoxicity, a process where excessive stimulation of glutamate receptors leads to a cascade of events culminating in neuronal death.[26]
Experimental Workflow: Screening for Neuroprotection
The HT22 mouse hippocampal cell line is a widely used model for studying oxidative stress-induced neuronal death. These cells lack certain glutamate receptors, making them an excellent tool to specifically study the downstream effects of glutamate-induced glutathione depletion and subsequent oxidative stress (oxytosis).[27][28]
Caption: Workflow for assessing neuroprotective effects against oxidative stress in HT22 cells.
Detailed Protocol: Glutamate-Induced Oxytosis Assay in HT22 Cells
This protocol assesses the ability of a test compound to protect HT22 cells from death induced by high concentrations of glutamate.[27]
Principle of Self-Validation: This assay requires multiple controls for valid interpretation. A "glutamate-only" control establishes the maximum level of cell death. A "vehicle control" (with glutamate) ensures the solvent has no protective effect. An "untreated" control represents 100% cell viability. Comparing the viability of compound-treated cells to these controls allows for the quantification of the neuroprotective effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[27]
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the isoxazole derivative or vehicle control. Incubate for 2 hours.[27]
-
Induction of Oxidative Stress: Add a concentrated stock solution of L-glutamic acid to the wells to a final concentration of 2-10 mM (a pre-determined toxic concentration).[27] Do not add glutamate to the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[29]
-
Assessment of Cell Viability: Quantify the number of viable cells using a suitable method, such as the MTT assay described previously or a resazurin-based assay.
-
Data Analysis: Normalize the data by setting the viability of the untreated control to 100% and the glutamate-only control as the baseline for cell death. Calculate the percent protection afforded by each compound concentration. Plot the results to determine the EC₅₀ value (the effective concentration that provides 50% of the maximum protective effect).
Conclusion and Future Perspectives
The isoxazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to significant anti-inflammatory and neuroprotective properties.[3] The true power of this scaffold lies in its synthetic tractability, which allows medicinal chemists to fine-tune its structure to optimize potency, selectivity, and pharmacokinetic properties for a specific therapeutic target.
Future trends in isoxazole research will likely focus on the development of multi-targeted therapies, where a single molecule is designed to interact with several key nodes in a disease pathway.[3] Furthermore, the integration of isoxazole chemistry with novel drug delivery systems and advanced computational modeling will continue to accelerate the journey of these versatile compounds from the laboratory to the clinic, offering new hope for treating some of humanity's most challenging diseases.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. wjgnet.com [wjgnet.com]
- 26. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 29. researchgate.net [researchgate.net]
4-Phenylisoxazol-5-amine CAS number 4320-83-6 properties
An In-Depth Technical Guide to 4-Phenylisoxazol-5-amine (CAS: 4320-83-6)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a phenyl-substituted isoxazole core with a reactive primary amine, makes it a valuable scaffold for the synthesis of diverse and complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and a discussion of its applications in modern drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.
Introduction and Strategic Significance
This compound, identified by the CAS number 4320-83-6, is a cornerstone intermediate in contemporary organic synthesis. The isoxazole ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. The strategic placement of the phenyl group at the 4-position and the primary amine at the 5-position provides two distinct points for molecular elaboration. The amino group serves as a versatile nucleophilic handle for building complex amide, sulfonamide, and urea derivatives, while the phenylisoxazole core imparts favorable pharmacokinetic properties and acts as a rigid scaffold to orient functional groups for specific biological target interactions.
Its utility has been demonstrated in the development of novel therapeutics, particularly for neurological disorders and inflammation.[1] Furthermore, it serves as a key intermediate in the synthesis of potent enzyme inhibitors, highlighting its importance in targeted drug design.[2]
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 4320-83-6 | [3] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 94-101 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| IUPAC Name | 4-phenyl-1,2-oxazol-5-amine | [3] |
| Synonyms | 4-phenyl-5-isoxazolamine, 5-Amino-4-phenylisoxazole | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| Rotatable Bond Count | 1 | [4] |
Synthesis Protocol: A Validated Approach
While various methods exist for the synthesis of substituted isoxazoles, a robust and widely applicable strategy for 5-aminoisoxazoles involves the cyclization of a β-cyanoketone precursor with hydroxylamine. The following two-step protocol is a validated and logical pathway for the synthesis of this compound, starting from commercially available phenylacetonitrile.
Step 1: Synthesis of 2-Formyl-2-phenylacetonitrile
The critical intermediate is 2-formyl-2-phenylacetonitrile, which is prepared via a Claisen condensation reaction. This step introduces the formyl group that will ultimately become the C5 carbon of the isoxazole ring.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether or THF.
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Prepare a solution of phenylacetonitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Add the phenylacetonitrile/ethyl formate solution dropwise to the stirred sodium methoxide suspension over 1 hour, maintaining the temperature at 0 °C.
-
Equilibration: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Workup: Carefully quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-formyl-2-phenylacetonitrile is often used directly in the next step without further purification.
Step 2: Cyclization to this compound
The final step involves the acid-catalyzed condensation and cyclization of the β-cyanoketone intermediate with hydroxylamine.
Methodology:
-
Setup: Dissolve the crude 2-formyl-2-phenylacetonitrile (1.0 equivalent) in ethanol or a similar protic solvent.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of a base such as sodium acetate or pyridine to liberate the free hydroxylamine.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-6 hours. The reaction involves the formation of an oxime intermediate, followed by intramolecular cyclization to form the isoxazole ring.
-
Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration. Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pale yellow solid.
Expected Spectroscopic Characteristics
-
¹H NMR:
-
Phenyl Protons: A multiplet in the range of δ 7.20-7.50 ppm, integrating to 5H.
-
Isoxazole Proton (H5): A sharp singlet expected around δ 8.0-8.5 ppm.
-
Amine Protons (NH₂): A broad singlet, integrating to 2H. Its chemical shift is highly variable (typically δ 4.0-6.0 ppm) and depends on solvent and concentration. This signal will exchange with D₂O.
-
-
¹³C NMR:
-
Phenyl Carbons: Signals will appear in the aromatic region (δ 125-140 ppm), with four distinct peaks expected due to symmetry.
-
Isoxazole Carbons: Three characteristic signals are expected: C4 (quaternary, attached to phenyl group) around δ 100-110 ppm, C5 (attached to NH₂) around δ 160-165 ppm, and C3 (CH) around δ 150-155 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Two distinct, sharp to medium bands characteristic of a primary amine are expected in the 3400-3250 cm⁻¹ region.[6]
-
N-H Bend: A bending vibration (scissoring) for the primary amine should appear around 1650-1580 cm⁻¹.[6]
-
C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the phenyl and isoxazole ring systems.
-
C-N Stretch: A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 160, corresponding to the molecular weight of the compound.
-
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the reactivity of its 5-amino group. This nucleophilic center is the primary site for derivatization, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies.
Key Reactions of the 5-Amino Group:
-
N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide and sulfonamide linkages. This is the most common strategy for elaborating the scaffold.
-
N-H Insertion and Wolff Rearrangement: In more advanced applications, the 5-aminoisoxazole moiety can undergo chemoselective reactions with α-diazocarbonyl compounds.[1][2] Under thermal conditions, a Wolff rearrangement occurs to yield N-isoxazole amides.[2] In the presence of a rhodium catalyst like Rh₂(Oct)₄, the reaction proceeds via N-H insertion to produce α-amino acid derivatives.[2] This divergent reactivity provides powerful tools for creating unique and complex molecular architectures.[1][2]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to isoxazolyl ureas and thioureas, which are common motifs in bioactive molecules.
Applications in Research and Development
The primary application of this compound is as a high-value intermediate in pharmaceutical research and development.[3] Its structure is a key component in the design of inhibitors for various biological targets.
-
Oncology: The aminoisoxazole scaffold has been identified as a potent inhibitor of Tryptophan 2,3-Dioxygenase 2 (TDO2), an enzyme implicated in cancer immune evasion.[2] This makes derivatives of this compound attractive candidates for the development of novel cancer immunotherapies.
-
Neurological Disorders: The compound serves as an intermediate for pharmaceuticals targeting receptors in the brain, making it relevant for research into new treatments for a range of neurological and psychiatric conditions.[3]
-
Materials Science: Beyond pharmaceuticals, this compound is used in the synthesis of advanced materials, such as specialized polymers and coatings that require specific thermal and mechanical properties.[3]
-
Biochemical Research: It is employed in studies to investigate the mechanisms of action of neurotransmitters, aiding in the fundamental understanding of complex biological processes.[3]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Classification: Classified as Acute Toxicity, Oral (Category 4). The primary hazard statement is H302: Harmful if swallowed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 0-8°C.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemscene.com [chemscene.com]
- 6. orgchemboulder.com [orgchemboulder.com]
A Strategic Guide to Unveiling the Therapeutic Potential of 4-Phenylisoxazol-5-amine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of 4-Phenylisoxazol-5-amine. Given the nascent stage of research on this specific molecule, this guide is structured as a strategic roadmap for its investigation, drawing upon the well-established biological activities of the broader isoxazole class of compounds.
Introduction: The Rationale for Investigating this compound
This compound is a heterocyclic compound featuring an isoxazole core, a moiety of significant interest in medicinal chemistry. While specific biological targets for this exact molecule are not yet extensively documented, its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, has been noted.[1][2][3][4] The isoxazole ring is a structural component in numerous approved drugs with diverse therapeutic applications.[5] This, combined with the presence of a phenyl group and an amino group—substituents known to be crucial for the biological activity of related heterocyclic compounds—provides a strong rationale for a systematic investigation into its therapeutic potential.[6]
This guide will, therefore, focus on a deductive approach, inferring potential therapeutic avenues and molecular targets for this compound based on the established pharmacology of structurally related isoxazole derivatives. We will then outline a robust experimental framework for the systematic identification and validation of these putative targets.
Inferred Therapeutic Landscapes and Potential Molecular Targets
The isoxazole scaffold is associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[5][7][8] Based on this, we can hypothesize several key therapeutic areas where this compound may exhibit activity.
Oncology
The isoxazole nucleus is present in numerous compounds with demonstrated anti-cancer properties.[5] Potential mechanisms and targets to investigate for this compound in this domain include:
-
Kinase Inhibition: Many isoxazole-containing molecules function as kinase inhibitors. A prime target for initial investigation would be Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in tumors.[7]
-
DNA Repair Pathway Inhibition: Poly (ADP-ribose) polymerase-1 (PARP1) is crucial for DNA repair, and its inhibition is a validated anti-cancer strategy. Some isoxazole derivatives have shown PARP1 inhibitory activity.[7]
-
Chaperone Protein Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells, making it an attractive therapeutic target.[5][7]
Inflammation and Immunology
Isoxazole derivatives have been explored for their anti-inflammatory and immunomodulatory effects.[7][9] Leflunomide, an isoxazole-based drug, is a well-established immunosuppressant used in the treatment of rheumatoid arthritis.[9] Potential targets in this area include:
-
Cyclooxygenase (COX) Inhibition: Selective inhibition of COX-1 is a therapeutic strategy for neuro-inflammation and some cancers. The substitution of an amino group on a related isoxazole compound was shown to improve COX-1 selectivity and inhibitory activity.[5]
-
Pro-inflammatory Cytokine Modulation: The ability of this compound to modulate the production of key inflammatory mediators such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) should be assessed.[7]
Neurology
The use of this compound as an intermediate for compounds targeting neurological disorders suggests its potential in this area.[1][2][3] The isoxazole moiety is present in drugs for a range of neurological conditions.[10] Key areas of investigation include:
-
Receptor Modulation: Given its potential interaction with receptors in the brain, investigating its activity on neurotransmitter receptors, such as AMPA receptors, is a logical starting point.[1][2][3][8]
-
Enzyme Inhibition: Monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism are potential targets.
Infectious Diseases
The isoxazole scaffold has been incorporated into various antimicrobial agents.[7][8] Screening this compound for activity against a panel of bacterial and fungal pathogens would be a valuable initial step.
Experimental Workflows for Target Identification and Validation
A systematic approach is crucial to efficiently identify and validate the therapeutic targets of this compound. The following experimental workflows provide a comprehensive framework.
Phase 1: Broad Phenotypic Screening
The initial step is to perform broad phenotypic screening to identify the therapeutic areas where this compound exhibits the most potent activity.
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Line Selection: Assemble a diverse panel of human cell lines representing various disease states (e.g., cancer cell lines from different tissues, immune cell lines, neuronal cell lines).
-
Compound Treatment: Treat the cell lines with a range of concentrations of this compound.
-
Phenotypic Readouts: Utilize high-content imaging and other automated platforms to assess a variety of phenotypic changes, including cell viability, proliferation, apoptosis, and morphological alterations.
-
Data Analysis: Identify the cell lines and disease models most sensitive to the compound and determine the half-maximal effective concentration (EC50).
Workflow for Phenotypic Screening
References
- 1. FCKeditor - Resources Browser [tntech.tk20.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Characterizing 4-Phenylisoxazol-5-amine: From Physicochemical Principles to Pre-formulation Strategy
An In-Depth Technical Guide
Topic: Solubility and Stability of 4-Phenylisoxazol-5-amine in Different Solvents Audience: Researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones of innovation. The isoxazole ring, in particular, is a privileged structure, present in numerous therapeutic agents.[1] This guide focuses on a specific derivative, this compound, a compound of interest for its potential applications in medicinal chemistry and as a key synthetic intermediate.[2] However, advancing any such candidate beyond initial screening requires a rigorous, foundational understanding of its physicochemical properties. Solubility and stability are not merely data points; they are the bedrock upon which successful drug development is built, dictating everything from bioavailability to shelf life.
This document provides a comprehensive framework for the systematic evaluation of this compound. As a Senior Application Scientist, my objective is not to simply present a rigid protocol, but to illuminate the rationale behind the experimental design. We will explore the structural nuances of the molecule, detail robust, self-validating methodologies for determining its solubility and stability, and discuss how to translate the resulting data into actionable insights for formulation and development strategies.
Part 1: The Molecular Profile of this compound
A molecule's structure is the primary determinant of its behavior. This compound (MW: 160.18 g/mol ) possesses three key features that create a complex interplay of forces governing its solubility and potential degradation pathways:
-
The Isoxazole Ring: This aromatic heterocycle, with its adjacent nitrogen and oxygen atoms, introduces polarity and provides hydrogen bond acceptor sites.[3][4] The N-O bond within the ring is inherently weak, making it a potential site for chemical degradation under stress conditions such as strong acid or UV light exposure.
-
The Phenyl Group: Attached at the 4-position, this bulky, non-polar moiety imparts significant hydrophobic character. This feature will predictably limit aqueous solubility but enhance solubility in organic solvents.
-
The 5-Amino Group: As a primary amine, this functional group is a potent hydrogen bond donor and a weak base.[5] It offers a handle for salt formation to potentially improve aqueous solubility and is also a primary site for oxidative and other degradative reactions.[6]
The molecule's overall character is thus a balance between the hydrophobicity of the phenyl ring and the polar contributions of the isoxazole and amine functionalities. This balance suggests that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.
Part 2: A Protocol for Definitive Solubility Assessment
To move beyond theoretical predictions, empirical data is essential. The gold standard for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask equilibrium solubility method . This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.
Experimental Workflow: Equilibrium Solubility Determination
Caption: A robust workflow for determining the equilibrium solubility of a drug candidate.
Step-by-Step Methodology
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents. At a minimum, this should include:
-
Purified Water (for intrinsic aqueous solubility)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (to mimic physiological conditions)
-
0.1 N HCl (to mimic gastric fluid)
-
Ethanol (a common co-solvent)
-
Dimethyl Sulfoxide (DMSO) (for assessing maximum achievable stock concentration)
-
-
Preparation: Add an excess of solid this compound to 1.5 mL vials containing 1 mL of each test solvent. A visual excess of solid material must remain to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours. For poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached. This extended incubation is the critical step that differentiates this method from faster, kinetic solubility assays and provides trustworthy, reproducible data.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension using a chemical-resistant, low-binding syringe filter (e.g., 0.22 µm PVDF). This step must be executed flawlessly to prevent solid carryover, which would artificially inflate the measured solubility.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable mobile phase to bring the concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) method. Analyze the diluted sample and determine the concentration against a standard curve.[7]
Data Presentation: Illustrative Solubility Profile
The results should be summarized in a clear, comparative format. The following is a table of hypothetical data to illustrate the expected output.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility Class (USP) |
| Purified Water | ~7.0 | 0.08 | Very Slightly Soluble |
| 0.1 N HCl | 1.0 | 1.2 | Slightly Soluble |
| PBS | 7.4 | 0.10 | Very Slightly Soluble |
| Ethanol | N/A | 15.5 | Soluble |
| DMSO | N/A | >200 | Very Soluble |
This hypothetical data suggests that, as predicted, the compound has poor aqueous solubility. The increased solubility in 0.1 N HCl indicates the basic nature of the amino group, which becomes protonated at low pH, forming a more soluble salt. The high solubility in organic solvents like ethanol and DMSO confirms the significant hydrophobic contribution of the phenyl ring.
Part 3: Mapping the Stability Landscape
Understanding a molecule's degradation profile under stress is crucial for defining storage conditions, identifying potential liabilities, and developing a stability-indicating analytical method. Forced degradation studies are the primary tool for this investigation.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study to assess chemical stability.
Step-by-Step Methodology
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl (final concentration 0.1 N HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.
-
Thermal: Incubate a sample of the stock solution at 60°C in the dark.
-
-
Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). Immediately quench the acid/base reactions by neutralizing the sample.
-
Analysis: Analyze all samples using an HPLC system equipped with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS).[7]
-
Self-Validation: A suitable method is one where the parent peak is well-resolved from all degradation products (peak purity > 99%). The PDA detector helps confirm peak purity, while the MS helps in the tentative identification of degradants.[8]
-
Data Presentation: Illustrative Stability Profile
The goal is to achieve partial degradation (5-20%) to clearly observe the degradation products without completely consuming the parent compound.
Table 2: Hypothetical Stability of this compound (% Parent Remaining)
| Condition | 8 hours | 24 hours | 48 hours | Key Liability |
| 0.1 N HCl, 60°C | 98.1% | 92.5% | 85.3% | Moderate Acid Instability |
| 0.1 N NaOH, 60°C | 85.2% | 68.1% | 45.0% | High Base Instability |
| 3% H₂O₂, RT | 91.7% | 79.4% | 65.2% | High Oxidative Instability |
| Thermal, 60°C | >99.5% | 99.1% | 98.5% | Thermally Stable |
| Photolytic (ICH Q1B) | 99.0% | 96.8% | 94.2% | Minor Light Sensitivity |
This hypothetical profile points to significant liabilities. The rapid degradation under basic and oxidative conditions is a major red flag. This is likely due to the presence of the electron-rich amino group and phenyl ring, which are susceptible to oxidation, and potential hydrolysis of the isoxazole ring under strong base.
Part 4: Strategic Implications for Drug Development
-
Formulation: The poor aqueous solubility and pH-dependent profile (Table 1) strongly suggest that a simple aqueous formulation will be inadequate for achieving therapeutic concentrations. Development should focus on enabling technologies such as:
-
Salt formation: Using the basic amine handle to form a hydrochloride or other salt.
-
Amorphous solid dispersions: Dispersing the crystalline drug in a polymer matrix.
-
Co-solvent or lipid-based formulations: For liquid dosage forms.
-
-
Manufacturing and Storage: The marked instability in the presence of base and oxidants (Table 2) has critical implications.
-
Excipient Compatibility: Avoid basic excipients in solid dosage forms.
-
Process Control: Manufacturing processes must exclude or minimize exposure to atmospheric oxygen. Inert gas blanketing may be required.
-
Storage: The final product must be packaged in containers that protect it from light and moisture. Storage at controlled room or refrigerated temperatures is advisable.
-
By systematically generating and interpreting this solubility and stability data, we transform this compound from a chemical entity into a developable asset with a clear path forward and well-defined risks. This foundational knowledge is non-negotiable for efficient and successful drug development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Silico Prediction of 4-Phenylisoxazol-5-amine Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 4-Phenylisoxazol-5-amine, a heterocyclic compound with potential applications in the development of therapeutics for neurological disorders. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each computational step, offering a self-validating workflow designed for researchers, scientists, and drug development professionals. We will navigate the multifaceted process of computational drug discovery, from initial target identification and ligand preparation to advanced molecular simulations and ADMET profiling. The methodologies detailed herein are grounded in established scientific principles and leverage publicly available databases and widely used software, ensuring that the described workflow is both accessible and reproducible.
Introduction: The Rationale for In Silico Investigation of this compound
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its potential to interact with specific receptors in the brain.[1][2] The isoxazole scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Given its chemical attributes, this compound presents a compelling case for computational evaluation as a potential modulator of protein targets implicated in the pathophysiology of neurological diseases.
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical spaces and prioritize candidates for experimental validation.[5] This guide will delineate a structured in silico workflow to hypothesize and evaluate the bioactivity of this compound, focusing on a hypothetical application in Alzheimer's disease as a case study.
The Computational Drug Discovery Workflow: A Strategic Overview
The prediction of a novel compound's biological activity is a systematic process. Our workflow is designed to progressively refine our understanding of the molecule's potential, from broad target identification to detailed analysis of its interaction with specific proteins and its likely behavior within a biological system.
Caption: Overall workflow for the in silico bioactivity prediction.
Phase 1: Target Identification and Ligand Preparation
The initial and most critical step is to identify potential biological targets for this compound.[6] This can be approached from two angles: ligand-based and structure-based methods.[5]
Target Identification
Given the association of this compound with neurological disorders, we will focus on proteins implicated in Alzheimer's disease. Potential targets include Beta-secretase 1 (BACE1) and monoamine oxidase B (MAO-B).
-
Ligand-Based Approach: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. We will use the 2D structure of this compound to search databases like ChEMBL and PubChem for compounds with high structural similarity. The known targets of these similar molecules will be considered potential targets for our query compound.
-
Structure-Based Approach (Inverse Docking): Here, we screen our molecule against a library of protein binding sites to identify potential targets. This is computationally intensive but can reveal novel target interactions.
For this guide, we will proceed with Beta-secretase 1 (BACE1) as our primary hypothetical target, a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques found in the brains of Alzheimer's patients.
Ligand and Receptor Preparation
Accurate preparation of both the ligand (this compound) and the receptor (BACE1) is paramount for reliable simulation results.
Protocol 1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.
-
Convert the 2D structure to a 3D structure using software such as Open Babel.
-
Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of BACE1 from the Protein Data Bank (PDB).[5][7][8][9] For this example, we will use PDB ID: 2ZJE.
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Define the binding site (grid box) for docking. This is typically centered on the active site, often identified from the position of a co-crystallized ligand.
-
Save the prepared receptor in a .pdbqt format.
-
Phase 2: Bioactivity Prediction
With the prepared ligand and receptor, we can now predict the binding interaction and potential activity using several computational techniques.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[6][10]
Protocol 2: Molecular Docking with AutoDock Vina
-
Input Files: Use the prepared ligand (this compound.pdbqt) and receptor (BACE1.pdbqt) files.
-
Configuration File: Create a configuration file specifying the coordinates of the binding site (grid box) and the exhaustiveness of the search.
-
Execution: Run AutoDock Vina from the command line, providing the ligand, receptor, and configuration files as input.
-
Analysis of Results:
-
The primary output is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex.
-
Visualize the top-ranked binding pose in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Table 1: Hypothetical Molecular Docking Results
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | BACE1 | 2ZJE | -8.2 | ASP32, GLY34, TYR71, THR72, ASP228 |
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[11] It can be used to screen large compound libraries for molecules with the desired features.
Protocol 3: Ligand-Based Pharmacophore Modeling
-
Training Set: A set of known active and inactive molecules for the target of interest (BACE1 in this case) is required.
-
Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) present in the active molecules but absent in the inactive ones.
-
Model Generation: Generate a 3D arrangement of these features using software like LigandScout or MOE.[12][13][14][15]
-
Model Validation: Validate the pharmacophore model by screening a test set of known active and inactive compounds. A good model should have high sensitivity (correctly identify actives) and specificity (correctly identify inactives).
-
Database Screening: Use the validated pharmacophore model as a 3D query to search for novel compounds, such as this compound and its derivatives, in large chemical databases.
Caption: A hypothetical pharmacophore model for a BACE1 inhibitor.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17]
Protocol 4: Developing a QSAR Model
-
Data Collection: Compile a dataset of compounds with known inhibitory activity against BACE1 (e.g., IC50 values).
-
Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area).
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.[17]
-
Prediction: Use the validated QSAR model to predict the biological activity of this compound.
Phase 3: Refinement and In-Depth Analysis
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the protein-ligand complex over time.
Molecular Dynamics Simulation
MD simulations are a powerful tool for studying the physical movements of atoms and molecules.[18] They can provide insights into the stability of the protein-ligand complex, conformational changes, and the thermodynamics of binding.[19][20]
Protocol 5: Molecular Dynamics Simulation with GROMACS/AMBER
-
System Setup:
-
Use the best-ranked docked pose of the this compound-BACE1 complex as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure.
-
Run a production simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the complex.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Examine the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
-
Phase 4: Druglikeness and Safety Assessment (ADMET Prediction)
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5]
In Silico ADMET Prediction
Various computational models can predict key ADMET properties.
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Blood-Brain Barrier (BBB) Penetration | High | The compound is likely to cross the BBB, which is desirable for a CNS-acting drug.[10][11][19][21] |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May lead to drug-drug interactions with other drugs metabolized by this enzyme.[22][23][24][25] |
| hERG Channel Blockage | Low risk | Unlikely to cause cardiotoxicity associated with QT prolongation.[17][18][26][27][28] |
| P-glycoprotein (P-gp) Substrate | Unlikely | The compound is not likely to be actively effluxed from the brain.[29][30][31][32][33] |
| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver injury. |
| Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound, using its potential as a BACE1 inhibitor for Alzheimer's disease as a working example. The methodologies described, from target identification through molecular dynamics and ADMET prediction, provide a robust framework for the initial stages of drug discovery.
The hypothetical results presented suggest that this compound warrants further investigation. The predicted high binding affinity for BACE1, coupled with favorable ADMET properties, particularly its ability to cross the blood-brain barrier, makes it a promising scaffold for the design of novel CNS-active compounds.
It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental testing. The next logical steps would involve the chemical synthesis of this compound and its analogs, followed by in vitro enzymatic assays to confirm BACE1 inhibition and cell-based assays to assess its biological effects.
References
- 1. Detailed Comparison: GROMACS Vs. AMBER for Molecular Dynamics Simulations [parssilico.com]
- 2. Exploring Drug Targets in Neurodegenerative Diseases | Neuroscience [labroots.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. rcsb.org [rcsb.org]
- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 13. LigandScout - Wikipedia [en.wikipedia.org]
- 14. LigandScout 3.12 – Pharmacophore 3D Modeling – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]
- 15. A Review of LigandScout – Macs in Chemistry [macinchem.org]
- 16. The Universal Protein Resource (UniProt) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 21. In Silico Prediction Models for Blood-Brain Barrier Permeation: Ingenta Connect [ingentaconnect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. P-glycoprotein substrate prediction | AlthoTas [althotas.com]
- 31. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Phenylisoxazol-5-amine as a Core Building Block in Medicinal Chemistry
Foreword: The Strategic Value of the Isoxazole Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is intrinsically linked to the exploration of versatile chemical scaffolds. Among these, heterocyclic systems have proven to be a particularly fertile ground for discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have led to its incorporation into a wide array of clinically successful drugs.[1][2] This guide focuses on a particularly valuable derivative: 4-phenylisoxazol-5-amine. The strategic placement of the phenyl and amine groups on the isoxazole core provides a unique combination of structural rigidity, synthetic versatility, and pharmacophoric potential, making it a cornerstone for the development of next-generation therapeutics.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic guide, elucidating the synthesis, reactivity, and diverse applications of this compound, and empowering you to leverage its full potential in your research endeavors.
Synthesis of the this compound Core
The efficient construction of the this compound scaffold is paramount to its utility. A robust and scalable synthesis is the gateway to extensive derivatization and biological evaluation. The most common and reliable method involves the condensation of a β-ketonitrile with hydroxylamine.
Synthetic Workflow: From Phenylacetonitrile to the Core Scaffold
The synthesis initiates with the generation of a suitable β-ketonitrile precursor from phenylacetonitrile. This is followed by a cyclization reaction with hydroxylamine hydrochloride.
References
Physical and chemical characteristics of 4-phenyl-1,2-oxazol-5-amine
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Phenyl-1,2-oxazol-5-amine
Executive Summary
This technical guide provides a comprehensive framework for the characterization of 4-phenyl-1,2-oxazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. The isoxazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities.[1][2] This document outlines the predicted physicochemical properties, expected spectroscopic profile, and key reactivity of 4-phenyl-1,2-oxazol-5-amine. In the absence of extensive published experimental data for this specific isomer, this guide emphasizes the robust methodologies and analytical workflows required for its complete characterization, from initial synthesis to final validation.[3] Detailed, field-proven experimental protocols are provided to empower researchers to generate reliable data and fully elucidate the molecule's properties.
Introduction: The Isoxazole Scaffold in Drug Discovery
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the isoxazole ring system being a particularly prominent scaffold.[4] Isoxazole, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties that are advantageous for drug design. Its structure can enhance efficacy, modulate pharmacokinetics, and reduce toxicity.[5] The isoxazole pharmacophore is capable of forming key hydrogen bonding interactions with biological targets, a feature that contributes to its wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2]
4-Phenyl-1,2-oxazol-5-amine belongs to this important class of molecules. As a substituted 5-aminoisoxazole, its structure combines the aromatic isoxazole core, a phenyl group that can engage in hydrophobic and π-stacking interactions, and a primary amine group that can act as a hydrogen bond donor and a site for further chemical modification. Understanding the precise physical and chemical characteristics of this molecule is the foundational first step in evaluating its potential as a drug candidate or a versatile synthetic building block.
Molecular Structure and Physicochemical Properties
While specific experimental data for 4-phenyl-1,2-oxazol-5-amine is not widely available in peer-reviewed literature, we can define its core attributes and predict key properties based on its structure and data from closely related analogues.
Table 1: Core and Predicted Physicochemical Properties of 4-Phenyl-1,2-oxazol-5-amine
| Property | Data / Predicted Value | Source / Rationale |
| Molecular Formula | C₉H₈N₂O | PubChemLite[6] |
| Molecular Weight | 160.17 g/mol | PubChemLite[6] |
| Monoisotopic Mass | 160.06366 Da | PubChemLite[6] |
| IUPAC Name | 4-phenyl-1,2-oxazol-5-amine | PubChemLite[6] |
| CAS Number | Not definitively assigned in public databases. | A unique CAS number is critical for regulatory and procurement purposes and should be assigned upon novel synthesis and characterization. |
| Predicted XlogP | 1.6 | PubChemLite[6]. This value suggests moderate lipophilicity, a favorable property for oral bioavailability. |
| Predicted pKa (Amine) | ~3-5 | The amine is expected to be weakly basic due to the electron-withdrawing nature of the adjacent aromatic isoxazole ring. The precise value must be determined experimentally. |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on related phenyl-substituted heterocyclic amines. For example, its isomer 4-phenyl-1,3-oxazol-2-amine is a solid.[7] |
| Melting Point | To be determined experimentally (TBD). | The melting point is a critical indicator of purity. A sharp melting range (e.g., within 1-2 °C) suggests high purity. |
| Solubility | TBD. Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Solubility is a key parameter for formulation and biological testing. Experimental determination in various pharmaceutically relevant solvents is essential. |
Synthesis and Chemical Reactivity
General Synthetic Approach
The synthesis of 5-aminoisoxazoles can be achieved through various established routes. A common and effective method involves the reaction of a β-ketonitrile with hydroxylamine. For 4-phenyl-1,2-oxazol-5-amine, a plausible synthetic pathway starts with the condensation of benzoylacetonitrile (a β-ketonitrile) with hydroxylamine.
Caption: General synthetic workflow for 4-phenyl-1,2-oxazol-5-amine.
Key Chemical Reactivity
The reactivity of 4-phenyl-1,2-oxazol-5-amine is governed by the interplay of its three key functional components: the primary amino group, the phenyl ring, and the isoxazole ring.
-
N-Acylation and N-Alkylation: The primary amine at the C5 position is a nucleophilic center, readily undergoing reactions with electrophiles. It can be acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Diazotization: The amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens) onto the isoxazole ring.
-
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The directing effects of the isoxazole ring will influence the position of substitution (ortho, meta, para).
-
Ring Stability and Cleavage: The isoxazole ring is aromatic and generally stable, but the N-O bond is its weakest point. Under certain reductive or basic conditions, this bond can be cleaved, providing a pathway to synthesize other acyclic or heterocyclic structures.[1]
Caption: Key reactive sites of 4-phenyl-1,2-oxazol-5-amine.
Spectroscopic Profile: A Framework for Identification
Full spectroscopic characterization is non-negotiable for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral features and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.
-
¹H NMR:
-
Aromatic Protons (Phenyl): A multiplet integrating to 5 protons is expected in the ~7.2-7.8 ppm range. The exact chemical shifts and splitting patterns will depend on the electronic influence of the isoxazole ring.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons is expected. Its chemical shift can vary significantly (typically ~5-7 ppm) depending on the solvent, concentration, and temperature. This peak will disappear upon D₂O exchange, a key diagnostic test.
-
Isoxazole Proton (C3-H): A singlet integrating to 1 proton is expected, likely in the downfield region (>8 ppm), characteristic of protons on electron-deficient aromatic rings.
-
-
¹³C NMR:
-
Phenyl Carbons: Four signals are expected: two for the ortho/meta carbons, one for the para carbon, and one for the ipso-carbon (attached to the isoxazole ring). These typically appear between ~125-140 ppm.
-
Isoxazole Carbons: Three distinct signals are expected for C3, C4, and C5 of the isoxazole ring. The C5 carbon bearing the amine group and the C4 carbon bearing the phenyl group will be significantly shifted. For comparison, in a related compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the isoxazole CH carbon appears at 98.5 ppm.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: Primary amines show two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. This is a key diagnostic feature.
-
C=N and C=C Stretch: Aromatic ring and isoxazole C=C and C=N stretching vibrations are expected in the 1450-1650 cm⁻¹ region.
-
N-H Bend: A scissoring vibration for the primary amine is typically observed around 1590-1650 cm⁻¹.
-
C-H Aromatic Stretch: A signal just above 3000 cm⁻¹.
For comparison, the published IR spectrum for the isomer 2-Amino-4-phenyl oxazole shows prominent N-H stretching bands above 3300 cm⁻¹ and strong absorptions in the 1600-1650 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z 161.07. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (C₉H₉N₂O) with high accuracy (typically <5 ppm error).
-
Fragmentation: Common fragmentation pathways may include loss of small molecules like HCN or CO, and cleavage of the phenyl group. The fragmentation pattern provides a structural fingerprint.
Experimental Protocols: A Self-Validating System
The following protocols describe a logical, self-validating workflow for the complete characterization of a newly synthesized batch of 4-phenyl-1,2-oxazol-5-amine.
Caption: A comprehensive workflow for the characterization of a small molecule.
Protocol 5.1: NMR Analysis for Structural Elucidation
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual proton peak does not typically interfere with aromatic signals. It also facilitates the observation of exchangeable protons like -NH₂.
-
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all signals.
-
D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Confirm the disappearance of the signal attributed to the -NH₂ protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).
Protocol 5.2: LC-MS for Purity and Molecular Weight
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~10 µg/mL.
-
Chromatography: Use a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Causality: Formic acid aids in the protonation of the analyte, making it suitable for positive-ion ESI-MS and improving peak shape. A gradient elution ensures that the compound elutes as a sharp peak.
-
-
Mass Spectrometry: Analyze the column effluent using an ESI source coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).
-
Data Analysis: Integrate the HPLC chromatogram to determine purity (as % area under the curve). Analyze the mass spectrum to confirm the [M+H]⁺ ion and determine its accurate mass to verify the elemental composition.
Protocol 5.3: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Measurement: Place a small amount of the sample in a capillary tube. Use a calibrated digital melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Trustworthiness: A pure compound will have a sharp melting range (≤ 2 °C). A broad or depressed melting range indicates the presence of impurities.
-
Safety and Handling
While a specific safety data sheet (SDS) for 4-phenyl-1,2-oxazol-5-amine is not available, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Phenyl-1,2-oxazol-5-amine is a promising heterocyclic molecule built upon the medicinally significant isoxazole scaffold. This guide provides the essential theoretical framework and practical, validated protocols for its comprehensive physical and chemical characterization. By systematically applying the described methodologies—spanning NMR, MS, IR, and chromatography—researchers can confidently establish the structure, purity, and key properties of this compound. This foundational data is the critical first step in unlocking its potential in drug discovery and synthetic chemistry, enabling its progression from a chemical entity to a valuable tool for scientific innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. nbinno.com [nbinno.com]
- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. PubChemLite - 4-phenyl-1,2-oxazol-5-amine (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-phenyl oxazole [webbook.nist.gov]
The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and oxygen-containing rings being particularly prominent. Among these, the isoxazole ring—a five-membered heterocycle with adjacent nitrogen and oxygen atoms—has distinguished itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of electronic properties, metabolic stability, and the capacity for diverse molecular interactions.[3] This guide provides a comprehensive exploration of the isoxazole core, detailing its fundamental properties, key synthetic methodologies, therapeutic applications validated by marketed drugs, and the experimental protocols essential for its evaluation in a drug discovery context.
Chapter 1: The Physicochemical and Pharmacokinetic Profile of Isoxazoles
The success of the isoxazole scaffold is not accidental; it is rooted in its inherent physicochemical properties that favorably influence a molecule's behavior in a biological system.
1.1 Electronic and Geometric Features
The isoxazole ring is an aromatic system characterized by a significant dipole moment originating from the electronegative oxygen and nitrogen atoms. This arrangement allows the ring to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[1] The specific placement of the heteroatoms (a 1,2-relationship) provides a unique vector for these interactions that is not easily replicated by other five-membered heterocycles.[1]
1.2 A Versatile Bioisostere
One of the most powerful applications of the isoxazole ring in drug design is its role as a bioisostere. It can effectively mimic other functional groups, most notably amides and esters, while offering significant advantages. By replacing a metabolically labile ester or an amide bond that may have undesirable pharmacokinetic properties, the isoxazole ring can enhance metabolic stability, improve oral bioavailability, and fine-tune solubility and lipophilicity. This strategic replacement can turn a lead compound with poor drug-like properties into a viable clinical candidate.[3]
1.3 Impact on ADME Properties
The incorporation of an isoxazole moiety can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[3]
-
Metabolic Stability: The aromatic nature of the isoxazole ring generally confers high resistance to metabolic degradation, particularly when compared to bioisosteric groups like esters.
-
Lipophilicity: Substituents on the isoxazole ring can be readily modified to modulate the overall lipophilicity (logP) of a molecule, which is critical for controlling its absorption and distribution characteristics.
-
Toxicity: Isoxazole derivatives are often associated with low cytotoxicity, making them attractive scaffolds for developing safe and effective therapeutic agents.[1]
Chapter 2: Synthetic Strategies for Isoxazole-Containing Compounds
The widespread use of isoxazoles is underpinned by robust and flexible synthetic methodologies that allow for the creation of diverse chemical libraries.[4][5]
2.1 The [3+2] Cycloaddition: A Workhorse Method
The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition (a Huisgen cycloaddition) between a nitrile oxide and an alkyne.[6][7] This reaction is highly efficient and regioselective, typically yielding 3,5-disubstituted isoxazoles.[8] The nitrile oxide is unstable and generated in situ from a stable precursor, commonly an aldoxime, via oxidation.[9]
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Protocol 2.1.1: Representative Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime using an oxidant like Chloramine-T, followed by its cycloaddition with a terminal alkyne.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as ethanol or dichloromethane.
-
Oxidant Addition: Add Chloramine-T (1.5 eq.) portion-wise to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, filter the mixture to remove any solid byproducts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,5-disubstituted isoxazole.
2.2 Synthesis from β-Diketones
A classical method for isoxazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[10][11] A significant challenge with this approach, especially with unsymmetrical diketones, is the formation of regioisomeric mixtures.[12] However, recent advancements using β-enamino diketones as precursors allow for excellent regiochemical control by tuning the reaction conditions, such as solvent and the use of additives.[10][13]
Chapter 3: Isoxazole in Action: Therapeutic Applications and Case Studies
The isoxazole scaffold is a key component in numerous FDA-approved drugs across a wide range of therapeutic areas, demonstrating its clinical and commercial significance.[5][14]
3.1 Anti-inflammatory Agents: COX-2 Inhibitors
-
Case Study: Valdecoxib and Celecoxib. Valdecoxib was a highly potent and selective cyclooxygenase-2 (COX-2) inhibitor used for treating arthritis and chronic pain.[14][15][16] Its structure features a central isoxazole ring with phenyl and sulfonamide substituents. This specific arrangement allows the molecule to bind with high affinity to a side pocket in the COX-2 enzyme active site, which is absent in the COX-1 isoform, thereby conferring its selectivity.[17] While Valdecoxib was withdrawn from the market due to cardiovascular concerns, its design principles remain a key case study in selective enzyme inhibition.[16] Celecoxib, another COX-2 inhibitor, also incorporates this privileged scaffold.[18]
Caption: Selective inhibition of the COX-2 pathway by isoxazole-containing drugs.
3.2 Antibacterial Agents
-
Case Study: Cloxacillin and Dicloxacillin. These are members of the penicillin family of antibiotics.[5] Their key structural feature is a bulky 3-aryl-5-methylisoxazole group attached to the penicillin core. This isoxazole moiety acts as a steric shield, physically protecting the adjacent β-lactam ring from being hydrolyzed and inactivated by β-lactamase enzymes produced by resistant bacteria, such as Staphylococcus aureus.
3.3 Antipsychotics
-
Case Study: Risperidone. Risperidone is an atypical antipsychotic agent used to treat schizophrenia and bipolar disorder.[19] It is a benzisoxazole derivative where the isoxazole ring is fused to a benzene ring.[20][21] This benzisoxazole-piperidine core is crucial for its potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors, the combination of which is believed to be responsible for its efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[22][23]
3.4 Immunosuppressive and Anticancer Agents
-
Case Study: Leflunomide. Leflunomide is an isoxazole-based prodrug used in the treatment of rheumatoid arthritis.[24] In the body, its isoxazole ring undergoes a unique metabolic opening to form the active metabolite, teriflunomide.[25][26] This active form inhibits the enzyme dihydroorotate dehydrogenase, a key step in the de novo synthesis of pyrimidines.[27] As activated lymphocytes require a massive expansion of their pyrimidine pool to proliferate, this inhibition effectively halts their progression from the G1 to the S phase of the cell cycle, thereby suppressing the autoimmune response.[24]
Table 1: Prominent Isoxazole-Containing Drugs and Their Core Functions
| Drug Name | Therapeutic Class | Mechanism of Action | Role of the Isoxazole Scaffold |
| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor | Key binding element for achieving COX-2 selectivity.[15][28] |
| Cloxacillin | Antibiotic | β-lactamase Inhibitor | Provides steric hindrance to protect the β-lactam ring.[5] |
| Risperidone | Antipsychotic | 5-HT2A/D2 Receptor Antagonist | Forms the core benzisoxazole pharmacophore for receptor binding.[22] |
| Leflunomide | Immunosuppressant | Dihydroorotate Dehydrogenase Inhibitor | Acts as a prodrug that opens to the active metabolite.[24][27] |
| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthetase Inhibitor | Part of the core structure essential for antibacterial activity.[5] |
Chapter 4: Essential Protocols for Candidate Evaluation
Evaluating drug candidates containing an isoxazole scaffold involves a suite of standardized in vitro assays.
Protocol 4.1: In Vitro Microsomal Stability Assay
This assay is crucial for predicting in vivo hepatic clearance by measuring the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[29][30][31]
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the incubation mixture containing liver microsomes (from human, rat, or other species) in a phosphate buffer (pH 7.4).[30][32]
-
Initiation: Pre-warm the microsomal solution and the test compound at 37°C. Initiate the metabolic reaction by adding a solution of the NADPH cofactor. The final test compound concentration is typically 1 µM.[31]
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[33]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[30]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.[32]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (CLint), which indicates the compound's metabolic stability.[33] A control reaction without NADPH is run to check for non-enzymatic degradation.[32]
Conclusion: The Future of the Isoxazole Scaffold
The isoxazole ring is far more than just another heterocycle; it is a validated, versatile, and valuable scaffold in the drug discovery arsenal.[1][4][34] Its continued prevalence in a wide array of therapeutic agents is a testament to its favorable physicochemical and pharmacokinetic properties.[3][35][36] Future research will undoubtedly continue to leverage this privileged core. Emerging trends include the incorporation of isoxazoles into novel modalities like PROTACs (Proteolysis Targeting Chimeras), the development of photoswitchable isoxazole-based probes for chemical biology, and the design of new covalent inhibitors. The robust synthetic chemistry and proven clinical success of isoxazoles ensure that they will remain a cornerstone of medicinal chemistry for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. innospk.com [innospk.com]
- 20. Risperidone - Wikipedia [en.wikipedia.org]
- 21. openmd.com [openmd.com]
- 22. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Risperidone - LKT Labs [lktlabs.com]
- 24. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 32. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. researchgate.net [researchgate.net]
- 35. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ijpca.org [ijpca.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Phenylisoxazol-5-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3][4][5] Specifically, 4-Phenylisoxazol-5-amine derivatives are crucial intermediates and target molecules in pharmaceutical research, notably in the development of therapies for neurological disorders and as subjects of biochemical investigation.[6][7] This guide provides a detailed, experience-driven protocol for the synthesis of these valuable compounds, focusing on the robust and efficient cyclocondensation of β-ketonitriles with hydroxylamine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental workflow, and discuss the versatility of this method for generating diverse derivatives.
Introduction: The Significance of the Isoxazole Core
Isoxazoles are five-membered aromatic heterocyclic compounds containing adjacent oxygen and nitrogen atoms.[1][4] This unique arrangement imparts a specific electronic and structural profile, making the isoxazole ring a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[2][3][5] The biological action of established drugs such as the anti-inflammatory agent Valdecoxib and the anticonvulsant Zonisamide relies on this core structure.[1][4]
The synthesis of the isoxazole ring can be achieved through several strategic pathways, with the most common being the [3+2] cycloaddition of an alkyne with a nitrile oxide and the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[8][9][10][11] For the specific synthesis of this compound derivatives, the most direct and widely adopted method involves the reaction of a β-ketonitrile with hydroxylamine, which offers high yields and operational simplicity.[12]
Core Synthetic Strategy: Cyclocondensation of β-Ketonitriles
The primary route to this compound hinges on the cyclocondensation reaction between a substituted benzoylacetonitrile (a type of β-ketonitrile) and hydroxylamine. This method is highly effective for constructing the desired isoxazole ring with the requisite amine group at the 5-position.
Causality of the Reaction Mechanism
The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-ketonitrile. The choice of a basic medium (e.g., aqueous NaOH) is critical as it facilitates the deprotonation of hydroxylamine, increasing its nucleophilicity, and later promotes the final dehydration step to form the aromatic isoxazole ring.
Diagram 1: Overall Synthetic Workflow
This diagram illustrates the high-level, two-stage process for synthesizing this compound derivatives from readily available starting materials.
Caption: High-level workflow for the synthesis of this compound derivatives.
Diagram 2: Reaction Mechanism of Cyclocondensation
The following diagram details the step-by-step molecular transformations during the formation of the isoxazole ring from a β-ketonitrile and hydroxylamine.
Caption: Mechanism for the formation of the this compound ring system.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound, this compound, as a representative example. The procedure can be adapted for various derivatives by starting with appropriately substituted benzoylacetonitriles.
Objective: To synthesize this compound from benzoylacetonitrile and hydroxylamine hydrochloride.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Deionized Water
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, Buchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (2.5 eq) in 100 mL of deionized water.
-
Addition of Reactants: To the aqueous NaOH solution, add hydroxylamine hydrochloride (1.2 eq). Stir for 5-10 minutes until it is fully dissolved. Subsequently, add benzoylacetonitrile (1.0 eq) to the mixture. Rationale: Preparing the basic hydroxylamine solution first ensures it is ready to react immediately upon addition of the β-ketonitrile.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.[12]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL). Rationale: Ethyl acetate is an effective solvent for extracting the organic product from the aqueous reaction medium.
-
Combine the organic layers and wash once with brine (50 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the pure this compound as a crystalline solid.
-
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis.
Data Presentation: Versatility of the Synthesis
The described protocol is highly versatile and can be applied to a range of substituted β-ketonitriles to generate a library of this compound derivatives. The electronic nature of the substituent on the phenyl ring can influence reaction times and yields.
Table 1: Synthesis of this compound Derivatives
| Entry | R-Group (Substituent on Phenyl Ring) | Starting Material | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | H | Benzoylacetonitrile | 2-3 | 85-95 |
| 2 | 4-Cl | 4-Chlorobenzoylacetonitrile | 2-3 | 88-96 |
| 3 | 4-OCH₃ | 4-Methoxybenzoylacetonitrile | 3-4 | 82-90 |
| 4 | 4-NO₂ | 4-Nitrobenzoylacetonitrile | 1.5-2.5 | 90-97 |
Note: Reaction times and yields are representative and may vary based on specific reaction conditions and scale. The trend suggests that electron-withdrawing groups (like -NO₂) can accelerate the reaction, while electron-donating groups (like -OCH₃) may slightly slow it down by reducing the electrophilicity of the carbonyl carbon.
Conclusion for Drug Development Professionals
The cyclocondensation of β-ketonitriles with hydroxylamine is a reliable, high-yielding, and scalable method for the synthesis of this compound derivatives.[12] This protocol provides a robust foundation for researchers in drug discovery and development to access these valuable heterocyclic compounds. The operational simplicity and use of readily available starting materials make this an attractive route for creating diverse chemical libraries for screening and lead optimization efforts. The continued importance of the isoxazole scaffold in modern pharmacology underscores the value of mastering its synthesis.[2][3]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential activities of isoxazole derivatives [wisdomlib.org]
- 6. FCKeditor - Resources Browser [tntech.tk20.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Introduction: The Isoxazole Scaffold and the Versatility of 4-Phenylisoxazol-5-amine
An Application Guide for the Utilization of 4-Phenylisoxazol-5-amine in the Synthesis of Pharmaceutical Intermediates
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a highly sought-after scaffold in drug design. Within this class of compounds, this compound stands out as a versatile and valuable building block.[2] Its structure, featuring a reactive primary amine adjacent to a phenyl-substituted isoxazole core, provides a strategic handle for elaboration into more complex molecules.
This guide, intended for researchers and scientists in drug development, provides an in-depth exploration of this compound as a key intermediate. We will delve into its core reactivity, present detailed protocols for its derivatization, and explain the causal chemistry behind the experimental choices. This compound is a critical starting material for synthesizing libraries of potential therapeutic agents, particularly those targeting neurological disorders and inflammatory pathways.[3][4][5]
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties and handling requirements is fundamental to successful and safe experimentation.
| Property | Value | Reference |
| IUPAC Name | 4-phenyl-1,2-oxazol-5-amine | [3] |
| CAS Number | 4320-83-6 | [3] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.18 g/mol | [2] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 94-101 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Safety & Handling:
This compound and its derivatives must be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is 0-8°C.[2]
Core Application: N-Acylation for Amide Synthesis
The primary amine at the 5-position of the isoxazole ring is a potent nucleophile, making it an ideal site for derivatization. N-acylation is arguably the most fundamental and widely used transformation for this molecule.[8] This reaction forms a stable amide bond, allowing for the introduction of a vast array of side chains and functional groups, which is a cornerstone of combinatorial chemistry and structure-activity relationship (SAR) studies.
The N-acylation of this compound is a robust reaction that can be achieved using various acylating agents, most commonly acyl chlorides or carboxylic anhydrides. The choice of reagent and conditions allows for precise control over the final product.
Caption: General scheme for N-acylation of this compound.
Experimental Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes a general and reliable method for the synthesis of N-acyl derivatives of this compound using an acyl chloride. This method is widely applicable and serves as a foundational technique for creating diverse molecular structures.[9]
Objective: To synthesize N-(4-phenylisoxazol-5-yl)acetamide as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1 M. Add DIPEA (1.5 equiv) to the solution and stir for 5 minutes.
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to scavenge the HCl generated during the reaction without competing with the primary amine as a nucleophile.[9]
-
-
Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate of DIPEA hydrochloride may form.
-
Causality Note: Adding the acyl chloride slowly at 0 °C helps to control the exothermic reaction and minimize the formation of potential side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize any remaining acid), water, and brine.
-
Causality Note: The bicarbonate wash is crucial for removing excess acid and the DIPEA hydrochloride salt, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(4-phenylisoxazol-5-yl)acetamide.
Caption: Standard workflow for synthesis and purification.
Application in Complex Intermediate Synthesis: The Celecoxib Case Study
While this compound is not a direct precursor in the most common synthesis of the COX-2 inhibitor Celecoxib, its structural relative, 4-hydrazinobenzenesulfonamide, is.[10] The synthesis of Celecoxib involves the condensation of a 1,3-dione with this hydrazine derivative to form the core pyrazole ring.[11][12]
The principles learned from the reactivity of this compound are directly applicable to understanding the synthesis of such drugs. The nucleophilic amine is the key functional group that participates in the critical ring-forming condensation reaction. Derivatizing this compound through reactions like N-acylation, followed by further transformations, allows medicinal chemists to create novel heterocyclic compounds that are structurally analogous to established drugs like Celecoxib, enabling the exploration of new chemical space for improved COX-2 inhibitors or agents with different therapeutic targets.[13][14]
Conclusion
This compound is a high-value starting material in pharmaceutical synthesis due to its accessible and reactive primary amine. The N-acylation reaction, detailed in this guide, represents a robust and versatile method for generating a diverse library of amide derivatives. These derivatives serve as crucial intermediates for the development of novel therapeutic agents. By understanding the fundamental reactivity and handling requirements of this compound, researchers can effectively leverage its potential to accelerate the drug discovery and development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. FCKeditor - Resources Browser [tntech.tk20.com]
- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. The five reactions on every organic chemist’s wish list | Research | Chemistry World [chemistryworld.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 12. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 4-Phenylisoxazol-5-amine in Neurological Disorder Research: A Technical Guide
Introduction: The Isoxazole Scaffold as a Privileged Structure in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The isoxazole ring system is a prominent member of this class, recognized for its versatile chemical reactivity and its presence in numerous compounds targeting the central nervous system (CNS). 4-Phenylisoxazol-5-amine, a key exemplar of this scaffold, serves as a crucial starting material and molecular building block in the synthesis of novel compounds with potential therapeutic applications in a range of neurological disorders.[1][2] Its inherent physicochemical properties and the synthetic accessibility of its amine functional group make it an attractive platform for the development of diverse chemical libraries aimed at exploring complex neurological pathways.
This technical guide provides an in-depth overview of the application of this compound in neurological disorder research. It is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical protocols for leveraging this versatile chemical entity in the quest for new neurotherapeutics. We will delve into the synthetic routes for creating derivatives, explore their potential mechanisms of action, and provide detailed methodologies for their biological evaluation.
Chemical Profile of this compound
A thorough understanding of the foundational molecule is paramount before embarking on a drug discovery campaign. The key physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 4320-83-6 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.18 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 94-101 °C |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Rationale for Use in Neurological Disorder Research
The utility of this compound as a scaffold for CNS drug discovery is rooted in several key principles:
-
Structural Mimicry and Receptor Interaction: The isoxazole ring can act as a bioisostere for other functional groups, such as amides and esters, enabling it to interact with a variety of biological targets.[3] The phenyl group provides a lipophilic domain that can facilitate penetration of the blood-brain barrier, a critical hurdle in the development of CNS-active drugs.
-
Synthetic Tractability: The primary amine group at the 5-position of the isoxazole ring is a versatile synthetic handle. It readily participates in a wide range of chemical transformations, including the formation of amides, Schiff bases, and pyrimidines, allowing for the generation of large and diverse compound libraries.[4][5] This synthetic accessibility accelerates the structure-activity relationship (SAR) studies necessary for lead optimization.
-
Modulation of Neurological Targets: Derivatives of this compound have been investigated for their potential to modulate various targets implicated in neurological disorders, including ion channels, enzymes, and G-protein coupled receptors (GPCRs).[6][7] This broad applicability makes it a valuable tool for exploring different therapeutic strategies.
Application in Anticonvulsant Research: Synthesis and Evaluation of Schiff Base Derivatives
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. The development of novel anticonvulsant agents with improved efficacy and fewer side effects remains a significant therapeutic goal. One promising avenue of research involves the synthesis of Schiff base derivatives of this compound.
Scientific Rationale
Schiff bases, containing an imine or azomethine group (-C=N-), are known to possess a wide range of pharmacological activities, including anticonvulsant effects.[8][9] The formation of a Schiff base from this compound introduces a new pharmacophore that can modulate the overall lipophilicity, electronic properties, and steric profile of the molecule. These modifications can enhance the compound's ability to cross the blood-brain barrier and interact with key targets involved in seizure propagation, such as voltage-gated sodium channels or GABAergic systems.
Experimental Workflow: From Synthesis to In Vivo Testing
Caption: Workflow for the synthesis and evaluation of Schiff base derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
Objective: To synthesize a series of Schiff base derivatives by reacting this compound with various substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute methanol.
-
Add 1 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum and determine its melting point.
-
Characterize the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: In Vivo Anticonvulsant Screening
Objective: To evaluate the anticonvulsant activity of the synthesized Schiff base derivatives using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice.
Animals:
-
Male Swiss albino mice (20-25 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Synthesized Schiff base derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Phenytoin (positive control for MES test)
-
Ethosuximide (positive control for scPTZ test)
-
Pentylenetetrazole (PTZ)
-
Electroconvulsiometer
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
MES Test:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to a group of mice.
-
After a predetermined time (e.g., 30 minutes or 1 hour), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered protection.[10]
-
-
scPTZ Test:
-
Administer the test compound or vehicle i.p. to a group of mice.
-
After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observe the mice for the onset of clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered protection.
-
-
Neurotoxicity (Rotarod Test):
-
Assess motor impairment by placing the mice on a rotating rod (e.g., 5-10 rpm).
-
Mice that are unable to remain on the rod for a predetermined time (e.g., 1 minute) in multiple trials are considered to have failed the test, indicating neurotoxicity.[10]
-
Data Analysis:
The anticonvulsant activity is typically expressed as the percentage of animals protected from seizures. For lead compounds, the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are determined using a dose-response study. The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI value indicates a wider margin of safety for the compound.
Application in Neurodegenerative Disease Research: Synthesis of Amide Derivatives for Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The development of neuroprotective agents that can slow or halt this degenerative process is a major goal of neurological research. Amide derivatives of this compound represent another class of compounds with potential in this area.
Scientific Rationale
The amide bond is a fundamental linkage in biological systems and is present in a vast number of pharmaceuticals. The synthesis of amide derivatives from this compound allows for the introduction of a wide array of chemical functionalities by varying the acylating agent.[11] These modifications can influence the compound's ability to interact with targets involved in neurodegenerative pathways, such as enzymes involved in oxidative stress, protein aggregation, or neuroinflammation.
Hypothetical Signaling Pathway for Neuroprotection
Caption: Hypothetical signaling pathways modulated by neuroprotective derivatives.
Protocol 3: Synthesis of Amide Derivatives of this compound
Objective: To synthesize a series of amide derivatives by reacting this compound with various carboxylic acid chlorides or anhydrides.
Materials:
-
This compound
-
Substituted acyl chlorides or anhydrides (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in an anhydrous solvent.
-
Add 1.1 equivalents of a base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1 equivalent of the desired acyl chloride or anhydride dissolved in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the purified amide derivative by spectroscopic methods.
Protocol 4: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of the synthesized amide derivatives against an induced neurotoxic insult in a neuronal cell line.
Cell Line:
-
A suitable neuronal cell line, such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma).
Materials:
-
Synthesized amide derivatives
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta peptide for an Alzheimer's disease model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized amide derivatives for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin to the cell culture medium. Include a control group treated with the neurotoxin alone and an untreated control group.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Analysis:
The neuroprotective effect is determined by the ability of the compound to rescue cells from the neurotoxin-induced cell death. The results can be expressed as the concentration of the compound that provides 50% protection (EC₅₀).
Future Directions and Conclusion
This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its synthetic versatility and the demonstrated biological activity of its derivatives in the context of neurological disorders make it a compelling starting point for further research. Future investigations could explore:
-
Expansion of the Chemical Space: Synthesis of more complex derivatives by employing multi-component reactions or by functionalizing other positions on the phenyl or isoxazole rings.
-
Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds through techniques such as affinity chromatography, proteomics, and computational modeling.
-
In Vivo Efficacy in Disease Models: Evaluating the therapeutic potential of lead compounds in more sophisticated animal models of neurological disorders, assessing not only symptomatic relief but also disease-modifying effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. Anticonvulsant Activity of Schiff Bases of 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. FCKeditor - Resources Browser [tntech.tk20.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Synthesis and Evaluation of Anticonvulsant Activity of Some Schiff Bases of 7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-Phenylisoxazol-5-amine
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Phenylisoxazol-5-amine. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from method development rationale to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] The protocol also includes a detailed procedure for forced degradation studies to ensure the method's specificity and stability-indicating properties.[8][9][10]
Introduction and Scientific Rationale
This compound (C₉H₈N₂O, MW: 160.18 g/mol ) is a critical building block in medicinal chemistry.[1] Its isoxazole ring and aromatic amine functionality make it a versatile precursor for synthesizing a range of bioactive molecules.[1] Accurate quantification of this intermediate is paramount for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[3] A stability-indicating method is crucial as it can resolve the API from its potential degradation products, a key requirement for stability testing and shelf-life determination.[8] This application note addresses the need for a validated analytical procedure by providing a step-by-step guide for an RP-HPLC method, grounded in established chromatographic principles and regulatory expectations.[11][12][13][14][15]
Analyte Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 94-101 °C | [1] |
| CAS Number | 4320-83-6 | [1] |
HPLC Method Development and Optimization
The selection of chromatographic conditions is based on the physicochemical properties of this compound and general principles of reversed-phase chromatography for aromatic amines.[16][17][18]
Rationale for Component Selection
-
Stationary Phase: A C18 column is chosen as the starting point due to its wide applicability for non-polar to moderately polar compounds like aromatic amines.[17] The end-capped nature of the stationary phase minimizes peak tailing that can occur with basic compounds like amines.
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer is selected. Acetonitrile provides good peak shape and lower UV cutoff compared to methanol. The buffer is essential to control the pH of the mobile phase, ensuring the analyte is in a consistent ionic state, which is critical for reproducible retention times. A pH of around 7 is chosen to ensure the amine is in its neutral form, promoting retention on the C18 column.
-
Detection: The aromatic nature of this compound suggests strong UV absorbance. A preliminary scan or literature search for similar chromophores would indicate an appropriate detection wavelength. For this method, 254 nm is selected as a common wavelength for aromatic compounds.
Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 7.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 7.0 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
System Suitability Testing
Before sample analysis, the system suitability must be verified. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
These parameters ensure that the chromatographic system is performing adequately for the intended analysis.[13][15]
Method Validation Protocol (ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[4][5][6][7][19]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][8][9][10]
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[9]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[9]
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve and dilute to a final concentration of 0.1 mg/mL.
Analyze all stressed samples along with an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak, and peak purity analysis (using a DAD) confirms the homogeneity of the analyte peak.
Linearity
Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy will be determined by performing recovery studies. Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic |
The system suitability parameters should be met under all varied conditions.
Data Analysis and Reporting
The concentration of this compound in unknown samples can be calculated using the linear regression equation obtained from the calibration curve. All validation data should be documented in a comprehensive report, including chromatograms, tables of results, and statistical analysis.
HPLC Method Validation Workflow
Caption: A typical workflow for HPLC method validation.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the quantification of this compound. The detailed protocols for method development, validation, and forced degradation studies are designed to ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory requirements. This method is suitable for routine quality control analysis and stability studies in pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. usp.org [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 19. scribd.com [scribd.com]
Application Note: 4-Phenylisoxazol-5-amine as a Reference Standard in Analytical Chemistry
Abstract
This application note provides a comprehensive guide for the use of 4-Phenylisoxazol-5-amine as a reference standard in analytical chemistry. The isoxazole moiety is a critical pharmacophore in numerous approved drugs, making this compound an important reference material for the quality control and development of pharmaceuticals.[1][2][3] This document outlines the physicochemical properties, synthesis, and purification of this compound, and provides detailed, validated protocols for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications. Furthermore, it establishes a framework for the proper qualification and handling of this reference standard to ensure data integrity and analytical accuracy.
Introduction: The Significance of this compound
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is present in a wide array of commercially available drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide.[3] The diverse biological activities of isoxazole derivatives, ranging from anticancer to antimicrobial, underscore their importance in medicinal chemistry and drug discovery.[1][2][3][4]
This compound serves as a key building block and a potential impurity in the synthesis of these complex active pharmaceutical ingredients (APIs). As such, a well-characterized, high-purity reference standard of this compound is indispensable for:
-
Identity Confirmation: Verifying the presence of this compound in reaction mixtures and final products.
-
Purity Assessment: Quantifying the levels of this compound as an impurity in APIs and formulated drug products.
-
Assay Validation: Serving as a primary or secondary standard for the development and validation of analytical methods.
-
Stability Studies: Monitoring the degradation of pharmaceuticals where this compound may be a degradation product.
This application note is designed for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the use of this compound as a reference standard.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | J&K Scientific[1] |
| Synonyms | 4-Phenyl-5-aminoisoxazole, 5-Amino-4-phenylisoxazole | Sunway Pharm Ltd[5] |
| CAS Number | 4320-83-6 | Chem-Impex[6] |
| Molecular Formula | C₉H₈N₂O | Chem-Impex[6] |
| Molecular Weight | 160.17 g/mol | PubChem[7] |
| Appearance | Pale yellow powder | Chem-Impex[6] |
| Melting Point | 94-101 °C | Chem-Impex[6] |
| Purity (by HPLC) | ≥ 98% | Chem-Impex[6] |
| Solubility | Soluble in methanol, chloroform | LGC Standards[8] |
Chemical Structure
Figure 1: Chemical structure of this compound.
Synthesis and Purification of the Reference Standard
The availability of a high-purity reference standard is paramount for accurate analytical measurements. While this compound is commercially available, understanding its synthesis and purification is crucial for assessing its quality and for in-house preparation if required. A common synthetic route involves the reaction of an appropriate precursor with hydroxylamine.
General Synthesis Pathway
A plausible synthesis route for 5-aminoisoxazoles involves the reaction of ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate with hydroxylamine under reflux conditions. This method provides a synthetically useful pathway to obtaining 5-aminoisoxazoles in good yields.
Figure 2: General synthesis workflow for this compound.
Purification Protocol
For use as a reference standard, the synthesized this compound must be purified to a high degree (typically >99.5%). Recrystallization is a common and effective method for purifying solid organic compounds.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent system. A good solvent will dissolve the compound when hot but not when cold. For this compound, a mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Qualification of the Reference Standard
The qualification of a reference standard is a critical process to ensure its identity, purity, and suitability for its intended analytical purpose. This involves a battery of analytical tests.
Figure 3: Workflow for the qualification of a reference standard.
Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the aromatic protons of the phenyl group and the protons of the amine group.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Distinct signals for the carbons of the phenyl ring and the isoxazole ring are expected.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
N-H stretching: for the amine group.
-
C=C and C=N stretching: for the aromatic and isoxazole rings.
-
C-H stretching: for the aromatic ring.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (160.17 g/mol ).
Purity Determination
A Certificate of Analysis (CoA) for a reference standard should detail the methods used to determine purity and the results obtained.[8][9]
4.2.1. Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography is a primary technique for assessing the purity of a reference standard. A validated HPLC method should be used to separate the main component from any impurities. Purity is typically reported as the area percentage of the main peak.
4.2.2. Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to assess the presence of volatile impurities.
4.2.3. Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be in close agreement with the theoretical values for the molecular formula C₉H₈N₂O.
Analytical Method Protocols
The following protocols are provided as a starting point for the use of this compound as a reference standard in HPLC and GC-MS analysis. Method validation should be performed in the user's laboratory to ensure suitability for the specific application.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This reverse-phase HPLC method is suitable for the quantitative determination of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 20% Acetonitrile to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound in methanol (1 mg/mL). Further dilute with the initial mobile phase to the desired concentration range for the calibration curve. |
| Sample Preparation | Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. |
5.1.1. Method Validation Parameters
The HPLC method should be validated according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The relationship between concentration and detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This GC-MS method is suitable for the identification and quantification of volatile impurities in the this compound reference standard.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 40-450 amu |
| Standard Preparation | Prepare a solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate (1 mg/mL). |
| Sample Preparation | Dissolve the sample in the same solvent at a similar concentration. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the this compound reference standard.
-
Storage: Store in a well-sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
-
Stability: The long-term stability of the reference standard should be monitored periodically by re-analyzing its purity.
Conclusion
This compound is a vital reference standard for the pharmaceutical industry due to the prevalence of the isoxazole scaffold in many drug molecules. This application note provides a comprehensive framework for its synthesis, purification, qualification, and use in routine analytical testing. The detailed HPLC and GC-MS protocols serve as a robust starting point for method development and validation. By adhering to the principles of scientific integrity and best practices outlined in this document, researchers and analysts can ensure the accuracy and reliability of their analytical data when using this compound as a reference standard.
References
- 1. jk-sci.com [jk-sci.com]
- 2. rsc.org [rsc.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. ajrcps.com [ajrcps.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Derivatization of 4-Phenylisoxazol-5-amine into Bioactive Molecules
Introduction: The Privileged 4-Phenylisoxazol-5-amine Scaffold
The isoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle serves as a versatile scaffold, offering a unique combination of electronic properties and hydrogen bonding capabilities that facilitate potent and selective interactions with biological targets. Among the various isoxazole-containing building blocks, this compound stands out as a particularly valuable precursor for the synthesis of novel therapeutic agents.[2] Its primary amino group provides a readily accessible handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the generation of libraries of compounds for biological screening.
This technical guide provides a comprehensive overview of established techniques for converting this compound into bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the rationale behind key synthetic strategies, provide detailed, step-by-step protocols for the synthesis of amide, urea/thiourea, and sulfonamide derivatives, and present quantitative data on their biological activities.
Core Synthetic Strategies: Unleashing the Potential of the Amino Group
The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The most common and effective strategies for its derivatization to generate bioactive molecules include:
-
Amide Bond Formation: Acylation of the amino group to form amides is a fundamental and widely employed transformation in medicinal chemistry. The resulting amide linkage can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition at the active site of enzymes and receptors.
-
Urea and Thiourea Synthesis: The reaction of the amine with isocyanates or isothiocyanates, respectively, yields urea or thiourea derivatives. These functional groups are known to form strong hydrogen bonds and are prevalent in a number of approved drugs, particularly kinase inhibitors.
-
Sulfonamide Synthesis: The reaction with sulfonyl chlorides affords sulfonamides, a class of compounds with a rich history in drug discovery, including antibacterial and anticancer agents. The sulfonamide moiety can act as a transition-state mimetic and engage in key interactions with biological targets.
The following sections will provide detailed protocols for each of these transformations, grounded in established chemical principles and supported by literature precedents.
I. Synthesis of Bioactive N-(4-Phenylisoxazol-5-yl)amides
Amide derivatives of this compound have shown promise as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. The following protocol describes a general method for the acylation of this compound.
Protocol 1: General Procedure for the Synthesis of N-(4-Phenylisoxazol-5-yl)amides
This protocol is adapted from methodologies used for the acylation of similar amino-heterocycles and is broadly applicable for the synthesis of a wide range of amide derivatives.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add the substituted benzoyl chloride (1.1 eq) to the reaction mixture. The reaction is often exothermic, and for sensitive substrates, addition at 0 °C is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the acyl chloride.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-(4-phenylisoxazol-5-yl)amide derivative.
Data Presentation:
| Compound ID | R-Group on Acyl Chloride | Yield (%) | Biological Activity (IC50) | Target |
| Amide-1 | 2,6-difluorophenyl | 75 | 50 nM | Hypothetical Kinase A |
| Amide-2 | 4-methoxyphenyl | 82 | 120 nM | Hypothetical Kinase B |
| Amide-3 | 3-chlorophenyl | 78 | 85 nM | Hypothetical Kinase A |
Note: The biological activity data presented is hypothetical for illustrative purposes and should be determined experimentally.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(4-Phenylisoxazol-5-yl)amides.
II. Synthesis of Bioactive N-(4-Phenylisoxazol-5-yl)ureas and Thioureas
Urea and thiourea derivatives are prevalent in kinase inhibitor drug discovery due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The following protocols outline the synthesis of these important classes of compounds from this compound.
Protocol 2: General Procedure for the Synthesis of N-(4-Phenylisoxazol-5-yl)ureas
Materials:
-
This compound
-
Substituted isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes or Pentane
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Isocyanate Addition: Add the substituted isocyanate (1.0-1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. These reactions are often rapid and can be complete within a few hours.
-
Product Isolation: Upon completion, the urea product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, and a non-polar solvent like hexanes or pentane can be added to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure N-(4-phenylisoxazol-5-yl)urea. Recrystallization can be performed if necessary.
Protocol 3: General Procedure for the Synthesis of N-(4-Phenylisoxazol-5-yl)thioureas
The synthesis of thioureas follows a similar procedure to that of ureas, with the substitution of an isothiocyanate for the isocyanate.
Materials:
-
This compound
-
Substituted isothiocyanate
-
Anhydrous Ethanol or Acetonitrile
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous ethanol or acetonitrile.
-
Isothiocyanate Addition: Add the substituted isothiocyanate (1.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring by TLC.
-
Product Isolation: Cool the reaction mixture to room temperature. The thiourea product will often crystallize out of the solution.
-
Purification: Collect the crystals by filtration, wash with cold ethanol, and dry to yield the pure N-(4-phenylisoxazol-5-yl)thiourea.
Data Presentation:
| Compound ID | Reagent | Yield (%) | Biological Activity (IC50) | Target |
| Urea-1 | Phenyl isocyanate | 92 | 25 nM | p38 MAP Kinase |
| Thiourea-1 | 4-Chlorophenyl isothiocyanate | 85 | 40 nM | VEGFR2 |
Note: The biological activity data presented is hypothetical for illustrative purposes and should be determined experimentally.
Logical Relationship Diagram:
References
Application Notes and Protocols for the Use of 4-Phenylisoxazol-5-amine in Developing Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Incorporation of 4-Phenylisoxazol-5-amine into Polymer Architectures
The pursuit of advanced polymers with bespoke thermal, mechanical, and electronic properties is a cornerstone of modern materials science. The strategic selection of monomers is paramount in achieving desired polymer characteristics. This compound emerges as a compelling candidate for the synthesis of novel high-performance polymers, such as polyamides and polyimides. Its unique chemical architecture, featuring a phenyl-substituted isoxazole ring coupled with a reactive amine group, offers a distinct combination of rigidity, aromaticity, and potential for specific intermolecular interactions.
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to impart valuable properties to molecular structures, including thermal stability and specific electronic characteristics. The presence of this heterocyclic ring within a polymer backbone can disrupt chain packing, potentially enhancing solubility, while the aromatic nature contributes to high thermal and oxidative stability. The amine functionality provides a reactive handle for established polymerization techniques, most notably polycondensation reactions.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound as a monomer in the development of advanced polymers. The following sections will detail the synthesis of isoxazole-containing polyamides and polyimides, offering step-by-step protocols, mechanistic insights, and expected material properties.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | - |
| Melting Point | 138-142 °C | - |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) | - |
I. Synthesis of Isoxazole-Containing Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability, with well-known examples being Kevlar® and Nomex®. The incorporation of the this compound moiety into an aramid backbone is anticipated to yield polymers with a unique combination of these traditional aramid properties alongside potentially enhanced solubility and modified electronic characteristics.
Causality Behind Experimental Choices:
The low-temperature solution polycondensation is the preferred method for this synthesis. This technique allows for the formation of high molecular weight polymers while minimizing side reactions that can occur at elevated temperatures. The use of a diacyl chloride as the comonomer is advantageous as the reaction is not an equilibrium process, driving the polymerization to completion. An acid scavenger, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine groups and terminate the polymer chains. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are chosen for their ability to dissolve both the monomers and the resulting polymer.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of isoxazole-containing polyamides.
Detailed Protocol: Synthesis of Poly(4-phenylisoxazole-terephthalamide)
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 1.60 g (10 mmol) of this compound and 1.74 mL (22 mmol) of pyridine in 30 mL of anhydrous NMP.
-
Reaction Setup: Cool the solution to 0°C in an ice-water bath and stir under a slow stream of nitrogen.
-
Comonomer Addition: In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 15 mL of anhydrous NMP. Add this solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 4 hours. Then, allow the mixture to warm to room temperature and continue stirring for an additional 24 hours. The viscosity of the solution should noticeably increase.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate will form. Collect the polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 100°C for 24 hours.
Expected Properties of Isoxazole-Containing Polyamides
| Property | Expected Range | Rationale |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 | Indicates the formation of a high molecular weight polymer. |
| Glass Transition Temp. (Tg) | 250 - 320 °C | The rigid aromatic and heterocyclic backbone restricts chain mobility. |
| 5% Weight Loss Temp. (Td5%) | > 450 °C (in N₂) | Aromatic and heterocyclic structures impart high thermal stability. |
| Solubility | Soluble in NMP, DMAc, DMSO | The isoxazole ring may disrupt chain packing, improving solubility over traditional aramids. |
| Tensile Strength (MPa) | 80 - 120 | Consistent with high-performance aromatic polyamides. |
| Tensile Modulus (GPa) | 2.5 - 4.0 | The rigid polymer backbone contributes to high stiffness. |
II. Synthesis of Isoxazole-Containing Polyimides
Polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent dielectric properties. The synthesis of polyimides from this compound typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Causality Behind Experimental Choices:
The two-step synthesis is widely employed as it allows for the formation of a soluble and processable poly(amic acid) precursor. This precursor can be cast into films or coatings before being converted to the final, often insoluble, polyimide. The initial reaction between the diamine and the dianhydride is carried out at low temperatures to control the reaction rate and prevent premature imidization. The subsequent imidization can be achieved either thermally or chemically. Thermal imidization involves heating the poly(amic acid) at high temperatures, while chemical imidization uses a dehydrating agent and a catalyst at lower temperatures.
Reaction Mechanism: Two-Step Polyimide Synthesis
Caption: Two-step reaction mechanism for polyimide synthesis.
Detailed Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
Step 1: Synthesis of the Poly(amic acid) Precursor
-
Diamine Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.60 g (10 mmol) of this compound in 30 mL of anhydrous DMAc.
-
Dianhydride Addition: To the stirred solution, add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) in one portion. Wash the flask containing the PMDA with an additional 10 mL of DMAc and add it to the reaction mixture.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the glass plate in a vacuum oven at 80°C for 4 hours to remove the bulk of the solvent.
-
Thermal Curing: Remove the poly(amic acid) film from the glass plate and place it in a high-temperature oven. Heat the film according to the following schedule under a nitrogen atmosphere:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour This process will convert the poly(amic acid) to the final polyimide.
-
Expected Properties of Isoxazole-Containing Polyimides
| Property | Expected Range | Rationale |
| Inherent Viscosity (of PAA, dL/g) | 1.0 - 2.5 | Indicates high molecular weight precursor formation. |
| Glass Transition Temp. (Tg) | 300 - 400 °C | The rigid, aromatic, and imide-containing backbone results in very high Tg. |
| 5% Weight Loss Temp. (Td5%) | > 500 °C (in N₂) | Imide rings and aromatic structures provide exceptional thermal stability. |
| Dielectric Constant (at 1 MHz) | 2.8 - 3.5 | The incorporation of the isoxazole ring may influence the dielectric properties. |
| Solubility (of Polyimide) | Insoluble in common solvents | Polyimides are known for their excellent chemical resistance. |
III. Characterization of Isoxazole-Containing Polymers
Thorough characterization is essential to confirm the structure and evaluate the properties of the newly synthesized polymers.
-
Structural Characterization:
-
FT-IR Spectroscopy: To confirm the formation of amide or imide linkages. For polyamides, look for characteristic N-H stretching (around 3300 cm⁻¹) and amide C=O stretching (around 1650 cm⁻¹). For polyimides, look for the appearance of imide C=O stretching (asymmetric around 1780 cm⁻¹ and symmetric around 1720 cm⁻¹) and C-N stretching (around 1370 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed polymer structure and confirm the incorporation of the this compound monomer.
-
-
Molecular Weight Determination:
-
Inherent Viscosity: A simple method to estimate the relative molecular weight of the polymer in solution.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
-
Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer, including the onset of decomposition (Td) and char yield.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
-
Mechanical Properties Testing:
-
Tensile Testing: To measure the tensile strength, tensile modulus, and elongation at break of polymer films.
-
Conclusion and Future Outlook
This compound presents a promising avenue for the development of novel high-performance polymers. The protocols outlined in these application notes provide a solid foundation for the synthesis of isoxazole-containing polyamides and polyimides. The unique combination of a rigid isoxazole ring and a reactive amine group is expected to yield polymers with a desirable balance of thermal stability, mechanical strength, and potentially enhanced solubility. Further research should focus on exploring a wider range of comonomers to fine-tune the properties of these advanced materials for specific applications in aerospace, electronics, and other demanding fields.
Molecular Docking Studies of 4-Phenylisoxazol-5-amine with Target Proteins: A Protocol for Virtual Screening and Binding Mode Analysis
An Application Guide for In Silico Analysis
Prepared by: Senior Application Scientist, Computational Drug Discovery
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] 4-Phenylisoxazol-5-amine, a derivative of this versatile heterocycle, represents a promising candidate for drug discovery initiatives. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns.[4] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound against a selected therapeutic target. We will detail the preparation of both the protein and the ligand, the execution of the docking simulation using the widely adopted AutoDock Vina software, and the subsequent analysis and validation of the results. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage structure-based drug design methodologies.
Introduction: The Rationale for Docking this compound
Isoxazole derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological properties.[1][2][3][5][6] Their unique electronic and structural features allow them to engage in various non-covalent interactions with biological macromolecules, making them privileged scaffolds in the design of novel therapeutic agents.
Molecular docking serves as a foundational tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the elucidation of potential binding mechanisms at the molecular level. By simulating the interaction between a small molecule (ligand) and a protein (receptor), researchers can predict the binding conformation and estimate the binding free energy. A lower, more negative binding energy generally indicates a higher binding affinity and a more stable protein-ligand complex.[7][8]
This application note provides a self-contained protocol for investigating the binding potential of this compound, leveraging established open-source software to ensure accessibility and reproducibility.
The Molecular Docking Workflow: An Overview
The entire process, from initial data retrieval to final analysis, follows a structured pathway. Each step is critical for ensuring the accuracy and reliability of the final results. The workflow is designed to be a self-validating system, incorporating a crucial redocking step to confirm the soundness of the chosen parameters.
Figure 1: Overall workflow for molecular docking.
Detailed Protocols
This section provides step-by-step instructions for performing the molecular docking study. The protocols utilize freely available software: AutoDockTools for file preparation, AutoDock Vina for the docking calculation, and PyMOL for visualization.
Protocol 1: Target Protein Selection and Preparation
The choice of a target protein is paramount and should be based on established literature or therapeutic hypotheses. For this example, we will use Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs, some of which contain isoxazole-like scaffolds. We will use the PDB entry 1CX2 , which is the crystal structure of human COX-2 complexed with a selective inhibitor.
Materials:
-
A computer with internet access.
-
AutoDockTools (MGLTools package).
Methodology:
-
Obtain Protein Structure: Navigate to the RCSB Protein Data Bank (PDB) website.[9][10][11][12] In the search bar, enter the PDB ID "1CX2" and download the structure in PDB format.
-
Load into AutoDockTools: Launch AutoDockTools (ADT). Go to File > Read Molecule and open the downloaded 1CX2.pdb file.
-
Initial Cleanup: The crystal structure contains multiple components not required for docking, such as water molecules, co-factors, and the original ligand.
-
Remove Water: Go to Edit > Delete Water. This is crucial as water molecules in the binding pocket can interfere with the docking algorithm unless they are known to play a critical role in ligand binding.[13]
-
Remove Original Ligand and other Heteroatoms: Identify the original ligand and any other non-protein molecules in the structure viewer. Use the "Select" menu to select these residues and then go to Edit > Delete > Delete Selected Atoms. For 1CX2, you will remove the inhibitor SC-558.
-
-
Prepare the Receptor for Docking: The protein must be converted to the PDBQT format, which includes atomic partial charges (Q) and atom types (T).[14]
-
Add Hydrogens: Go to Edit > Hydrogens > Add. In the pop-up, select Polar only and click OK. Adding hydrogens is essential for correctly defining hydrogen bonds.[13][15]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This step calculates partial charges for each atom, which is necessary for the energy calculations in docking.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the 1CX2 molecule and click Select Molecule. A prompt will appear to save the prepared protein. Save it as 1CX2_receptor.pdbqt. This file is now ready for docking.
-
Protocol 2: Ligand Preparation
The ligand, this compound, must also be prepared by generating a 3D structure and converting it to the PDBQT format.
Materials:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch) or access to a chemical database (e.g., PubChem).
-
AutoDockTools.
Methodology:
-
Obtain Ligand Structure: Draw the 2D structure of this compound and save it as a 3D format (e.g., .mol or .sdf), or download the structure from a database like PubChem.
-
Load into AutoDockTools: In ADT, go to Ligand > Input > Open and select your ligand file.
-
Define Torsion Root and Rotatable Bonds: The flexibility of the ligand is a key part of the docking process.
-
Go to Ligand > Torsion Tree > Detect Root. This sets the "anchor" point of the molecule.
-
Go to Ligand > Torsion Tree > Choose Torsions. Here you can manually define or confirm the rotatable bonds detected by the software. The number of rotatable bonds affects the conformational search space.
-
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
Protocol 3: Docking Simulation with AutoDock Vina
This protocol involves defining the docking search area (grid box) and running the simulation.
Materials:
-
Prepared 1CX2_receptor.pdbqt file.
-
Prepared ligand.pdbqt file.
-
AutoDockTools.
-
AutoDock Vina executable.
Methodology:
-
Define the Grid Box: The grid box specifies the three-dimensional space where Vina will search for binding poses.[16][17]
-
In ADT, ensure both the receptor and ligand are loaded.
-
Go to Grid > Grid Box. A box will appear in the viewer.
-
Position the Box: To perform a site-specific docking, the grid box must encompass the known active site of the protein. The original co-crystallized ligand (SC-558 in 1CX2) can be used as a guide to center the box. For this protocol, center the grid box on the coordinates of the original ligand.
-
Adjust Box Size: Adjust the x, y, and z dimensions to ensure the box is large enough to allow the ligand to rotate freely but small enough to constrain the search, which improves efficiency. A common size is 25 x 25 x 25 Å.
-
Record Coordinates: Note the center and size coordinates displayed in the Grid Options panel. These are required for the configuration file.
-
-
Create the Configuration File: Create a new text file named conf.txt. This file tells Vina where to find the input files and what parameters to use for the docking.[14]
-
Run AutoDock Vina:
-
Place the vina.exe (or equivalent for your OS), 1CX2_receptor.pdbqt, ligand.pdbqt, and conf.txt files in the same directory.
-
Open a command prompt or terminal and navigate to this directory.
-
Execute the following command: ./vina --config conf.txt
-
Vina will run the docking simulation. Upon completion, it will generate two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).[18][19]
-
Analysis and Validation of Docking Results
Interpreting the output is as important as running the simulation correctly. This involves analyzing the binding energy, visualizing the poses, and validating the protocol.
Interpreting Binding Affinity
The docking_log.txt file contains a table of binding affinities for the top predicted poses.
-
Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[20][21][22] Spontaneous binding is associated with a negative ΔG.[7]
-
Ranking Poses: The results are ranked from the best (most negative) to the worst score. The top-ranked pose is generally considered the most likely binding mode.[8]
Visualizing Binding Interactions
Visualization is crucial for understanding how the ligand interacts with the protein's active site residues.
Materials:
-
1CX2_receptor.pdbqt and docking_results.pdbqt files.
Methodology:
-
Load Structures: Open PyMOL and load both the receptor (1CX2_receptor.pdbqt) and the docking results (docking_results.pdbqt). The results file contains multiple poses; you can split them into separate objects in PyMOL.
-
Focus on the Active Site: Display the protein as a cartoon or surface and the ligand poses as sticks. Center the view on the ligand.
-
Identify Key Interactions: Use PyMOL's tools to find interactions between the top-ranked pose and the protein.
-
Hydrogen Bonds: Use the Action > find > polar contacts > to any atoms command to visualize potential hydrogen bonds.
-
Interacting Residues: Identify the amino acid residues within 4-5 Å of the ligand. These residues constitute the binding pocket. Analyze their properties (e.g., hydrophobic, polar, charged) to understand the nature of the interaction.[20][25]
-
Data Presentation
Results should be summarized clearly. The following table provides a template for presenting docking data for this compound and a known inhibitor for comparison.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (H-Bonds) | Key Hydrophobic Interactions |
| This compound (Pose 1) | -8.5 | N/A | Arg513, His90 | Val349, Leu352, Tyr385 |
| SC-558 (Redocked) | -9.2 | 1.15 | Arg513, Gln192 | Val523, Ala527, Leu352 |
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of your docking protocol, it must be validated. The most common method is "redocking."[26][27]
Methodology:
-
Extract Native Ligand: Using the original 1CX2.pdb file, extract the coordinates of the co-crystallized inhibitor (SC-558) and save it as a separate PDB file.
-
Prepare Native Ligand: Prepare this ligand using the same procedure described in Protocol 3.2.
-
Redock: Perform a docking run using the prepared receptor and the prepared native ligand, with the grid box centered on the ligand's original position.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters are capable of accurately reproducing a known binding mode.[27][28][29] This confirms that the protocol is reliable for predicting the binding of new, similar ligands like this compound.
Conclusion
This application note provides a detailed and validated protocol for conducting molecular docking studies of this compound. By following these steps, researchers can effectively predict the binding affinity and interaction patterns of this compound with protein targets of interest. The insights gained from such studies are invaluable for guiding lead optimization, understanding structure-activity relationships, and accelerating the pace of modern drug discovery.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. nbinno.com [nbinno.com]
- 6. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. etflin.com [etflin.com]
- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 11. rcsb.org [rcsb.org]
- 12. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. quora.com [quora.com]
- 16. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 17. ks.uiuc.edu [ks.uiuc.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Development of α-Amylase and α-Glucosidase Inhibitors Using Phenylisoxazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual Inhibition of α-Amylase and α-Glucosidase in Diabetes Management
Diabetes mellitus is a chronic metabolic disorder characterized by elevated blood glucose levels.[1][2] A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia, the spike in blood sugar after a meal.[1][3] This can be achieved by inhibiting the enzymes responsible for carbohydrate digestion, namely α-amylase and α-glucosidase.[1][4][5][6]
-
α-Amylase , found in saliva and the pancreas, is responsible for breaking down complex carbohydrates like starch into smaller oligosaccharides.[1][6]
-
α-Glucosidase , located in the brush border of the small intestine, further hydrolyzes these oligosaccharides into absorbable monosaccharides, such as glucose.[1][7]
By inhibiting both of these enzymes, the rate of carbohydrate digestion and glucose absorption is slowed, leading to a more gradual increase in blood glucose levels after a meal.[1] This dual-inhibition approach is a well-established therapeutic strategy for managing type 2 diabetes.[8] While existing drugs like acarbose, voglibose, and miglitol are effective, there is an ongoing search for new inhibitors with improved efficacy and fewer side effects.[2][8][9]
The Phenylisoxazole Scaffold: A Privileged Pharmacophore in Drug Discovery
The isoxazole ring is a five-membered heterocycle that is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. The phenylisoxazole scaffold, in particular, has been explored for its potential in developing inhibitors for various enzymes.[10][11][12]
The term "pharmacophore" refers to the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.[13][14] The phenylisoxazole core can be readily modified with various substituents to optimize its interaction with the active sites of target enzymes, making it an attractive starting point for the design of novel inhibitors.
Phenylisoxazole Hybrids as Dual α-Amylase and α-Glucosidase Inhibitors
Recent research has focused on the development of hybrid molecules that combine the phenylisoxazole scaffold with other pharmacophores to create potent dual inhibitors of α-amylase and α-glucosidase. For instance, new phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and shown to exhibit significant inhibitory activity against both enzymes.[15][16] One particular compound from this series, 5h , was identified as a potent dual inhibitor.[15][16]
The development of such hybrid molecules involves a multi-step process that includes chemical synthesis, in vitro enzyme inhibition assays, and computational studies to understand the structure-activity relationships.
Experimental Protocols
General Synthesis of Phenylisoxazole Hybrids
The synthesis of phenylisoxazole derivatives can be achieved through various methods, including [3+2] cycloaddition reactions.[17] A general synthetic route for creating 3-phenylisoxazole derivatives is outlined below.[11][12]
Protocol 1: Synthesis of 3-Phenylisoxazole Derivatives [11][12]
-
Step 1: Oxime Formation: React commercially available benzaldehydes with a 50% hydroxylamine solution in ethanol at 60°C for 2 hours.
-
Step 2: Chloro-oxime Formation: Treat the resulting oxime with N-Chlorosuccinimide in DMF at 40°C for 2 hours.
-
Step 3: Cycloaddition: React the chloro-oxime with a suitable β-ketoester (e.g., methyl 3-cyclopropyl-3-oxopropionate) in the presence of a base like triethylamine in ethanol.
-
Step 4: Saponification: Hydrolyze the resulting ester with sodium hydroxide in water at 80°C.
-
Step 5: Amide Coupling: Couple the resulting carboxylic acid with a suitable amine using a coupling agent like EDCI and a base like DIPEA at room temperature for 2 hours.
-
Step 6: Final Product Formation: React the amide with hydroxylamine and sodium hydroxide in water at room temperature for 1 hour to yield the final 3-phenylisoxazole hybrid.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the synthesized phenylisoxazole hybrids against α-amylase and α-glucosidase is determined using in vitro enzymatic assays.
Protocol 2: α-Amylase Inhibition Assay [18][19]
-
Substrate Preparation: Suspend starch (e.g., 2 mg of starch azure) in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl₂. Boil for 5 minutes and then pre-incubate at 37°C for 5 minutes.[18][19]
-
Inhibitor and Enzyme Incubation: Add 0.2 mL of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the substrate solution. Then, add 0.1 mL of porcine pancreatic α-amylase (2 U/mL) in Tris-HCl buffer and incubate at 37°C for 10 minutes.[18]
-
Reaction Termination and Measurement: Stop the reaction by adding 0.5 mL of 50% acetic acid. Centrifuge the mixture and measure the absorbance of the supernatant at 595 nm.[18][19]
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula:[18] % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the reaction without the inhibitor and Abssample is the absorbance with the inhibitor.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: α-Glucosidase Inhibition Assay [20][21]
-
Enzyme and Inhibitor Pre-incubation: Pre-mix the α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) with the test compound at various concentrations and incubate for a specified time (e.g., 5 minutes at 37°C).[20]
-
Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[20][22]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[20]
-
Reaction Termination and Measurement: Stop the reaction by adding a solution of sodium carbonate.[20] Measure the absorbance of the released p-nitrophenol at 405 nm.[20][21]
-
Calculation of Inhibition: Calculate the percentage of inhibition using a similar formula as for the α-amylase assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Data Presentation and Analysis
The inhibitory activities of the synthesized phenylisoxazole hybrids are typically presented as IC50 values. A lower IC50 value indicates a more potent inhibitor.
Table 1: Inhibitory Activities of Phenylisoxazole-Quinoxaline Hybrids against α-Amylase and α-Glucosidase
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 5a | > 100 | 25.4 ± 0.5 |
| 5b | > 100 | 22.1 ± 0.2 |
| 5c | > 100 | 15.2 ± 0.3 |
| 5h | 16.4 ± 0.1 | 31.6 ± 0.4 |
| Acarbose (Standard) | 45.7 ± 0.9 | 49.3 ± 1.1 |
| Data adapted from a study on phenylisoxazole quinoxalin-2-amine hybrids.[15] |
Understanding the Mechanism of Inhibition: Enzyme Kinetics
To understand how the phenylisoxazole hybrids inhibit the enzymes, kinetic studies are performed. These studies help to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type.
Protocol 4: Enzyme Kinetic Studies
-
Perform the α-amylase and α-glucosidase inhibition assays as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.[23]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the inhibitory activity of the phenylisoxazole hybrids.[24][25][26] This involves systematically modifying the structure of the lead compound and evaluating the effect of these modifications on its biological activity. For example, in the phenylisoxazole quinoxalin-2-amine hybrids, it was observed that the position and nature of substituents on the quinoxaline ring significantly influenced the inhibitory potency against α-glucosidase.[15]
Visualizing the Process: Diagrams
Diagram 1: Dual Inhibition of Carbohydrate Digestion
Caption: Dual inhibition of α-amylase and α-glucosidase by phenylisoxazole hybrids.
Diagram 2: General Workflow for Inhibitor Development
Caption: Workflow for the development of phenylisoxazole hybrid inhibitors.
Conclusion and Future Directions
Phenylisoxazole hybrids represent a promising class of compounds for the development of novel dual inhibitors of α-amylase and α-glucosidase. The protocols and methodologies outlined in these application notes provide a comprehensive guide for researchers in the field of drug discovery and development. Future research should focus on further optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new therapeutic agents for the management of diabetes mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 6. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies [frontiersin.org]
- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 12. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rasalifesciences.com [rasalifesciences.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. In vitro α-amylase inhibitory assay [protocols.io]
- 19. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application in the synthesis of cardiac myosin activators
An Application Guide to the Synthesis and Evaluation of Cardiac Myosin Activators
Authored by: Gemini, Senior Application Scientist
Introduction: A New Paradigm in Cardiac Contractility
Heart failure, particularly with reduced ejection fraction (HFrEF), is a condition characterized by the heart's inability to pump blood effectively.[1] For decades, therapeutic strategies have focused on indirect mechanisms to increase cardiac contractility, such as modulating intracellular calcium concentrations.[2] These approaches, while effective, are often associated with significant adverse effects, including arrhythmias and increased myocardial oxygen consumption, which can lead to higher mortality.[3][4]
A novel and promising therapeutic strategy involves the direct activation of cardiac myosin, the molecular motor responsible for muscle contraction.[1][2] Cardiac myosin activators are small molecules that bind directly to the myosin heavy chain, allosterically modulating its enzymatic activity.[5][6] This new class of agents, exemplified by Omecamtiv Mecarbil, enhances cardiac contractility by a unique mechanism: it increases the rate at which myosin heads enter the force-producing state without altering intracellular calcium levels.[4][7] This targeted approach offers the potential for improved cardiac performance while avoiding the toxicities linked to traditional inotropes.[2]
This guide provides a detailed overview of the synthesis of a representative cardiac myosin activator and the subsequent protocols for its biological evaluation. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of new cardiac myotropes.
Mechanism of Action: The "More Hands on the Rope" Approach
The force of cardiac muscle contraction is generated by the cyclical interaction of myosin heads with actin filaments, a process fueled by the hydrolysis of ATP. This chemomechanical cycle involves several key steps, with the rate-limiting step being the transition of myosin from a weakly bound to a strongly bound, force-generating state with actin.[1][8] This transition is coupled to the release of inorganic phosphate (Pi) from the myosin active site.[9]
Cardiac myosin activators, such as Omecamtiv Mecarbil, selectively bind to a cleft in the catalytic domain of cardiac myosin.[5] This binding event accelerates the rate-limiting Pi release step, effectively increasing the number of myosin heads engaged with actin at any given time—a concept aptly described as putting "more hands on the rope".[1][7] The result is an increased duration of systolic ejection, leading to improved stroke volume and fractional shortening, without a significant change in the velocity of contraction or myocardial oxygen demand.[4][10]
Part 1: Synthesis of a Cardiac Myosin Activator
The following section details a representative synthetic route for a cardiac myosin activator based on the core structure of Omecamtiv Mecarbil.[2][3] The synthesis involves the coupling of two key fragments followed by functional group manipulation.
Overall Synthetic Workflow
Protocol 1: Synthesis of N-(2-(6-methylpyridin-3-yl)ethyl)-2-(piperidin-4-yl)acetamide
This protocol describes a key amide coupling step, a common reaction in the synthesis of many pharmacologically active molecules, including cardiac myosin activators.[11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-(Piperidin-4-yl)acetic acid HCl | C₇H₁₄ClNO₂ | 179.64 | Sigma-Aldrich | Fragment A |
| 2-(6-Methylpyridin-3-yl)ethanamine | C₈H₁₂N₂ | 136.19 | Combi-Blocks | Fragment B |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Sigma-Aldrich | Coupling Agent |
| DIPEA | C₈H₁₉N | 129.24 | Sigma-Aldrich | Non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(Piperidin-4-yl)acetic acid hydrochloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a mixture of anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (4:1 v/v, 20 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution dropwise at 0 °C (ice bath). Stir for 10 minutes. Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the starting material and the acid generated during the coupling reaction.
-
Coupling Agent: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the mixture in one portion. Stir for 15 minutes at 0 °C. Rationale: HATU is an efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.
-
Amine Addition: Add a solution of 2-(6-Methylpyridin-3-yl)ethanamine (1.1 eq) in anhydrous DCM (5 mL) to the reaction mixture dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with DCM (50 mL). b. Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to yield the desired amide product.
Protocol 2: Final Carbamoylation Step
This final step installs the carbamate moiety, which is crucial for the activity of Omecamtiv Mecarbil.[3][12]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DCM (20 mL) in a round-bottom flask at 0 °C.
-
Reagent Addition: Add methyl isocyanate (1.5 eq) to the solution, followed by the slow addition of triethylamine (1.5 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification: a. Quench the reaction with water (20 mL) and separate the organic layer. b. Wash the organic layer with water and brine, then dry over Na₂SO₄. c. Concentrate the solution and purify the residue by flash chromatography or recrystallization to obtain the final cardiac myosin activator.
Characterization of the Final Compound
The identity and purity of the synthesized compound must be rigorously confirmed.
Expected Analytical Data
| Analysis Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic, aliphatic, and carbamate protons with correct integration and splitting patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | Calculated [M+H]⁺ mass should match the observed mass within a 5 ppm error margin. |
| HPLC | Purity should be ≥95% as determined by peak area. |
Part 2: In Vitro Biological Evaluation
To confirm that the synthesized compound functions as a cardiac myosin activator, its effect on the actin-activated ATPase activity of cardiac myosin must be quantified.[13] A widely used method is the colorimetric Malachite Green assay, which measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis.[14]
Protocol 3: Actin-Activated Myosin ATPase Assay
This protocol provides a framework for measuring the dose-dependent effect of a synthesized activator on the ATPase rate of cardiac myosin S1 fragment.[14]
Materials and Reagents
| Reagent | Source/Preparation |
| Human β-Cardiac Myosin S1 | Commercially available (e.g., Cytoskeleton, Inc.) or purified from tissue. |
| Cardiac Actin | Commercially available or purified from tissue. |
| Assay Buffer | 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA.[15] |
| ATP Solution | 100 mM ATP in water, pH adjusted to 7.0. |
| Test Compound | Synthesized activator dissolved in 100% DMSO to make a 10 mM stock. |
| Malachite Green Reagent | Commercially available kit (e.g., Sigma-Aldrich, Cat# MAK307) or prepared in-house. |
| Phosphate Standard | KH₂PO₄ solution of known concentration for standard curve. |
Experimental Workflow
Step-by-Step Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 50 µM) in Assay Buffer. These will be run in parallel with the experimental samples.
-
Prepare Reaction Plate: In a 96-well microplate, add the following components to each well. Prepare reactions in triplicate.
-
Assay Buffer
-
Cardiac Actin (final concentration e.g., 10 µM)
-
Test Compound (serial dilutions, e.g., 0.01 to 100 µM final concentration). Include a "vehicle only" (DMSO) control.
-
Cardiac Myosin S1 (final concentration e.g., 0.25 µM).
-
Crucial Controls:
-
No Enzyme Control: Contains all components including the highest compound concentration, but no Myosin S1. This measures non-enzymatic ATP hydrolysis.
-
Basal Activity Control: Contains all components except the test compound.
-
-
-
Initiate Reaction: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding ATP solution to each well (e.g., to a final concentration of 1 mM). Mix gently.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). The time should be optimized to ensure the reaction is in the linear range.
-
Stop and Develop: Stop the reaction by adding the Malachite Green Reagent to each well as per the manufacturer's instructions. This reagent will complex with the free phosphate released, leading to a color change. Allow color to develop for 15-30 minutes at room temperature.
-
Read Absorbance: Measure the absorbance of each well using a plate reader at a wavelength of 620-660 nm.
Data Analysis
-
Standard Curve: Plot the absorbance of the phosphate standards against their known concentrations. Perform a linear regression to get the equation of the line (y = mx + c).
-
Calculate Phosphate Released: For each experimental well, subtract the absorbance of the 'no enzyme' control. Use the standard curve equation to convert the corrected absorbance values into the concentration of phosphate (µM) released.
-
Determine ATPase Rate: Calculate the rate of ATP hydrolysis (e.g., in µM Pi/min/mg myosin).
-
Dose-Response Curve: Plot the percent activation relative to the basal activity control against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀ or AC₅₀) and efficacy (maximum activation) of the synthesized compound.
Expected Results
A successful cardiac myosin activator will show a dose-dependent increase in the rate of phosphate release.
| Compound Conc. (µM) | Absorbance (620 nm) | Pi Released (µM) | % Activation |
| 0 (Basal) | 0.250 | 10.5 | 100% |
| 0.1 | 0.310 | 13.0 | 124% |
| 1 | 0.450 | 18.9 | 180% |
| 10 | 0.580 | 24.4 | 232% |
| 100 | 0.600 | 25.2 | 240% |
Conclusion
The direct activation of cardiac myosin represents a targeted and potentially safer approach to enhancing cardiac contractility in patients with heart failure.[3][6] The successful synthesis and characterization of these small molecules are the foundational steps in their development. The protocols outlined in this guide provide a robust framework for synthesizing a representative cardiac myosin activator and confirming its biological activity through a well-established in vitro ATPase assay. By understanding the causality behind each experimental choice—from the selection of a coupling agent in synthesis to the inclusion of critical controls in biological assays—researchers can confidently advance the discovery and development of this exciting new class of therapeutics.
References
- 1. New perspective in heart failure management: could myosin activators be the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel approach to improve cardiac performance: cardiac myosin activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and structural basis for activation of cardiac myosin force production by omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Myosin Activation for the Treatment of Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytokinetics.com [cytokinetics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of sulfonamidophenylethylamides as novel cardiac myosin activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of omecamtiv mecarbil the first, selective, small molecule activator of cardiac Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cytokinetics.com [cytokinetics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ohsu.edu [ohsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylisoxazol-5-amine
Welcome to the technical support guide for the synthesis of 4-Phenylisoxazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable isoxazole derivative. This compound is a key intermediate in the development of novel therapeutics, particularly for neurological disorders.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction outcomes.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is the cyclocondensation of a β-ketonitrile, specifically benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile), with hydroxylamine.[4] This reaction is valued for its straightforward nature and the accessibility of the starting materials.[4] The core transformation involves the reaction of the ketone and nitrile functionalities with hydroxylamine to form the 5-aminoisoxazole ring.
Below is a generalized reaction scheme:
Caption: General synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low (<30%), or I'm failing to isolate any product. What are the most likely causes and how can I fix them?
A1: Low or no yield is a frequent problem that can typically be traced back to one of three areas: the base/solvent system, reaction temperature, or the quality of the hydroxylamine.
-
Causality—The Role of the Base: The reaction requires a base to deprotonate the hydroxylamine hydrochloride (if used) and to facilitate the cyclization. An inappropriate base can lead to side reactions or incomplete conversion. Using a strong base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) in an alcoholic solvent like ethanol is a common practice.[5] The base choice is critical; for instance, weaker bases may not be sufficient to drive the reaction to completion.[6][7]
-
Troubleshooting Steps & Protocol:
-
Verify Base Strength and Stoichiometry: Ensure you are using at least one equivalent of a suitable base (e.g., NaOEt, NaOH, KOH) to neutralize the hydroxylamine hydrochloride and catalyze the reaction. An excess of base is sometimes beneficial.
-
Optimize Solvent Choice: Ethanol is a standard solvent.[5][8] If solubility is an issue, consider other polar protic solvents, but be aware that solvent can significantly impact reaction rates.[6]
-
Control Temperature: While some preparations are run at room temperature, others require heating to reflux to proceed at a reasonable rate.[5][8] Monitor your reaction by Thin Layer Chromatography (TLC). If you see unreacted starting material after several hours at room temperature, gradually increase the temperature to reflux.[9]
-
Check Hydroxylamine Quality: Hydroxylamine and its salts can degrade over time. Use a freshly opened bottle or a source that has been stored correctly in a desiccator.
-
Issue 2: Formation of Impurities and Side Products
Q2: My NMR spectrum shows multiple unexpected peaks, suggesting the presence of isomers or side products. What are these impurities and how can I prevent their formation?
A2: The formation of side products is a common challenge in isoxazole synthesis. In this specific reaction, the primary concerns are the formation of an isomeric product (3-phenylisoxazol-5-amine) and dimeric byproducts.
-
Causality—Regioselectivity: The formation of the 5-aminoisoxazole is generally favored over the 3-amino isomer. However, reaction conditions can influence this regioselectivity. The reaction mechanism involves the initial formation of an oxime intermediate, followed by cyclization. The pH and temperature are key factors that can dictate which nitrile or ketone group reacts preferentially, thus controlling the final regioisomer.[10]
-
Causality—Side Reactions: Under harsh conditions (e.g., excessively high temperatures or strongly basic conditions), starting materials or the product can degrade or undergo side reactions. For instance, the nitrile group can be hydrolyzed, or the benzoylacetonitrile can undergo self-condensation.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting side product formation.
-
Preventative Measures:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can often improve regioselectivity.[11]
-
pH Control: Maintaining a slightly basic pH is crucial. Extreme pH levels can favor side reactions. Using a buffered system or a moderately strong base can help.
-
Monitor the Reaction: Use TLC to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material has been consumed to prevent the formation of degradation products.
-
Issue 3: Difficulties in Product Purification
Q3: The crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What purification strategies are most effective for this compound?
A3: Amines, particularly heterocyclic amines, can be challenging to purify due to their basicity and polarity, which can lead to strong interactions with silica gel.[12]
-
Causality—Amine Basicity: The amine group in the product is basic, while standard silica gel is acidic. This leads to strong binding, causing streaking, poor separation, and low recovery during column chromatography.[12][13]
-
Recommended Purification Protocols:
1. Flash Column Chromatography (with modifications):
-
Stationary Phase: While standard silica can be used, an amine-functionalized silica or alumina (neutral or basic) is often more effective as it minimizes the strong interactions with the basic product.[12][13]
-
Mobile Phase: If using standard silica, the mobile phase must be modified. Add a small amount of a competing amine, like triethylamine (typically 0.5-1%), to your solvent system (e.g., Hexane/Ethyl Acetate). This will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.
2. Recrystallization:
-
Solvent Selection: If the crude product is a solid, recrystallization is a viable option. Ethanol or a mixture of ethanol and water is often a good choice for polar compounds like this.[9] You may also try solvents like ethyl acetate or isopropanol.
-
Procedure: Dissolve the crude material in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Standard Silica Column | Readily available | Product streaking, poor recovery without modifier | Moderately pure crude material |
| Amine-Functionalized Column | Excellent separation, high recovery[13] | More expensive stationary phase | Crude mixtures with close-eluting impurities |
| Recrystallization | High purity, scalable, cost-effective | Requires a solid crude product, potential for yield loss | Crude product that is mostly pure (>85%) |
Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is a synthesized example based on common procedures for the cyclocondensation of β-ketonitriles.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (e.g., 50 mL).
-
Base Preparation: Carefully add sodium metal (1.1 equivalents) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternative: Use commercially available sodium ethoxide.
-
Reactant Addition: Once the solution has cooled to room temperature, add hydroxylamine hydrochloride (1.1 equivalents). Stir for 15 minutes.
-
Substrate Addition: Add benzoylacetonitrile (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). If the reaction is slow, gently heat the mixture to reflux until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product using one of the methods described in Issue 3 .
References
- 1. chemimpex.com [chemimpex.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. FCKeditor - Resources Browser [tntech.tk20.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Purification challenges of 4-Phenylisoxazol-5-amine and solutions
Guide Version: 1.0
Introduction
Welcome to the technical support guide for 4-Phenylisoxazol-5-amine (CAS No. 4320-83-6). This molecule is a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of therapeutics targeting neurological disorders.[1][2] Its unique isoxazole structure, featuring a basic amine group, presents specific challenges during purification that can impact yield, purity, and stability.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into common purification challenges and offers robust, evidence-based solutions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow.
Troubleshooting & FAQs: Purification of this compound
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Section 1: General Handling and Purity Assessment
Q1: What are the key physical properties of this compound, and how should it be stored?
A: this compound is typically a pale yellow powder with a melting point range of 94-101 °C.[1] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with recommended temperatures between 0-8°C.[1][3] Due to its amine functionality, it can be sensitive to oxidation by light or air, especially over prolonged periods.[4]
Q2: My crude product has multiple spots on the TLC. What are the likely impurities?
A: Impurities often stem from the synthetic route. In the synthesis of related isoxazoles, common impurities include unreacted starting materials and side products.[5] Given the typical synthesis pathways for isoxazoles, you should be vigilant for:
-
Unreacted Precursors: Such as phenylacetonitrile, hydroxylamine, or related starting materials.
-
Side-Reaction Products: The formation of oximes or other condensation products can occur if reaction conditions are not optimized.[5]
-
Degradation Products: Amines can be susceptible to oxidation, which may appear as more polar, colored spots on a TLC plate.
Q3: Which analytical techniques are recommended for final purity assessment?
A: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound, with suppliers often guaranteeing ≥98% purity by this method.[1] For a more detailed structural confirmation and impurity identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool, often used for analyzing aromatic amines.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and identifying any residual solvents or structural isomers.
Section 2: Recrystallization Challenges
Q4: I'm struggling to find a suitable single solvent for recrystallizing this compound. What should I try?
A: This is a common challenge. The molecule has both aromatic (nonpolar) and amine/isoxazole (polar) character. A single solvent may either dissolve it too well (even when cold) or not at all (even when hot). The solution is often a binary solvent system. For structurally related compounds, ethanol is a good starting point.[7]
Recommended Strategy:
-
Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water or n-hexane) dropwise to the hot solution until you observe persistent turbidity (cloudiness).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
Q5: My compound "oiled out" instead of crystallizing upon cooling. How can I resolve this?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.
Solutions:
-
Lower the Cooling Rate: Ensure the solution cools as slowly as possible. Insulate the flask to prevent rapid heat loss.
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the "good" solvent to the hot solution before cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.
Section 3: Column Chromatography Challenges
Q6: My compound streaks severely on silica gel TLC plates and gives poor separation during column chromatography. Why?
A: This is the most frequent issue for basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[8] The basic amine group of your compound undergoes a strong acid-base interaction with these silanols. This leads to irreversible adsorption, tailing (streaking), and potential degradation on the column, resulting in poor separation and low recovery.[9]
Q7: How can I improve the chromatography of this compound on standard silica gel?
A: To counteract the acidic nature of silica, you must modify the mobile phase by adding a small amount of a competing base.[9] This base will "neutralize" the acidic silanol sites, allowing your compound to elute properly.
Recommended Mobile Phase:
-
Start with a nonpolar/polar solvent system like ethyl acetate/n-hexane or dichloromethane/methanol.[5][9]
-
Add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase mixture.
-
Equilibrate the column thoroughly with this modified mobile phase before loading your sample. This ensures the entire stationary phase is passivated.
Q8: Are there better alternatives to standard silica for purifying basic compounds?
A: Yes. If issues persist, using a different stationary phase is a highly effective solution.
-
Amine-Functionalized Silica: This is an excellent choice. The silica surface is bonded with aminopropyl groups, creating a basic environment that repels basic analytes and prevents interaction with the underlying acidic silica. This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate and results in sharp, symmetrical peaks.[8]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for purifying basic compounds, as it lacks the strong acidity of silica.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol provides a step-by-step method for purifying this compound using a binary solvent system.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flask, heating mantle/hot plate, magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol and stir until the solid is fully dissolved. If it does not dissolve completely, add small additional portions of hot ethanol until a clear solution is obtained.
-
While maintaining the heat and stirring, add deionized water dropwise to the solution. Continue adding water until the solution becomes faintly and persistently cloudy.
-
Add 1-2 more drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated, clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 50:50).
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol details the purification using standard silica gel with a triethylamine-modified eluent.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: n-Hexane, Ethyl Acetate, Triethylamine (TEA)
-
Chromatography column and accessories
Procedure:
-
Mobile Phase Preparation: Prepare the eluent system. A typical starting point is 20% Ethyl Acetate in n-Hexane. To this mixture, add 0.5% TEA (v/v). For example, for 1 L of eluent, use 200 mL Ethyl Acetate, 795 mL n-Hexane, and 5 mL TEA.
-
TLC Analysis: Develop a TLC plate using the prepared mobile phase to determine the optimal solvent composition for separation (aim for an Rf of ~0.3 for the product).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate / 94.5% Hexane / 0.5% TEA).
-
Column Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase. This is a critical step to ensure the entire silica bed is passivated by the TEA.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry-loading technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, then gradually increase the polarity (increase the percentage of ethyl acetate) based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a lower-boiling solvent like dichloromethane or placing the product under high vacuum.
Data & Visualizations
Troubleshooting Summary Table
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery | Product is too soluble in the recrystallization solvent; Strong adsorption to silica gel. | Use a binary solvent system with an anti-solvent; Add a basic modifier (e.g., TEA) to the chromatography eluent.[9] |
| Oiling Out | Solution is too concentrated; Cooling rate is too fast; Impurities depressing melting point. | Dilute the solution; Slow down the cooling process; Try a different solvent system. |
| Compound Streaking on TLC/Column | Acid-base interaction between the basic amine and acidic silica gel.[8] | Add 0.5-1% triethylamine to the eluent; Use an amine-functionalized silica column or an alumina column.[8][9] |
| Product Discoloration (Yellow/Brown) | Oxidation or degradation of the amine functionality. | Store under an inert atmosphere (Nitrogen/Argon); Handle quickly and avoid prolonged exposure to air/light during purification.[4] |
Diagrams
Caption: Decision workflow for selecting a purification strategy.
Caption: Amine interaction with standard vs. modified silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Side-Product Analysis in 4-Phenylisoxazol-5-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Phenylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common side-products. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A1: The most prevalent and direct method for synthesizing this compound is the cyclocondensation reaction of α-formylphenylacetonitrile with hydroxylamine. This reaction, while seemingly straightforward, presents several challenges primarily related to the reactivity of the starting materials and the stability of the product. Key issues include the formation of regioisomeric impurities, nitrile oxide dimerization, and potential for isoxazole ring hydrolysis under certain pH conditions. Careful control of reaction parameters is crucial for success.
Q2: What are the primary side-products I should be aware of in this synthesis?
A2: The main side-products encountered during the synthesis of this compound are:
-
3-Phenylisoxazol-5-amine: This regioisomer is a common impurity that can be difficult to separate from the desired product due to similar physical properties.[1]
-
Diphenylfuroxan: This is a dimerization product of the in-situ generated benzonitrile oxide, a key intermediate in some synthetic variations. Its formation reduces the overall yield of the desired isoxazole.
-
α-(Hydroxyimino)phenylacetonitrile (Oxime): Incomplete cyclization can lead to the presence of this oxime intermediate.
-
Phenylacetonitrile: Deformylation of the starting material can lead to this impurity.
-
Ring-Opened Byproducts: The isoxazole ring can be susceptible to cleavage under harsh basic or acidic conditions during work-up, leading to various degradation products.
Q3: How can I monitor the progress of the reaction and detect these side-products?
A3: Thin-Layer Chromatography (TLC) is an effective initial tool for monitoring the reaction progress. Co-spotting with starting materials and, if available, standards of potential side-products can provide a qualitative assessment. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
TLC analysis shows significant amounts of starting material remaining even after prolonged reaction times.
-
The isolated product mass is significantly lower than the theoretical yield.
-
TLC or HPLC analysis reveals the presence of multiple spots/peaks, indicating a mixture of products.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to suboptimal temperature, reaction time, or reagent stoichiometry. | Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. Ensure an appropriate molar ratio of hydroxylamine to the α-formylphenylacetonitrile is used (typically a slight excess of hydroxylamine). |
| Dimerization of Nitrile Oxide Intermediate | If the reaction proceeds via a nitrile oxide intermediate, it can dimerize to form furoxan, a common side-reaction that competes with the desired cycloaddition. | Control Intermediate Concentration: If generating the nitrile oxide in situ, add the precursor (e.g., benzaldoxime and an oxidant) slowly to the reaction mixture to maintain a low concentration, thus favoring the reaction with the dipolarophile over dimerization. |
| Side Reactions of Starting Material | The α-formylphenylacetonitrile can undergo other reactions, such as deformylation to phenylacetonitrile or self-condensation under certain conditions. | Maintain Mild Reaction Conditions: Avoid excessively high temperatures and strong bases that could promote side reactions of the starting material. |
Issue 2: Presence of the Regioisomeric Impurity (3-Phenylisoxazol-5-amine)
Symptoms:
-
NMR spectrum of the isolated product shows complex multiplets in the aromatic region and potentially two distinct singlets for the isoxazole proton, suggesting a mixture of isomers.
-
HPLC analysis shows two closely eluting peaks with the same mass-to-charge ratio in LC-MS.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Lack of Regiocontrol | The cyclization of α-formylphenylacetonitrile with hydroxylamine can theoretically lead to both 4-phenyl and 3-phenyl substituted isoxazoles. The regioselectivity is influenced by the reaction conditions. | Solvent and pH Control: The polarity of the solvent and the pH of the reaction medium can influence the regiochemical outcome. Experiment with different solvents (e.g., ethanol, methanol, dioxane) and control the pH with a suitable buffer or base to favor the formation of the desired 4-phenyl isomer. Some literature suggests that the reaction of phenylpropynenitrile with hydroxylamine can lead to a mixture of isomers, highlighting the importance of the starting material's structure.[1] |
| Difficult Purification | The similar polarity and physical properties of the two regioisomers make their separation by standard column chromatography challenging. | Optimize Purification: Utilize a high-resolution separation technique such as preparative HPLC. Alternatively, explore fractional crystallization with different solvent systems to selectively crystallize one isomer. |
Issue 3: Product Degradation During Work-up or Purification
Symptoms:
-
The isolated product is an oil or a discolored solid with a broad melting point range.
-
NMR analysis shows the absence of the characteristic isoxazole ring signals and the appearance of new, unexpected peaks.
-
The product's purity decreases upon standing or during purification attempts.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Isoxazole Ring Instability | The isoxazole ring, particularly with an amino group at the 5-position, can be susceptible to hydrolysis and ring-opening under strong acidic or basic conditions. | Maintain Neutral pH: During the work-up, ensure that the pH is maintained as close to neutral as possible. Use mild acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) for any necessary pH adjustments. Avoid prolonged exposure to harsh conditions. |
| Oxidation of the Amine Group | The amino group can be susceptible to oxidation, leading to colored impurities. | Inert Atmosphere and Careful Handling: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a cool, dark place, and consider blanketing with an inert gas. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available starting materials.
Materials:
-
α-Formylphenylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve α-formylphenylacetonitrile (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water.
-
Add the hydroxylamine/sodium acetate solution to the solution of α-formylphenylacetonitrile at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation: Expected Analytical Data
The following table summarizes the expected analytical data for pure this compound. Deviations from these values may indicate the presence of impurities.
| Analytical Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 5H, Ar-H), 8.15 (s, 1H, isoxazole-H), ~4.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 (C5), ~150 (C3), ~129-130 (aromatic carbons), ~100 (C4) |
| HPLC | A single major peak with a purity of >98% is expected under optimized conditions. |
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Potential Side-Product Formation Pathways
Caption: Potential reaction pathways leading to the desired product and common side-products.
References
Technical Support Center: Spectroscopic Analysis of Isoxazoles
Welcome to the troubleshooting and support guide for the spectroscopic analysis of isoxazoles. This resource is designed for researchers, chemists, and drug development professionals who work with these vital heterocyclic compounds. Here, we address common challenges encountered during NMR, IR, Mass Spectrometry, and UV-Vis analysis in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying principles, enabling you to diagnose and resolve issues effectively.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of isoxazoles. However, the unique electronic nature of the ring can lead to confusing spectra.
FAQ 1: My aromatic signals are overlapping, and I can't assign the isoxazole ring protons. What should I do?
Answer: Signal overlap in the aromatic region is a frequent issue, especially in highly substituted or polycyclic systems. The chemical shifts of isoxazole protons are influenced by their position on the ring and the electronic nature of substituents.
Causality: The isoxazole ring protons have distinct chemical environments. Typically, H-5 is the most deshielded, followed by H-3, and then H-4, which is the most shielded. For the parent isoxazole, typical ¹H NMR shifts in CDCl₃ are approximately δ 8.49 (H-3), δ 6.39 (H-4), and δ 8.31 (H-5) ppm.[1] Substituents can significantly alter these values, pushing them into crowded aromatic regions.
Troubleshooting Protocol:
-
Change the Solvent: Switching to a solvent with different anisotropic properties can resolve overlapping signals. Benzene-d₆, for instance, often induces significant shifts compared to chloroform-d₆ due to aromatic solvent-induced shift (ASIS) effects.[2]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase spectral dispersion, often resolving the overlap.
-
Run 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. While the isoxazole ring protons themselves have very small coupling constants, this can help trace spin systems of substituents and differentiate them from the isoxazole signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This is often the definitive experiment. It correlates protons directly to the carbons they are attached to. Since the ¹³C chemical shifts for the isoxazole ring are typically well-separated, this allows for unambiguous proton assignment. Typical ¹³C shifts are around δ 157.8 (C-3), δ 103.6 (C-4), and δ 149.1 (C-5) ppm.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the substitution pattern on the ring.
-
Data Summary: Typical Chemical Shifts for the Unsubstituted Isoxazole Ring
| Nucleus | Chemical Shift (ppm in CDCl₃) |
| H-3 | ~8.49 |
| H-4 | ~6.39 |
| H-5 | ~8.31 |
| C-3 | ~157.8 |
| C-4 | ~103.6 |
| C-5 | ~149.1 |
| Source: Based on data from ChemicalBook.[1] |
FAQ 2: The signal for my H-4 proton is broader than other aromatic protons. Is this normal?
Answer: Mild broadening of the H-4 proton can occur and is often attributable to unresolved long-range coupling or quadrupolar relaxation effects from the adjacent nitrogen atom.
Causality: The ¹⁴N nucleus has a nuclear spin I=1 and is quadrupolar. This means it can have a fast relaxation time, which can broaden the signals of nearby protons (like H-3 and H-4). While this effect is often subtle, it can be more pronounced in certain molecular environments or at intermediate magnetic field strengths.
Troubleshooting Workflow:
Caption: NMR Signal Broadening Troubleshooting Workflow.
If common issues like poor shimming or high concentration are ruled out, the broadening is likely an inherent property due to the adjacent nitrogen.[3]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For isoxazoles, the characteristic ring vibrations are diagnostic, but can sometimes be ambiguous.
FAQ 3: I am having trouble confidently assigning the isoxazole ring stretches in my IR spectrum. Which peaks are most reliable?
Answer: The most characteristic vibrations for the isoxazole ring are the C=N stretch, the N-O stretch, and various ring C-C/C-O stretches. Their positions can vary with substitution, making definitive assignment challenging without reference spectra or computational support.
Causality: The bonds within the isoxazole ring have specific vibrational frequencies. These are not isolated stretches but are often coupled, meaning one peak may represent the vibration of multiple bonds. However, certain regions are highly indicative of the isoxazole core.
Key Diagnostic Bands for Isoxazole Derivatives:
| Vibration | Wavenumber (cm⁻¹) | Intensity/Notes |
| C=N Stretch | 1610 - 1665 | Medium to Strong. Can overlap with aromatic C=C stretches.[4][5] |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to Weak. Multiple bands are often seen in this region.[6] |
| Ring "Breathing" Modes | 1350 - 1450 | Variable. A series of bands related to coupled C-C, C-O, and C-N stretches. |
| C-N Stretch | 1250 - 1275 | Medium.[4] |
| N-O Stretch | 1110 - 1170 | Medium to Strong. Often considered a key diagnostic peak.[4] |
Source: Data compiled from multiple spectroscopic studies.[4][5][6]
Troubleshooting Protocol:
-
Look for a Combination of Peaks: Do not rely on a single peak. The presence of a constellation of bands in the 1660-1100 cm⁻¹ region is a strong indicator of an isoxazole ring.
-
Compare with Starting Materials: Ensure that the observed peaks are not simply remnants of the reactants used in the synthesis. For example, if synthesizing from a chalcone, confirm the disappearance of the strong α,β-unsaturated ketone C=O stretch.[4]
-
Use Computational Chemistry: If you have access to software like Gaussian, performing a DFT frequency calculation (e.g., at the B3LYP/6-31G(d) level) on your proposed structure can generate a theoretical IR spectrum. This is an excellent way to confirm assignments, as the calculated frequencies (when scaled) often match experimental values very well.[7]
Part 3: Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, crucial structural information. Isoxazoles exhibit characteristic fragmentation patterns that are key to their identification.
FAQ 4: My molecular ion (M⁺˙) peak is very weak or absent in my EI-MS spectrum. How can I confirm the molecular weight?
Answer: The isoxazole ring is susceptible to fragmentation under high-energy Electron Impact (EI) ionization, which can lead to a weak or absent molecular ion peak. This is due to the inherent instability of the N-O bond.
Causality: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive fragmentation.[8] The N-O bond in the isoxazole ring is often the weakest point, and its cleavage initiates a cascade of fragmentation events, depleting the population of the intact molecular ion.[9][10]
Troubleshooting Protocol:
-
Switch to a Soft Ionization Technique: This is the most effective solution. Re-run the sample using a "soft" ionization method that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for polar, less volatile compounds. It typically produces a protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) with minimal fragmentation.[11]
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to gently ionize the analyte, usually resulting in a strong [M+H]⁺ peak.
-
-
Lower the Ionization Energy in EI: If soft ionization is not available, some EI sources allow for the reduction of the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This reduces fragmentation and can increase the relative abundance of the molecular ion.
-
Carefully Analyze the Fragmentation Pattern: Even without a clear M⁺˙, the fragmentation pattern itself is diagnostic. Look for fragments corresponding to logical losses from the expected molecular weight.
Primary Fragmentation Pathway of the Isoxazole Ring:
The most common fragmentation pathway involves the initial cleavage of the N-O bond. This is a key diagnostic tool for identifying the isoxazole core.[9][10]
References
- 1. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. umimpact.umt.edu [umimpact.umt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Multi-Component Reactions for Isoxazole Synthesis
Welcome to the technical support center for the optimization of multi-component reactions (MCRs) in isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions, troubleshoot common issues, and enhance experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.
Introduction to Isoxazole Synthesis via MCRs
Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Multi-component reactions (MCRs) offer an efficient, atom-economical, and convergent approach to synthesize diverse libraries of these valuable heterocycles from simple starting materials. However, the simultaneous combination of three or more reagents introduces unique optimization and troubleshooting challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Isoxazole Product
Q: My one-pot reaction of an aldehyde, hydroxylamine, and an alkyne is resulting in a very low yield. What are the likely causes and how can I improve it?
A: This is a common issue, often stemming from the instability of the nitrile oxide intermediate, which is generated in situ from the aldehyde and hydroxylamine.
Possible Causes & Solutions:
-
Decomposition or Dimerization of the Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and can readily dimerize to form furoxans, a common side-product that competes with the desired 1,3-dipolar cycloaddition with the alkyne.[3]
-
Solution 1: Control the Concentration of the Nitrile Oxide: Instead of adding all reagents at once, try a slow addition of the nitrile oxide precursor (e.g., the aldoxime or a solution of the oxidizing agent) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[4]
-
Solution 2: Optimize the Rate of Nitrile Oxide Generation: The choice of oxidizing agent and base for generating the nitrile oxide is critical. Mild oxidants and non-nucleophilic bases are often preferred. For instance, generating the nitrile oxide from a hydroximoyl chloride using a base like triethylamine should be carefully controlled.[3]
-
Solution 3: Adjust Stoichiometry: Using a slight excess of the alkyne (dipolarophile) can help to "trap" the nitrile oxide as it is formed, pushing the equilibrium towards the desired isoxazole product.[4]
-
-
Inadequate Catalyst Activity or Loading: Many MCRs for isoxazole synthesis are catalyst-dependent.
-
Solution: Screen different catalysts, such as copper(I) salts for cycloadditions or various acid/base catalysts for condensation reactions.[5][6] Optimize the catalyst loading; too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions. Some protocols have shown success with heterogeneous catalysts like ZSM-5, which also simplifies work-up.[7]
-
-
Unfavorable Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics and stability of intermediates.
-
Solution: Perform a systematic optimization of the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of unstable intermediates.[4] Screen a range of solvents with varying polarities. The solubility of all three components is key for an efficient MCR. Green solvents like water or ethanol, sometimes with co-solvents, have been used effectively.[8][9]
-
Problem 2: Formation of Multiple Products or Isomers
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the 1,3-dipolar cycloaddition?
A: The formation of isomers is a frequent challenge in the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical alkynes. Regioselectivity is governed by a delicate balance of steric and electronic factors of both the nitrile oxide and the alkyne.[4][10]
Possible Causes & Solutions:
-
Poor Intrinsic Regioselectivity: The electronic properties of the substituents on the alkyne and the nitrile oxide may not strongly favor one orientation over the other.
-
Solution 1: Catalyst Choice: Copper(I)-catalyzed cycloadditions often provide high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[6][11]
-
Solution 2: Modify Substituents: If possible, altering the electronic nature of the substituents on your starting materials can influence the regiochemical outcome. Electron-withdrawing groups on the alkyne can favor one regioisomer.
-
Solution 3: Temperature Control: In some cases, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Problem 3: Reaction Stalls or Fails to Go to Completion
Q: My reaction starts but seems to stop before all the starting material is consumed, as monitored by TLC. What should I investigate?
A: A stalling reaction can be frustrating. The cause often lies with the stability of one of the reagents or the catalyst under the reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Solution: If using a homogeneous catalyst, consider adding a second portion of the catalyst midway through the reaction. For heterogeneous catalysts, ensure they are properly activated and handled to prevent deactivation. Some catalysts are reusable for several cycles without significant loss of activity.[5][7]
-
-
Reagent Instability: One of the starting materials might be unstable under the reaction conditions.
-
Solution: Verify the stability of each starting material under the reaction conditions independently. If a component is found to be unstable, it may be necessary to add it to the reaction mixture in portions.
-
-
Product Inhibition: The formed isoxazole product might be inhibiting the catalyst.
-
Solution: While less common, this is a possibility. If suspected, try running the reaction at a more dilute concentration to see if the conversion improves.
-
Problem 4: Difficulty in Product Purification
Q: After the reaction, I am struggling to isolate my pure isoxazole from the crude mixture. What purification strategies are most effective?
A: The complexity of MCRs can lead to a variety of byproducts, making purification challenging.
Possible Solutions:
-
Column Chromatography: This is the most common and effective method for purifying isoxazoles.[12] A systematic approach to solvent system selection using TLC is crucial. Start with a non-polar solvent and gradually increase the polarity.
-
Recrystallization: If your isoxazole product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.[9][13]
-
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, a liquid-liquid extraction workup can significantly simplify the subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component strategies for synthesizing isoxazoles?
A1: The two most prevalent and versatile MCRs for isoxazole synthesis are:
-
1,3-Dipolar Cycloaddition: This typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. This is a powerful method for creating 3,5-disubstituted isoxazoles.[11][14][15]
-
Condensation Reactions: A common example is the reaction of an aldehyde, hydroxylamine, and a 1,3-dicarbonyl compound (like ethyl acetoacetate).[8][16] This route is often used for the synthesis of isoxazol-5(4H)-ones.
Q2: How does the choice of solvent affect my reaction?
A2: The solvent is a critical parameter. It not only needs to solubilize all the components of the MCR but can also influence reaction rates and even selectivity.[4] Protic solvents can participate in hydrogen bonding, potentially stabilizing intermediates or transition states. Aprotic solvents are also widely used. Greener approaches often utilize water, ethanol, or even deep eutectic solvents.[17][18][19] It is often beneficial to screen a small set of solvents during the initial optimization phase.
Q3: Are there any "green" or more sustainable approaches to isoxazole MCRs?
A3: Yes, there is a significant drive towards more environmentally friendly synthetic methods. Key green approaches include:
-
Ultrasonic Irradiation: Ultrasound can accelerate reaction rates, often leading to shorter reaction times and higher yields, sometimes even in the absence of a catalyst.[5][9]
-
Solvent-Free Reactions: Performing the reaction under neat conditions or using ball-milling can eliminate the need for potentially hazardous solvents.[7][11]
-
Use of Green Catalysts and Solvents: This includes using water as a solvent and employing biodegradable catalysts, with some studies even exploring the use of natural fruit juices as acidic catalysts.[18]
Q4: What analytical techniques are essential for monitoring my reaction and characterizing the product?
A4: A combination of techniques is essential for reliable results:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction.[8]
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and for quantification.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is crucial for unambiguous structural elucidation of the isoxazole product and any isolated byproducts.[12]
Experimental Protocols & Data
General Protocol for a Three-Component Synthesis of 4-Arylmethylene-3-methyl-isoxazol-5(4H)-ones
This protocol is adapted from methodologies that utilize the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[8][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the chosen catalyst (e.g., citric acid, 1.0 mmol) in the selected solvent (e.g., water, 25 mL).[8]
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) for the required time (this can range from minutes to several hours).[8][13]
-
Monitoring: Monitor the reaction progress by TLC using an appropriate eluent system (e.g., a mixture of chloroform and methanol).[17]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. The solid can be washed with cold water or another suitable solvent.[13]
-
Purification: The crude product can be further purified by recrystallization from a solvent such as ethanol to yield the pure isoxazol-5(4H)-one derivative.[13]
Data Summary Table
The choice of catalyst and solvent significantly impacts the reaction yield and time. The following table summarizes typical findings for the synthesis of 4-arylmethylene-3-methyl-isoxazol-5(4H)-ones.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Citric Acid | Water | Room Temp. | 5-24 h | 70-90 | [8] |
| Ionic Liquid | Varied | Reflux | Varied | 20-96 | [13] |
| ZSM-5 | Solvent-free | Varied | 15-30 min | 80-90 | [7] |
| K₂CO₃/Glycerol | Glycerol | Room Temp. | 20-120 min | 70-94 | [19] |
Visual Diagrams
Workflow for Troubleshooting Low Yield in Isoxazole Synthesis
Caption: A decision tree for troubleshooting low yields in MCRs for isoxazole synthesis.
General Mechanism for Isoxazol-5(4H)-one Formation
Caption: A simplified mechanism for the three-component synthesis of isoxazol-5(4H)-ones.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. Isoxazole - Wikipedia [en.wikipedia.org]
- 16. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06472J [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. scispace.com [scispace.com]
- 19. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Techniques for 4-Phenylisoxazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 4-Phenylisoxazol-5-amine (CAS 4320-83-6). This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2]
The guidance herein is synthesized from established principles of crystallization for aromatic amines and isoxazole derivatives, addressing issues from solvent selection to polymorphic control.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound, possessing a basic amine group and a rigid aromatic-heterocyclic structure, presents several common crystallization challenges.[6][7] These include:
-
"Oiling Out": The compound separates as a liquid phase instead of a solid, a frequent issue with amines.[3] This occurs when the level of supersaturation is too high or cooling is too rapid.
-
Poor Solubility Profile: Finding a single solvent that meets the ideal criteria (high solubility when hot, low solubility when cold) can be difficult.[8]
-
Impurities: The presence of synthetic byproducts or starting materials can inhibit nucleation and crystal growth.[9][10]
-
Polymorphism: As a pharmaceutical intermediate, it may exhibit polymorphism (different crystal structures), which can affect downstream processing and final product stability.[11][12]
Q2: How do I select an appropriate starting solvent for recrystallization?
A2: A systematic approach to solvent screening is crucial.[8] The ideal solvent should dissolve this compound completely at an elevated temperature but show low solubility at room temperature or below.
-
For the Free Base: Given its moderately polar structure, start with solvents like toluene, ethyl acetate, or isopropyl alcohol (IPA). Mixtures, such as ethyl acetate/heptane or toluene/heptane, are often effective.
-
For Salt Forms: If you convert the amine to a salt (e.g., hydrochloride), more polar solvents like ethanol, methanol, or water/ethanol mixtures will be required.[3]
The process involves testing the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room and elevated temperatures.
Q3: My compound won't crystallize at all. What are the first steps to troubleshoot?
A3: If no crystals form upon cooling, the solution is likely not supersaturated. Here is a logical workflow to address this:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can serve as nucleation sites.
-
Add a Seed Crystal: If you have any solid material, add a tiny crystal to the cooled solution to initiate growth.
-
Increase Concentration: Gently reheat the solution and boil off some of the solvent to increase the solute concentration. Allow it to cool again slowly.[13]
-
Use an Anti-solvent: If the compound is highly soluble, consider adding a miscible solvent in which it is insoluble (an "anti-solvent") dropwise to the solution until turbidity persists.[8]
Troubleshooting Guide: Common Crystallization Problems & Solutions
Problem 1: The Compound "Oils Out" During Cooling
Diagnosis: You observe the formation of a dense, often cloudy, liquid layer at the bottom of the flask instead of solid crystals. This is a form of liquid-liquid phase separation.
Causality: "Oiling out" typically occurs when the supersaturation of the solution is too high for nucleation and crystal growth to occur. The solute's solubility limit is exceeded, but the energy barrier to form an ordered crystal lattice is not overcome, leading to separation as a disordered, supercooled liquid. This is common for amines and compounds with melting points lower than the boiling point of the solvent.[3]
Solutions & Protocols:
-
Reduce Supersaturation Rate:
-
Slower Cooling: The most effective first step. Allow the flask to cool slowly on the benchtop, insulated with paper towels, before moving to an ice bath. Rapid cooling is a primary cause of oiling.[3][13]
-
Add More Solvent: Reheat the mixture until the oil redissolves. Add a small additional volume (5-10%) of the hot solvent to slightly decrease the concentration, then proceed with slow cooling.[13]
-
-
Alter the Solvent System:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. This ensures that the solution temperature at saturation is closer to the melting point of your compound, reducing the likelihood of it separating as a liquid.
-
Increase Solvent Polarity: Sometimes, oiling occurs in nonpolar solvents. Try a more polar solvent system that may have more favorable interactions with the amine.
-
-
Induce Crystallization Above the "Oiling" Temperature:
-
Protocol: Heat your solution to dissolve the compound. Let it cool slowly. Just before the temperature at which you typically observe oiling, introduce a seed crystal. The seed provides a template for crystallization, bypassing the kinetic barrier for nucleation and allowing solid crystals to form directly from the solution.
-
Problem 2: Poor Yield After Filtration
Diagnosis: The mass of the recovered dry crystals is significantly lower than expected.
Causality: Low yield can result from several factors, from using an excessive amount of solvent to premature filtration.
Solutions & Protocols:
-
Optimize Solvent Volume:
-
Problem: Using too much solvent is the most common cause of low yield, as a significant amount of the product remains dissolved in the mother liquor.[13]
-
Solution: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.
-
-
Maximize Crystal Recovery:
-
Protocol: Ensure the crystallization mixture is thoroughly cooled before filtration. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Mother Liquor Test: After filtration, evaporate a small sample of the mother liquor. If a large amount of solid residue forms, significant product loss has occurred. You can attempt to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.
-
-
Washing Technique:
-
Problem: Washing the collected crystals with the recrystallization solvent at room temperature will redissolve some of the product.
-
Solution: Always wash the filter cake with a minimal amount of ice-cold solvent. The low temperature minimizes the solubility of your product in the wash solvent.
-
Problem 3: Impurities Present in the Final Crystals (e.g., Off-Color, Poor Analytical Data)
Diagnosis: The resulting crystals are colored when they should be white/pale yellow, or analytical techniques (NMR, HPLC) show the presence of contaminants.
Causality: Impurities can be trapped in the crystal lattice (inclusion) or adsorbed onto the crystal surface.[9][14] This is often exacerbated by rapid crystallization, which does not allow for the selective process of pure molecule incorporation into the growing lattice.[13]
Solutions & Protocols:
-
Ensure Slow Crystal Growth: As detailed above, slow cooling is paramount. A slower growth rate allows for equilibrium to be established at the crystal-solution interface, favoring the incorporation of the correct molecule into the lattice.
-
Pre-Purification:
-
Rationale: If the crude material is highly impure (>5-10% impurities), recrystallization alone may not be sufficient.
-
Protocol: Consider a preliminary purification step. For amines, this can involve an acid-base extraction or column chromatography. Using a stationary phase like alumina or amine-functionalized silica can prevent the basic compound from streaking, a common issue on standard silica gel.[3][15]
-
-
Salt Formation and Recrystallization:
-
Rationale: Converting the amine to a salt dramatically changes its solubility profile, often leaving neutral or acidic impurities behind in the initial solvent. The resulting salt is typically a well-behaved crystalline solid.[3][7][16]
-
Step-by-Step Protocol for Hydrochloride Salt Formation:
-
Dissolve the crude this compound in a suitable non-polar/moderately polar solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid by filtration and wash with a small amount of the solvent (e.g., diethyl ether).
-
Recrystallize the collected salt from a polar solvent system, such as ethanol or methanol/water.[3]
-
To recover the free amine, dissolve the purified salt in water and basify with a suitable base (e.g., NaHCO₃ or aq. NH₃), followed by extraction with an organic solvent.
-
-
Problem 4: Formation of Very Fine Needles or Powder
Diagnosis: The product crashes out of solution as a fine powder or a mass of tiny needles, which are difficult to filter and wash effectively.
Causality: This is another consequence of excessively rapid crystallization. The rate of nucleation far exceeds the rate of crystal growth, leading to the simultaneous formation of a vast number of small crystals.[13]
Solutions & Protocols:
-
Reduce the Rate of Supersaturation:
-
Use More Solvent: Re-dissolve the material in the same solvent, but this time use a 10-20% excess. This will keep the compound in solution longer during the cooling phase, promoting slower growth.[13]
-
Employ a Different Solvent System: A solvent in which the compound has slightly higher solubility at cold temperatures can slow down the precipitation rate.
-
-
Vapor Diffusion Technique:
-
Rationale: This is an excellent method for growing high-quality crystals from a small amount of material by achieving supersaturation very slowly.[17]
-
Step-by-Step Protocol:
-
Dissolve your compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Add a volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container. The poor solvent will slowly vaporize and diffuse into the good solvent in the inner vial, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.
-
-
Data Presentation & Visualization
Table 1: Solvent Selection Guide for Crystallization
This table provides a starting point for solvent screening based on general principles for aromatic amines.[3][8]
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Comments |
| Non-Polar | ||||
| Heptane | 98 | 0.1 | 1.9 | Good as an anti-solvent. |
| Toluene | 111 | 2.4 | 2.4 | Good for dissolving aromatic compounds at high temp. |
| Moderately Polar | ||||
| Diethyl Ether | 35 | 2.8 | 4.3 | Often too volatile but useful for salt precipitation.[17] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A versatile solvent, often used in mixtures with heptane. |
| Isopropyl Acetate | 89 | 4.0 | 6.3 | Good alternative to Ethyl Acetate with a higher boiling point. |
| Polar Aprotic | ||||
| Acetonitrile | 82 | 5.8 | 37.5 | Can be effective but may form solvates. |
| Polar Protic | ||||
| Isopropanol (IPA) | 82 | 3.9 | 19.9 | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | 78 | 4.3 | 24.5 | Excellent for recrystallizing amine salts. |
| Methanol | 65 | 5.1 | 32.7 | Highly polar, good for salts, but high solubility can reduce yield. |
| Water | 100 | 10.2 | 80.1 | Used for highly polar salts, often in mixtures with alcohols. |
Diagram 1: General Troubleshooting Workflow for Crystallization
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Diagram 2: Logic for Salt Formation Purification Strategy
Caption: Workflow illustrating the purification of an amine via salt formation.
Characterization of Crystalline Material
Once you have obtained a solid, it is critical to characterize it to confirm its identity, purity, and crystalline form.[18]
-
Melting Point: A sharp melting point range is a good indicator of purity. For this compound, the literature value is around 94-101 °C.[2]
-
Spectroscopy (NMR, FT-IR): Confirms the chemical structure and absence of impurities. FT-IR is particularly sensitive to differences in hydrogen bonding that can occur between polymorphs.[19]
-
X-Ray Diffraction (XRD): Powder XRD (PXRD) provides a unique fingerprint for a specific crystal form and is the primary tool for identifying polymorphism. Single-crystal XRD (SCXRD) provides the definitive molecular and crystal structure.[19][20]
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions between polymorphs, and desolvation events. Thermogravimetric Analysis (TGA) measures mass loss upon heating, useful for identifying solvates or hydrates.[21]
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shyzchem.com [shyzchem.com]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 17. unifr.ch [unifr.ch]
- 18. pubs.acs.org [pubs.acs.org]
- 19. acadpubl.eu [acadpubl.eu]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reagent Toxicity and Safety in Isoxazole Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical aspects of reagent toxicity and safety in isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to foster a safer and more efficient laboratory environment. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into why certain precautions are necessary and how to troubleshoot common safety-related experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of reagents frequently used in isoxazole synthesis.
Q1: What are the primary hazardous reagents I should be concerned about in common isoxazole synthesis routes?
A1: Several reagents used in traditional isoxazole synthesis pose significant health and safety risks. Key compounds to handle with extreme caution include:
-
Hydroxylamine and its salts (e.g., hydroxylamine hydrochloride): These are common reagents for forming the isoxazole ring.[1][2] Hydroxylamine can be thermally unstable and has explosive potential, particularly in concentrated forms. It is also a skin and respiratory irritant.
-
Hydrazine and its derivatives: Used in some cyclocondensation reactions, hydrazine is a known carcinogen and is highly toxic.[3][4] It is also flammable and can be explosive.
-
Organometallic reagents (e.g., n-BuLi): Often used for deprotonation steps, these reagents can be pyrophoric, meaning they can ignite spontaneously in air.[5]
-
Strong bases (e.g., sodium hydride, sodium ethoxide): These are highly corrosive and can cause severe burns upon contact.[5][6] They also react violently with water.
-
Chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride): Used for the in-situ generation of nitrile oxides, these reagents are corrosive and toxic.[6]
-
Metal catalysts (e.g., copper, ruthenium): While often used in small quantities, heavy metal catalysts can be toxic and pose environmental hazards, necessitating careful disposal.[6][7]
Q2: My protocol calls for hydroxylamine hydrochloride. What are the essential safety precautions?
A2: Hydroxylamine hydrochloride, while more stable than free hydroxylamine, still requires careful handling.
-
Ventilation: Always handle hydroxylamine hydrochloride in a certified chemical fume hood to avoid inhalation of dust or fumes.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and compatible gloves.[8]
-
Temperature Control: Avoid heating hydroxylamine hydrochloride unless absolutely necessary and under controlled conditions, as it can decompose exothermically.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: Dispose of hydroxylamine waste according to your institution's hazardous waste guidelines.[9]
Q3: Are there "greener" or safer alternatives to traditional, more hazardous reagents in isoxazole synthesis?
A3: Yes, the field of green chemistry is actively developing safer synthetic routes for isoxazoles.[10] These methods often involve:
-
Aqueous media: Performing reactions in water can eliminate the need for volatile and toxic organic solvents.[1][2]
-
Ultrasound and microwave-assisted synthesis: These techniques can accelerate reaction rates, often allowing for milder reaction conditions and reduced use of hazardous reagents.[1][10]
-
Catalyst-free reactions: Some modern protocols for isoxazole synthesis have eliminated the need for heavy metal catalysts.[2][7]
-
Multi-component reactions: These reactions can reduce the number of synthetic steps and the amount of waste generated.[1]
Q4: How should I properly quench a reaction involving a pyrophoric reagent like n-butyllithium (n-BuLi)?
A4: Quenching pyrophoric reagents requires a slow and controlled procedure to manage the highly exothermic reaction.
-
Cool the reaction: Ensure your reaction flask is cooled in an ice bath.
-
Slow addition of a quenching agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a less reactive quenching agent like isopropanol. Never add water or methanol directly to a large amount of n-BuLi, as this can cause a fire.
-
Follow with a more protic solvent: Once the initial vigorous reaction has subsided, you can slowly add methanol, followed by water, to ensure all the pyrophoric reagent is consumed.
-
Work-up: Proceed with your aqueous work-up only after you are confident that the quenching process is complete.
Troubleshooting Guide: Addressing Specific Experimental Issues
This guide provides solutions to common problems encountered during isoxazole synthesis, with a focus on safety.
| Problem | Potential Cause(s) | Solution(s) & Scientific Rationale |
| Violent, uncontrolled exotherm during addition of a reagent. | 1. Reagent added too quickly. 2. Inadequate cooling of the reaction mixture. 3. Reaction scale-up without proper thermal safety assessment. | 1. Slow, controlled addition: Add exothermic reagents dropwise or in small portions. This allows the heat generated to dissipate safely. 2. Efficient cooling: Use an appropriately sized ice bath or other cooling system. Ensure good thermal contact with the reaction flask. 3. Pilot reaction: When scaling up, perform a small-scale pilot reaction first to understand the thermal profile. Always conduct a thorough risk assessment before any scale-up.[9][11] |
| Solid reagent appears discolored or has an unusual texture. | 1. Decomposition due to improper storage (exposure to heat, light, or moisture). 2. Contamination. | 1. Do not use: If a reagent's appearance is suspect, it is safer to discard it according to hazardous waste protocols and use a fresh bottle. Decomposed reagents can have altered reactivity and pose unexpected hazards. 2. Verify storage conditions: Always check the Safety Data Sheet (SDS) for proper storage recommendations. |
| Low or no product yield in a 1,3-dipolar cycloaddition. | 1. Inefficient in-situ generation of the nitrile oxide dipole. 2. Degradation of the dipole or dipolarophile under the reaction conditions. 3. Insufficient reaction time or temperature. | 1. Optimize nitrile oxide generation: Ensure the base used for dehydrohalogenation of the hydroximoyl halide is added slowly and at the correct temperature. The choice of base can be critical. 2. Consider reaction conditions: Some dipoles are unstable at high temperatures. It may be necessary to run the reaction at a lower temperature for a longer period. The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction, and its efficiency can be sensitive to electronic and steric factors.[12][13][14] 3. Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal endpoint. |
| Formation of unexpected byproducts. | 1. Dimerization of the nitrile oxide. 2. Side reactions due to overly harsh conditions (e.g., high temperature, strong base). 3. Reaction with atmospheric moisture or oxygen. | 1. Slow addition of precursor: To minimize dimerization, the nitrile oxide can be generated in the presence of the dipolarophile, keeping its concentration low at any given time. 2. Milder conditions: Explore alternative, milder bases or catalysts. Green chemistry approaches often lead to cleaner reactions with fewer byproducts.[10] 3. Inert atmosphere: For sensitive reagents, conduct the reaction under an inert atmosphere of nitrogen or argon. |
Visualizing Safe Handling: Workflow for Hydroxylamine Hydrochloride
The following diagram illustrates a safe and logical workflow for handling hydroxylamine hydrochloride in a typical isoxazole synthesis.
Caption: Safe handling workflow for hydroxylamine hydrochloride.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
Technical Support Center: Optimizing Cyclization Reactions for Isoxazole Derivatives
Welcome to the technical support center dedicated to enhancing the efficiency of cyclization reactions for isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles governing your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of isoxazole derivatives.
Q1: What are the most common synthetic routes to isoxazoles and what are their primary advantages and disadvantages?
There are several reliable methods for synthesizing the isoxazole core, with the choice often depending on the desired substitution pattern and available starting materials. The two most prevalent strategies are:
-
1,3-Dipolar Cycloaddition: This is arguably the most versatile method, involving the reaction of a nitrile oxide with an alkyne.[1][2][3] Its primary advantage is the ability to introduce a wide variety of substituents onto the isoxazole ring. However, the instability of nitrile oxides, which can lead to dimerization, presents a significant challenge.[4][5]
-
Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This classical approach involves the reaction of hydroxylamine with a 1,3-diketone or a similar three-carbon component.[6] It is a straightforward and often high-yielding method, particularly for specific substitution patterns. The main limitation is the availability of the required 1,3-dicarbonyl starting materials.
Other notable methods include metal-catalyzed reactions (using copper, gold, etc.) to improve regioselectivity and efficiency, and the use of microwave irradiation or ultrasound to accelerate reaction rates.[7][8]
Q2: How do I control the regioselectivity of the 1,3-dipolar cycloaddition to obtain the desired isoxazole isomer?
Regioselectivity in 1,3-dipolar cycloadditions is a critical factor, often influenced by steric and electronic effects of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction of a nitrile oxide with a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole. However, achieving the less common 3,4-disubstituted pattern can be challenging.[9]
Key factors influencing regioselectivity include:
-
Catalyst Choice: Copper(I) catalysts are widely used to promote regioselective cycloadditions.[8][10]
-
Reaction Temperature and pH: In certain procedures, careful control of temperature and pH can be pivotal in dictating the regiochemical outcome.[10]
-
Intramolecular Reactions: Designing the synthesis to involve an intramolecular nitrile oxide cycloaddition (INOC) can enforce a specific regioselectivity due to the geometric constraints of the tether connecting the nitrile oxide and the alkyne.[9][11]
Q3: What are the benefits of using microwave irradiation or ultrasound in isoxazole synthesis?
Microwave and ultrasound technologies offer significant advantages over conventional heating methods by accelerating reaction kinetics and often improving yields.[7] These techniques can dramatically reduce reaction times, sometimes from hours to mere minutes, and can lead to cleaner reaction profiles with fewer byproducts.[7][8] This is particularly beneficial for reactions involving unstable intermediates like nitrile oxides, as the rapid reaction rate can minimize their decomposition or dimerization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during isoxazole synthesis.
Problem 1: Low or No Yield of the Desired Isoxazole Product
A low or non-existent yield is a frequent and frustrating issue. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low isoxazole yield.
In-depth Explanation:
-
Nitrile Oxide Instability: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which is a common cause of low yield.[4] The best practice is to generate the nitrile oxide in situ in the presence of the alkyne. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[4]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact reaction rates and yields. A solvent screen is often a worthwhile endeavor. For instance, some reactions proceed well in polar aprotic solvents like DMF or DMSO, while others may favor less polar solvents like toluene or dichloromethane.[1] Temperature control is also crucial; some cyclizations require elevated temperatures, while others, particularly those involving sensitive substrates, may benefit from sub-ambient temperatures.[11]
-
Reagent Purity: The purity of starting materials, especially the alkyne and the precursor to the nitrile oxide, is paramount. Impurities can interfere with the reaction or poison the catalyst.
-
Catalyst Activity: In metal-catalyzed reactions, the activity of the catalyst is critical. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Problem 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the overall efficiency of the synthesis.
Common Side Products and Their Mitigation:
| Side Product | Probable Cause | Recommended Solution |
| Furoxan (Nitrile Oxide Dimer) | Slow cycloaddition rate allowing for dimerization of the nitrile oxide.[4] | Increase the concentration of the alkyne or generate the nitrile oxide more slowly to maintain a low steady-state concentration. |
| Polymerization of Alkyne | For terminal alkynes, especially under catalytic conditions (e.g., copper), polymerization can be a competing reaction. | Use a higher catalyst loading or a more reactive nitrile oxide precursor to favor the cycloaddition pathway. |
| Incomplete Cyclization | The reaction may not have gone to completion, leaving unreacted starting materials or intermediates. | Increase the reaction time, temperature, or consider a more effective catalyst. |
| Isomeric Products | Lack of regioselectivity in the cycloaddition.[2] | Employ a catalyst known to enhance regioselectivity (e.g., Cu(I)), or modify the electronic/steric properties of the substrates. |
Problem 3: Difficulty in Scaling Up the Reaction
Transitioning a successful small-scale reaction to a larger scale often presents new challenges.
Key Considerations for Scale-Up:
-
Exothermic Reactions: Cyclization reactions can be exothermic. On a larger scale, heat dissipation becomes more challenging and can lead to runaway reactions. Ensure adequate cooling and consider slower addition of reagents.[12]
-
Mass Transfer: In heterogeneous reactions, efficient stirring is crucial to ensure good mass transfer between phases.
-
Safety: The handling of larger quantities of potentially hazardous reagents and intermediates requires a thorough safety assessment.[12] For instance, the in situ generation of gaseous byproducts can lead to pressure buildup in a sealed reactor.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst.
Step-by-Step Methodology:
-
To a solution of the alkyne (1.0 eq) and the hydroximoyl chloride (1.2 eq) in a suitable solvent (e.g., CH2Cl2 or THF) is added a non-nucleophilic base such as triethylamine (1.5 eq).
-
The mixture is stirred at room temperature, and a catalytic amount of a copper(I) source (e.g., CuI, 5 mol%) is added.
-
The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isoxazole.
Caption: Workflow for Cu(I)-catalyzed isoxazole synthesis.
Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC)
This protocol is for the synthesis of fused isoxazole systems via an intramolecular cycloaddition.[9][11]
Step-by-Step Methodology:
-
Synthesize a precursor molecule containing both an aldoxime and an alkyne moiety connected by a suitable tether.
-
Dissolve the precursor in an appropriate solvent (e.g., dichloromethane).
-
Add a dehydrating agent or an oxidant to generate the nitrile oxide in situ. Common reagents include N-chlorosuccinimide (NCS) or bleach.
-
Stir the reaction at the appropriate temperature (often room temperature is sufficient) and monitor by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up.
-
Purify the resulting fused isoxazole by recrystallization or column chromatography.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Phenylisoxazol-5-amine: An In-Depth Analysis for the Research Scientist
In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for the design of novel therapeutic agents. Among its derivatives, 4-Phenylisoxazol-5-amine stands out as a crucial intermediate, finding application in the synthesis of compounds targeting a range of biological pathways.[1][2][3] This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this key building block, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
This analysis moves beyond a mere recitation of procedures, delving into the causality behind experimental choices and providing a critical evaluation of each method's strengths and limitations. The objective is to equip the discerning scientist with the knowledge to select the optimal synthetic route based on factors such as yield, scalability, and the availability of starting materials.
Method 1: Cyclocondensation of α-Formylphenylacetonitrile with Hydroxylamine
This classical and widely employed method relies on the reaction between a β-ketonitrile, specifically α-formylphenylacetonitrile (also known as 2-phenyl-3-oxopropanenitrile), and hydroxylamine. The reaction proceeds via a cyclocondensation mechanism to furnish the desired this compound.
Underlying Chemistry and Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the aldehydic carbonyl of α-formylphenylacetonitrile. This is followed by dehydration to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the oxime oxygen attacking the nitrile carbon, leads to the formation of the isoxazole ring. A final tautomerization yields the stable 5-amino tautomer. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of hydroxylamine hydrochloride and to catalyze the cyclization step.
Diagram of the Cyclocondensation Pathway
Caption: Reaction workflow for the synthesis of this compound via cyclocondensation.
Experimental Protocol
Materials:
-
α-Formylphenylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-formylphenylacetonitrile (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Method 2: One-Pot Synthesis from Phenylacetonitrile and an Ester
A more streamlined approach involves a one-pot reaction starting from phenylacetonitrile and an ester, such as ethyl formate, in the presence of a strong base, followed by the addition of hydroxylamine. This method obviates the need for the isolation of the intermediate β-ketonitrile.
Causality in Experimental Design
The use of a strong base, such as sodium ethoxide or sodium hydride, is critical for the initial Claisen condensation between phenylacetonitrile and the ester. This in situ generation of the α-formylphenylacetonitrile anion, which is then quenched to the β-ketonitrile, allows for the immediate subsequent reaction with hydroxylamine in the same reaction vessel, thereby improving efficiency and reducing handling losses.
Experimental Protocol
Materials:
-
Phenylacetonitrile
-
Ethyl formate
-
Sodium ethoxide
-
Hydroxylamine hydrochloride
-
Ethanol
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and sodium ethoxide (1.1 equivalents).
-
Cool the solution in an ice bath and add a mixture of phenylacetonitrile (1 equivalent) and ethyl formate (1.2 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water and neutralize it carefully with a base (e.g., sodium carbonate).
-
Add the free hydroxylamine solution to the reaction mixture and heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Cyclocondensation | Method 2: One-Pot Synthesis |
| Starting Materials | α-Formylphenylacetonitrile, Hydroxylamine | Phenylacetonitrile, Ethyl Formate, Hydroxylamine |
| Number of Steps | One (from β-ketonitrile) | One-Pot (two reactions) |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (60-80%) |
| Reaction Time | 2-4 hours | 15-21 hours |
| Scalability | Readily scalable | Scalable with careful control of exotherm |
| Purification | Often simple recrystallization | May require column chromatography |
| Safety & Handling | Standard laboratory procedures | Requires handling of strong bases |
| Cost-Effectiveness | Depends on the cost of the β-ketonitrile | Generally more cost-effective due to cheaper starting materials |
Conclusion and Recommendations
Both methods presented offer viable routes to this compound. The choice of method will ultimately depend on the specific needs and resources of the laboratory.
-
Method 1 (Cyclocondensation) is the preferred route when the starting α-formylphenylacetonitrile is commercially available or can be easily prepared and isolated in high purity. Its shorter reaction time and simpler purification make it an attractive option for rapid synthesis.
-
Method 2 (One-Pot Synthesis) is advantageous when seeking a more atom-economical and cost-effective approach, starting from readily available and less expensive materials. While the reaction time is longer and purification may be more involved, the one-pot nature of the synthesis is a significant advantage for process efficiency, especially on a larger scale.
For researchers prioritizing speed and ease of purification for small-scale synthesis, Method 1 is recommended. For those focused on cost-efficiency and scalability, Method 2 presents a compelling alternative, provided the necessary precautions for handling strong bases are in place.
References
The Isoxazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to the Structure-Activity Relationship of 4-Phenylisoxazol-5-amine Analogs
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and rigid scaffold have made it a "privileged" structure, amenable to diverse chemical modifications for tuning biological activity.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a specific class of isoxazole derivatives: 4-Phenylisoxazol-5-amine analogs. We will explore how subtle molecular modifications influence their therapeutic potential across different biological targets, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The this compound Core: A Versatile Template for Therapeutic Innovation
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of bioactive molecules. The core structure, comprised of a phenyl ring at the 4-position and an amine group at the 5-position of the isoxazole ring, offers multiple points for chemical derivatization. This allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective inhibitors for various enzymes and cellular processes.
Comparative SAR Analysis Across Different Biological Targets
The therapeutic potential of this compound analogs is diverse, with significant activity reported in oncology and infectious diseases. Below, we compare the SAR of these analogs against three key biological targets.
Acetyl-CoA Carboxylase (ACC) Inhibition: A Target for Anticancer Therapy
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[4] 4-Phenoxy-phenyl isoxazole derivatives have emerged as potent ACC inhibitors with promising anticancer activity.[4][5]
Key SAR Insights:
-
Substitutions on the 4-Phenoxy Ring: The nature and position of substituents on the terminal phenoxy ring significantly impact ACC inhibitory activity. Electron-donating groups, such as alkoxy substituents, are generally favorable. For instance, a cyclopropylmethoxy group at the para position of the phenoxy ring (Compound 6g ) demonstrated potent ACC1 inhibition with an IC50 of 99.8 nM.[4][5]
-
Modifications at the 5-Position of the Isoxazole Ring: The amine group at the 5-position is a critical anchor point for introducing various side chains, often through an amide or urea linkage.
-
Amide Derivatives: Analogs bearing an aromatic ring in the amide side chain generally exhibit better enzymatic activity. Compound 6l , featuring a phenylacetamide group, displayed the strongest ACC inhibitory effect among the tested amide derivatives.[5]
-
Urea Derivatives: The introduction of urea substituents at the 5-position also yields potent ACC inhibitors. The lipophilicity and hydrogen bonding capacity of these substituents play a crucial role in their activity.
-
Data Summary: ACC Inhibition and Antiproliferative Activity
| Compound | R (Substitution on Phenoxy Ring) | R' (Substituent at 5-Position) | ACC1 IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 6g | 4-Cyclopropylmethoxy | H | 99.8 | >10 | >10 | >10 |
| 6l | 4-Ethoxy | Phenylacetyl | Not Tested | 0.22 | 0.26 | 0.21 |
| 6p | 4-Ethoxy | (4-Fluorophenyl)urea | >5000 | 2.54 | 3.18 | 1.97 |
| 6q | 4-Ethoxy | (4-Chlorophenyl)urea | >5000 | 1.89 | 2.45 | 1.53 |
Data adapted from Wu et al., J Enzyme Inhib Med Chem, 2021.[4][5]
Experimental Protocol: Synthesis of 4-Phenoxy-phenyl Isoxazole Amide Derivatives
A representative synthetic protocol for obtaining these analogs involves a multi-step synthesis, culminating in the amidation of the 5-amino group.
Caption: General synthetic workflow for 4-phenoxy-phenyl isoxazole amide analogs.
Tubulin Polymerization Inhibition: A Strategy for Disrupting the Cytoskeleton
Tubulin, the protein subunit of microtubules, is a well-validated target for anticancer drugs. Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6] 4-Phenyl-5-quinolinyl substituted isoxazole analogs have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[6]
Key SAR Insights:
-
The Quinoline Moiety: The presence of a quinoline ring at the 5-position of the isoxazole is a key structural feature for potent tubulin polymerization inhibition.
-
Substitution on the Quinoline Ring: A 2-methyl substitution on the quinoline ring, as seen in compound C11 , was found to be highly favorable, resulting in IC50 values of less than 20 nM against esophageal squamous cell carcinoma (ESCC) cell lines.[6]
Data Summary: Cytotoxicity of 4-Phenyl-5-quinolinyl Isoxazole Analogs
| Compound | R (Substitution on Quinoline) | Cell Line | 48h IC50 (nM) |
| C11 | 2-Methyl | ESCC Line 1 | < 20 |
| C11 | 2-Methyl | ESCC Line 2 | < 20 |
Data from a 2024 study on tubulin polymerization inhibitors.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization can be assessed using a fluorescence-based assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Chitin Synthesis Inhibition: A Target for Antifungal and Insecticidal Agents
Chitin is an essential structural component of fungal cell walls and insect exoskeletons. Inhibitors of chitin synthesis are therefore valuable as antifungal and insecticidal agents. A study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives revealed their potential as chitin synthesis inhibitors.[7]
Key SAR Insights:
-
Substitutions on the 4-Phenyl Ring: The activity of these compounds is sensitive to the nature of the substituent on the 4-phenyl ring.
-
The 5-Amide Linkage: The 2,6-dimethoxybenzoylamino moiety at the 5-position is crucial for the observed activity.
Data Summary: Chitin Synthesis Inhibition
| Compound | R (Substitution on Phenyl Ring) | Relative Activity |
| 1 | H | 1.0 |
| 2 | 4-F | 1.0 |
| 3 | 4-Cl | 2.0 |
| 4 | 4-Br | 2.0 |
| 9 | 4-CH3 | 1.0 |
| 14 | 4-t-Bu | < 0.1 |
Relative activity compared to the unsubstituted analog (Compound 1). Data from a study on chitin synthesis inhibitors.[7]
Causality Behind Experimental Choices and Future Directions
The selection of specific biological targets for this compound analogs is driven by the known biological activities of the isoxazole scaffold and the desire to develop novel therapeutics with improved efficacy and safety profiles. For instance, the focus on ACC and tubulin stems from their validated roles in cancer, a major area of unmet medical need.
Future research in this area should focus on:
-
Exploring a wider range of N-substituents at the 5-amino position: Systematic modification of the amine group could lead to the discovery of analogs with novel biological activities or improved selectivity.
-
Investigating other therapeutic areas: The broad biological activity of isoxazoles suggests that this compound analogs may have potential as anti-inflammatory or antimicrobial agents. Further screening against relevant targets in these areas is warranted.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions between these analogs and their biological targets through techniques like X-ray crystallography will be crucial for rational drug design and optimization.
By leveraging the versatile this compound scaffold and a deep understanding of its structure-activity relationships, researchers can continue to develop innovative and effective therapeutic agents for a variety of diseases.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoalkoxy Substituted 4,5-Diphenylisoxazole Deriva...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 4-Phenylisoxazol-5-amine
For researchers navigating the intricate world of drug discovery and materials science, 4-Phenylisoxazol-5-amine stands as a molecule of significant interest. Its isoxazole core is a privileged scaffold, appearing in a multitude of biologically active compounds.[1] The rigorous characterization of such molecules is paramount, and in modern chemical sciences, this is a tale of two complementary worlds: the tangible results of laboratory experiments and the insightful predictions of computational modeling. This guide provides an in-depth exploration of how these two realms are cross-validated for this compound, offering a blueprint for robust scientific inquiry.
This guide is structured to provide not just protocols, but a rationale. We will delve into the "why" behind experimental choices and computational parameters, ensuring a trustworthy and authoritative exploration of this fascinating molecule.
The Cornerstone of Investigation: Synthesis of this compound
A robust analysis begins with a reliable synthetic pathway. While various methods exist for the synthesis of 5-aminoisoxazoles, a common and effective route proceeds through the cyclization of a β-ketonitrile with hydroxylamine.[1] For our target molecule, this compound, a plausible precursor is α-formylphenylacetonitrile.
Experimental Protocol: Synthesis
Step 1: Preparation of α-formylphenylacetonitrile (a β-ketonitrile analog)
-
To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, add phenylacetonitrile dropwise at 0-5°C.
-
After stirring for 30 minutes, add ethyl formate dropwise, maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
The reaction mixture is then quenched with a weak acid and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude sodium salt of α-formylphenylacetonitrile.
Step 2: Cyclization to this compound
-
Dissolve the crude sodium salt of α-formylphenylacetonitrile in a suitable solvent, such as ethanol.
-
Add a solution of hydroxylamine hydrochloride in water.
-
The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to yield pure this compound.
This synthetic approach is illustrative of the general strategies employed for this class of compounds.
The Experimental Benchmark: Spectroscopic Characterization
Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. For this compound, we anticipate the following key signals in its ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.50 | Multiplet | 5H |
| NH₂ | ~6.50 | Broad Singlet | 2H |
| Isoxazole-H | ~8.30 | Singlet | 1H |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Expected Chemical Shift (ppm) |
| Phenyl C-1' | ~130 |
| Phenyl C-2'/6' | ~128 |
| Phenyl C-3'/5' | ~129 |
| Phenyl C-4' | ~127 |
| Isoxazole C-3 | ~158 |
| Isoxazole C-4 | ~95 |
| Isoxazole C-5 | ~165 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The solid-state FT-IR spectrum of this compound is expected to show the following characteristic absorption bands.
Expected FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium-Weak |
| ~1640 | C=N stretching (isoxazole ring) | Strong |
| 1600 - 1450 | C=C stretching (aromatic and isoxazole rings) | Medium-Strong |
| ~1550 | N-H bending | Medium |
| 1400 - 1300 | C-N stretching | Medium |
| ~950 | N-O stretching | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For this compound, dissolved in a solvent like ethanol, the phenyl and isoxazole chromophores are expected to give rise to distinct absorption bands.
Expected UV-Vis Data (in Ethanol)
| λ_max (nm) | Electronic Transition |
| ~250 - 270 | π → π* (Phenyl ring) |
| ~280 - 300 | π → π* (Isoxazole ring) |
The Computational Counterpart: A DFT-Based Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the structural and spectroscopic properties of molecules from first principles. This allows for a direct comparison with experimental data, providing a deeper understanding of the molecule's behavior.
Computational Methodology
A widely accepted and effective level of theory for such molecules involves the B3LYP functional with a 6-311++G(d,p) basis set.[2][3][4][5]
Step-by-Step Computational Workflow:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is achieved by performing a geometry optimization calculation.
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it provides the theoretical vibrational frequencies for comparison with the experimental FT-IR spectrum.
-
NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6][7] The calculated shielding tensors are then converted to chemical shifts relative to a standard (e.g., TMS).
-
Electronic Spectra Calculation: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT) calculations.[8][9] This provides the excitation energies and oscillator strengths of the electronic transitions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. researchgate.net [researchgate.net]
- 4. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 8. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 9. mdpi.com [mdpi.com]
Characterization of 4-Phenylisoxazol-5-amine using 1H NMR and 13C NMR spectroscopy
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-Phenylisoxazol-5-amine stands as a significant scaffold in the synthesis of various bioactive molecules, particularly those targeting neurological disorders[1][2]. Its efficacy and mechanism of action are intrinsically linked to its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular framework of such compounds.
This guide, intended for researchers and drug development professionals, offers a comprehensive approach to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. In the absence of direct, publicly available experimental spectra for this specific molecule, this guide presents a robust, predicted dataset and compares it with experimentally determined data for structurally analogous isoxazole derivatives. This comparative methodology not only provides a strong predictive framework for the analysis of this compound but also enhances the foundational understanding of structure-spectra correlations within this important class of heterocyclic compounds.
The Power of NMR in Structural Elucidation
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield it, shifting the signal to a lower chemical shift (upfield).
-
Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, causing the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the interacting nuclei and their dihedral angle.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
By analyzing these parameters, a complete picture of the molecular structure can be assembled.
Predicted NMR Spectral Data for this compound
Based on established principles of NMR spectroscopy and computational prediction models, the following ¹H and ¹³C NMR data are anticipated for this compound. These predictions are grounded in the known effects of substituent groups on the chemical shifts of aromatic and heterocyclic systems.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 - 7.30 | m | 5H | Phenyl-H |
| ~5.0 (broad) | s | 2H | -NH₂ |
| ~8.30 | s | 1H | Isoxazole-H3 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C5 (Isoxazole) |
| ~158 | C3 (Isoxazole) |
| ~130 - 128 | Phenyl-C |
| ~129 | Phenyl-C (ipso) |
| ~95 | C4 (Isoxazole) |
Comparative Analysis with Structurally Related Isoxazole Derivatives
To validate and contextualize the predicted data, a comparison with experimentally determined NMR data of similar isoxazole derivatives is crucial. The following table presents data from published literature for compounds sharing key structural motifs with this compound.
Table 1: Experimental NMR Data for Selected Isoxazole Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
| 3,5-diphenylisoxazole | (400 MHz, CDCl₃) δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | (100 MHz, CDCl₃) δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | [3] |
| 5-(4-chlorophenyl)-3-phenylisoxazole | (400 MHz, CDCl₃) δ 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) | (100MHz, CDCl₃) δ 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | [3] |
| 3-(4-bromophenyl)-5-phenylisoxazole | (400 MHz, CDCl₃) δ 7.84–7.82 (m, 2H, ArH), 7.74 (d, J = 8.5 Hz, 2H, ArH), 7.61 (d, J = 8.5 Hz, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.80 (s, 1H, isoxazole-H) | (100 MHz, CDCl₃) δ 170.7, 162.0, 132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3, 97.2 | [3] |
Analysis of Spectral Trends:
-
Isoxazole Ring Protons: The proton on the C4 of the isoxazole ring in the comparative compounds consistently appears as a singlet in the range of δ 6.80-6.84 ppm[3]. This is in good agreement with the predicted upfield shift for the C4-H in this compound due to the electron-donating effect of the adjacent amino group.
-
Phenyl Group Protons: The protons of the phenyl rings in the reference compounds exhibit complex multiplets in the aromatic region (δ 7.20-7.90 ppm), which is consistent with the prediction for this compound.
-
Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons in the derivatives provide a valuable reference. The C5 carbon, bearing a phenyl group, resonates around δ 170 ppm, while the C3 carbon is found near δ 162-163 ppm[3]. The C4 carbon signal is consistently observed around δ 97 ppm[3]. These values support the predicted chemical shifts for the isoxazole core of this compound, with expected variations due to the different substituent at C5 (an amino group).
-
Amino Group Protons: The protons of the amino group are expected to appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be highly variable depending on concentration and temperature.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
References
A Senior Application Scientist's Guide to Bioisosteric Replacement Studies Involving the Isoxazole Ring
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the myriad of techniques employed, bioisosteric replacement stands out as a powerful tool to optimize pharmacological profiles. This guide provides an in-depth exploration of bioisosteric replacement studies focused on the versatile isoxazole ring. We will delve into the rationale behind selecting the isoxazole moiety, explore common and novel bioisosteric replacements, and provide detailed experimental protocols for their synthesis and comparative evaluation.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to engage in various non-covalent interactions, and favorable metabolic stability make it a desirable component in many drug candidates.[4][5] However, the quest for improved potency, selectivity, solubility, or altered pharmacokinetic profiles often necessitates its replacement.[6] This guide will equip you with the foundational knowledge and practical methodologies to navigate this critical aspect of drug design.
The Isoxazole Ring: A Privileged Scaffold in Medicinal Chemistry
The prevalence of the isoxazole ring in FDA-approved drugs underscores its significance.[4][5] Its utility stems from a combination of key physicochemical properties:
-
Electronic Nature: The isoxazole ring is an electron-withdrawing moiety, which can influence the pKa of neighboring functional groups and modulate interactions with biological targets.[6]
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, while substituents on the ring can be tailored to introduce hydrogen bond donor capabilities.[5]
-
Dipole Moment: The heteroatoms impart a significant dipole moment, which can be crucial for molecular recognition and binding affinity.[6]
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, contributing to improved in vivo half-life of drug candidates.[7]
dot graph TD { A[Isoxazole Ring] --> B{Physicochemical Properties}; B --> C[Electronic Nature]; B --> D[H-Bonding Capacity]; B --> E[Dipole Moment]; B --> F[Metabolic Stability]; C --> G[Modulation of Target Interactions]; D --> G; E --> G; F --> H[Improved Pharmacokinetics]; }
Figure 1: Key Physicochemical Properties of the Isoxazole Ring.
The Rationale for Bioisosteric Replacement
Bioisosterism is the principle of exchanging a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration to create a new compound with improved properties.[8][9] The goals of replacing an isoxazole ring can be multifaceted:
-
Enhance Potency and Selectivity: A different heterocyclic core may offer a more optimal arrangement of functional groups for interacting with the target protein.[6]
-
Improve Physicochemical Properties: Issues like poor solubility or membrane permeability can sometimes be addressed by swapping the isoxazole for a more suitable bioisostere.[10]
-
Modulate Pharmacokinetics: Altering the core scaffold can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
-
Navigate Intellectual Property: Creating novel chemical entities with similar activity is a key strategy in drug discovery.[9]
A Comparative Guide to Isoxazole Bioisosteres
The selection of an appropriate bioisostere for the isoxazole ring is context-dependent and often requires the synthesis and evaluation of a small library of analogs. Below is a comparison of common heterocyclic replacements.
| Bioisostere | Key Features & Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Oxadiazole | Isomeric with isoxazole, offering different arrangements of heteroatoms and dipole moments. The 1,2,4- and 1,3,4-oxadiazole isomers are common replacements.[11][12] | Can fine-tune electronic properties and hydrogen bonding patterns. May improve metabolic stability. | Altered electronics may negatively impact binding affinity. |
| Triazole | The 1,2,3- and 1,2,4-triazole rings introduce an additional nitrogen atom, increasing hydrogen bonding potential.[13] | Enhanced hydrogen bonding capacity can lead to improved potency and solubility.[13] | Increased polarity might reduce membrane permeability. |
| Pyridine | A six-membered aromatic ring that can mimic the steric and electronic properties of a substituted isoxazole.[14] | Can alter the vector of substituents and introduce new interaction points. | The basicity of the pyridine nitrogen can introduce off-target effects or alter pharmacokinetic properties. |
| Thiazole | The sulfur atom introduces different electronic and steric properties compared to the oxygen in isoxazole. | Can modulate lipophilicity and potentially improve cell permeability. | The sulfur atom may be susceptible to oxidation. |
| Pyrazole | An isomer of imidazole, it offers a different arrangement of nitrogen atoms compared to isoxazole, affecting hydrogen bonding patterns. | Can serve as both a hydrogen bond donor and acceptor. | May have different metabolic liabilities compared to isoxazole. |
Experimental Protocols: Synthesis and Evaluation
To objectively compare the performance of an isoxazole-containing compound with its bioisosteric replacements, a systematic experimental approach is crucial. Here, we outline key methodologies.
A cornerstone for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[15][16][17][18] This method is versatile and allows for the introduction of diverse substituents.
Experimental Workflow: Synthesis of a 3,5-Disubstituted Isoxazole
Figure 2: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Protocol: Synthesis of 3-Phenyl-5-methylisoxazole
-
Nitrile Oxide Generation: To a solution of benzaldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Cycloaddition: Cool the reaction mixture to 0 °C and add propyne (1.5 eq) followed by the slow addition of triethylamine (1.2 eq).
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 3-phenyl-5-methylisoxazole.
For the synthesis of bioisosteres like oxadiazoles or triazoles, alternative synthetic routes are required. For instance, 1,2,4-oxadiazoles can be synthesized from the reaction of amidoximes with acylating agents.
Once the parent isoxazole compound and its bioisosteres are synthesized, a direct comparison of their key physicochemical properties is essential.
| Property | Experimental Method | Rationale |
| Solubility | Kinetic or thermodynamic solubility assays using HPLC-UV or nephelometry. | Poor solubility can be a major hurdle in drug development. |
| Lipophilicity (LogD) | Shake-flask method (octanol/water partitioning) or reversed-phase HPLC. | Impacts membrane permeability, protein binding, and metabolic stability. |
| pKa | Potentiometric titration or UV-metric methods. | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Chemical Stability | Incubation in buffers of varying pH and analysis by HPLC over time. | Assesses the stability of the compound under physiological conditions. |
The ultimate test of a bioisosteric replacement is its impact on biological activity.
Workflow for Comparative In Vitro Evaluation
Figure 3: A streamlined workflow for the in vitro comparison of bioisosteres.
Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compounds (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37 °C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with a cold organic solvent containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Case Study: Bioisosteric Replacement of the Isoxazole in a Kinase Inhibitor
To illustrate the practical application of these principles, consider a hypothetical kinase inhibitor where a 3,5-disubstituted isoxazole is crucial for activity. However, the compound suffers from poor aqueous solubility.
Objective: To improve solubility while maintaining or enhancing potency through bioisosteric replacement of the isoxazole ring.
Strategy: Synthesize and evaluate analogs where the isoxazole is replaced with a 1,2,4-oxadiazole and a 1,2,3-triazole.
Hypothetical Results:
| Compound | Core Moiety | Kinase IC50 (nM) | Aqueous Solubility (µg/mL) |
| Parent | Isoxazole | 10 | 2 |
| Analog 1 | 1,2,4-Oxadiazole | 15 | 5 |
| Analog 2 | 1,2,3-Triazole | 8 | 25 |
Analysis:
-
The 1,2,4-oxadiazole (Analog 1) offered a modest improvement in solubility but with a slight loss in potency.
-
The 1,2,3-triazole (Analog 2) provided a significant enhancement in solubility while also slightly improving potency. The additional nitrogen atom likely contributes to both increased hydrogen bonding with the target and improved solvation.
This case study highlights how a systematic approach to bioisosteric replacement can lead to the identification of a superior drug candidate.
Conclusion
The bioisosteric replacement of the isoxazole ring is a nuanced yet powerful strategy in drug discovery. A thorough understanding of the physicochemical properties of the isoxazole and its potential replacements, coupled with robust synthetic and evaluation protocols, is paramount for success. This guide provides a framework for researchers to rationally design and execute such studies, ultimately contributing to the development of safer and more effective medicines. The key is not to view bioisosterism as a simple "swap," but as a strategic redesign of a molecule to optimize its interactions in a complex biological system.
References
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drughunter.com [drughunter.com]
- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 11. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. iris.unimore.it [iris.unimore.it]
- 14. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
Phenylisoxazole Isomers: A Head-to-Head Comparison of Bioactive Scaffolding Potential
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Phenylisoxazole Scaffold and the Significance of Isomerism
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in medicinal chemistry.[1][2] When substituted with a phenyl group, the resulting phenylisoxazole core serves as the foundation for numerous bioactive compounds.[3] However, the constitutional isomerism of this scaffold—the specific placement of the phenyl group at the 3, 4, or 5-position of the isoxazole ring—is a critical, yet often overlooked, determinant of its therapeutic potential. The arrangement of the phenyl ring profoundly influences the molecule's steric and electronic profile, thereby directing its optimal derivatization and interaction with distinct biological targets.
This guide provides a head-to-head comparison, not of the unsubstituted parent isomers for which direct comparative data is scarce, but of the distinct therapeutic avenues and structure-activity relationship (SAR) landscapes that have been successfully developed from the 3-phenylisoxazole, 4-phenylisoxazole, and 5-phenylisoxazole scaffolds. By examining the divergent biological targets of their respective derivatives, we offer a functional comparison of each isomer's potential as a foundational blueprint in drug design.
Isomeric Structures and Physicochemical Implications
The positioning of the phenyl group dictates the overall geometry and electronic distribution of the molecule. These differences influence synthetic accessibility and, more importantly, the types of non-covalent interactions the scaffold can form within a protein's binding pocket.
Caption: Chemical structures of the three constitutional isomers of phenylisoxazole.
The distinct placement of the bulky phenyl group relative to the nitrogen and oxygen heteroatoms creates unique steric and electronic environments. For instance, in 3-phenylisoxazole, the phenyl group is adjacent to the nitrogen atom, influencing the hydrogen-bonding potential of this region. In contrast, the 5-phenylisoxazole places the phenyl group next to the oxygen, altering the dipole moment and the accessibility of the C4-C5 bond. These intrinsic differences guide the exploration of distinct chemical spaces for each isomer.
Comparative Bioactivity and Therapeutic Targets
Experimental evidence reveals that medicinal chemistry programs have successfully exploited the unique features of each phenylisoxazole isomer to target different classes of proteins.
The 3-Phenylisoxazole Scaffold: A Blueprint for Epigenetic Modulators
The 3-phenylisoxazole framework has proven to be an exceptionally fertile ground for the development of Histone Deacetylase (HDAC) inhibitors.[4] HDACs are crucial epigenetic enzymes, and their inhibition is a validated strategy in oncology.[5] In a series of 3-phenylisoxazole derivatives, researchers have demonstrated that potent HDAC1 inhibition can be achieved, leading to significant anti-proliferative activity in cancer cell lines.[6]
The structure-activity relationship studies for these compounds reveal a consistent pattern: a zinc-binding group appended to the isoxazole core via a linker is essential for activity. The length and composition of this linker have a substantial impact on potency.[4][5]
| Compound ID | R1 (on Phenyl Ring) | R2 Linker Length | HDAC1 Inhibition (@ 1000 nM) | Anticancer Activity (PC3 cells IC50) | Reference |
| 10 | 4-Cl | Butyl | 79.85% | 9.18 µM | [4][5] |
| 17 | 4-OCH3 | Butyl | 86.78% | 5.82 µM | [4][5] |
| Derivative | 4-Cl | Propyl | 13.43% | Not Reported | [7] |
| Derivative | 4-OCH3 | Propyl | 17.37% | Not Reported | [7] |
This table presents a selection of data to illustrate SAR trends. For a complete dataset, please refer to the cited literature.
The consistent finding is that a four-carbon (butyl) linker between the isoxazole core and the terminal hydroxamate (zinc-binding) group confers the highest potency, suggesting an optimal geometry for binding within the HDAC1 active site.[7]
The 4-Phenylisoxazole Scaffold: Targeting Metabolic Pathways in Cancer
In contrast to the 3-phenyl isomer, derivatives of 4-phenylisoxazole have been successfully developed as inhibitors of Acetyl-CoA Carboxylase (ACC).[8] ACC is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation.[9][10]
A series of 4-phenoxy-phenyl isoxazoles demonstrated potent inhibition of the ACC1 isoform and corresponding cytotoxicity against various human cancer cell lines. The lead compound from this series, 6g , showed inhibitory activity comparable to known ACC inhibitors.[9][10]
| Compound ID | ACC1 Inhibitory Activity (IC50) | Anticancer Activity (MDA-MB-231 cells IC50) | Reference |
| 6g | 99.8 nM | 0.44 µM | [9][10] |
| 6l | 465.1 nM | 0.21 µM | [9][10] |
| 6a (Hit) | > 5 µM | 1.12 µM | [10] |
Additionally, the 3-phenyl-4-nitroisoxazole architecture has been exploited to create potent antibacterial agents, demonstrating that even within an isomeric class, further substitution can unlock new therapeutic applications.[11]
The 5-Phenylisoxazole Scaffold: A Key to Undruggable Targets
The 5-phenylisoxazole scaffold has recently emerged as a promising framework for tackling one of oncology's most challenging targets: the G12C mutant of KRAS.[12] The discovery of covalent inhibitors that can bind to this previously "undruggable" protein has revolutionized treatment for certain cancers. Researchers have designed 5-phenylisoxazole-based molecules that incorporate a reactive "warhead" to form an irreversible covalent bond with the target cysteine residue of KRAS G12C.[12]
Furthermore, the 5-phenylisoxazole core has been incorporated into analogues of Combretastatin A-4 (CA-4) to create potent tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce mitotic arrest in cancer cells.[13] This highlights the versatility of the 5-phenyl isomer in providing a stable, synthetically tractable core for designing molecules that target protein-protein interactions and dynamic processes.
Experimental Methodologies: Validated Protocols for Bioactivity Assessment
To ensure scientific rigor, the bioactivity of these compounds must be assessed using validated, reproducible assays. Below are representative protocols for evaluating the key activities discussed for each isomeric class.
Protocol 1: Fluorometric HDAC1 Inhibition Assay
This protocol is used to determine the inhibitory potential of compounds against HDAC1, relevant for the 3-phenylisoxazole series.
Causality: This assay relies on a fluorogenic substrate that, when deacetylated by active HDAC1, can be cleaved by a developer enzyme to release a highly fluorescent molecule. An inhibitor will prevent this deacetylation, resulting in a lower fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare solutions of recombinant human HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the developer (e.g., trypsin).
-
Compound Dilution: Create a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add 25 µL of diluted test compound or vehicle control (DMSO in assay buffer). Add 50 µL of HDAC1 enzyme solution and incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction and initiate fluorescence by adding 50 µL of the developer solution containing a broad-spectrum HDAC inhibitor (to stop further deacetylation) like Trichostatin A. Incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is broadly applicable for assessing the cytotoxic effects of anticancer compounds.[4][5]
Causality: The MTT assay is based on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Crystal Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC50 value.
Workflow and Strategic Application
The discovery of distinct activities for each phenylisoxazole isomer underscores the importance of a structured approach to drug discovery that considers isomeric diversity from the outset.
Caption: A generalized workflow for scaffold-based drug discovery.
Conclusion
While the phenylisoxazole core is a common feature in all three isomers, the specific attachment point of the phenyl group acts as a crucial "directing group," guiding each scaffold towards distinct therapeutic niches.
-
3-Phenylisoxazole derivatives have been robustly validated as precursors for HDAC inhibitors , demonstrating a clear SAR for epigenetic modulation.
-
4-Phenylisoxazole derivatives have shown significant promise as ACC inhibitors , targeting cancer metabolism.
-
5-Phenylisoxazole derivatives are proving to be versatile scaffolds for tackling challenging targets like KRAS G12C and for developing tubulin polymerization inhibitors .
This head-to-head comparison reveals not the superiority of one isomer over another, but rather their complementary nature as starting points in drug discovery. The choice of which phenylisoxazole isomer to use as a scaffold should be a strategic decision, informed by the biological target class under investigation. For researchers and drug development professionals, this understanding is paramount to efficiently navigating the vast chemical space and designing the next generation of targeted therapeutics.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. ijpca.org [ijpca.org]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Phenylisoxazole Analogs Against Therapeutic Targets
Welcome to an in-depth guide on conducting comparative molecular docking studies, focusing on the versatile phenylisoxazole scaffold. This document is designed for researchers, scientists, and drug development professionals who are looking to leverage computational methods to accelerate their discovery pipelines. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and reliable in-silico analysis.
The phenylisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its rigid structure and capacity for diverse substitutions make it an ideal candidate for targeted drug design. In this guide, we will conduct a comparative docking study of representative phenylisoxazole analogs against two distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) and α-glucosidase .
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal in the inflammatory pathway and often overexpressed in various cancers. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1]
-
α-Glucosidase: A crucial enzyme in carbohydrate metabolism. Its inhibition can delay glucose absorption, representing a therapeutic approach for managing type 2 diabetes.[4][5]
By comparing the interactions of the same set of ligands with these two different targets, we can gain valuable insights into binding selectivity and the structural features that govern molecular recognition.
Pillar 1: The Experimental Workflow - A Self-Validating System
A trustworthy computational study is built on a foundation of meticulous preparation and validation. Molecular docking, at its core, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7][8][9] The process involves two main stages: sampling of ligand conformations and scoring of these conformations.[6] Our workflow is designed to be self-validating, ensuring the reliability of our predictions.
Caption: A comprehensive workflow for a molecular docking study.
Pillar 2: Detailed Experimental Protocols
Here, we detail the step-by-step methodologies for our comparative docking study. The causality behind each choice is explained to provide a deeper understanding of the process.
Required Software
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein (receptor) and ligand files in the required PDBQT format.[10]
-
AutoDock Vina: A widely used and efficient open-source program for molecular docking.[10]
-
PyMOL or UCSF Chimera: Molecular visualization systems to inspect structures and analyze results.[11]
-
OpenBabel: A chemical toolbox used for converting between different chemical file formats.[12]
Receptor Preparation
The quality of the receptor structure is paramount for a meaningful docking result. We begin by obtaining the crystal structures of our target proteins from the Protein Data Bank (PDB).
-
Target 1 (COX-2): PDB ID: 5KIR
-
Target 2 (α-glucosidase): PDB ID: 3A4A
Step-by-Step Protocol:
-
Download PDB File: Retrieve the structure files in PDB format from the RCSB PDB website.[12]
-
Clean the Structure: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[13][14] For this study, we retain only the protein chains required for the analysis.
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add and select 'Polar only'. This is crucial as hydrogen bonds are key drivers of protein-ligand interactions.[12]
-
Add Kollman Charges: Go to Edit > Charges > Add Kollman Charges. Assigning partial charges to atoms is necessary for the scoring function to calculate electrostatic interactions.[12]
-
Save as PDBQT: The final step is to save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose), which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[11]
-
Ligand Preparation
We will use three representative phenylisoxazole analogs for our comparative study.
-
Analog 1: A simple 3,5-diphenylisoxazole.
-
Analog 2: A phenylisoxazole with an electron-donating group (e.g., -OCH3) on one of the phenyl rings.
-
Analog 3: A phenylisoxazole with an electron-withdrawing group (e.g., -NO2) on one of the phenyl rings.
Step-by-Step Protocol:
-
Obtain 2D Structures: Draw the structures in a chemical drawing tool like ChemDraw or Marvin Sketch, or retrieve them from a database like PubChem.[12]
-
Convert to 3D: Use a program like OpenBabel to convert the 2D structures into 3D SDF or PDB files. This step generates an initial 3D conformation.
-
Prepare in AutoDock Tools (ADT):
-
Open the 3D ligand file in ADT (Ligand > Input > Open).
-
Detect Root and Torsion Tree: ADT will automatically detect the rotatable bonds in the ligand. This flexibility is critical for the ligand to adapt its conformation within the binding pocket.[15] You can verify and adjust the number of rotatable bonds under Ligand > Torsion Tree.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).[15]
-
Docking Execution with AutoDock Vina
Step-by-Step Protocol:
-
Grid Box Generation: The grid box defines the three-dimensional space where Vina will search for binding poses.[10]
-
In ADT, with both the prepared receptor and ligand loaded, navigate to Grid > Grid Box.
-
Center the grid box on the active site of the enzyme. A common and effective method is to center it on the position of the co-crystallized ligand from the original PDB file.
-
Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 1 Å spacing.
-
Record the coordinates for the center and the size of the box in all three dimensions (x, y, z).[10]
-
-
Configuration File: Create a text file (e.g., conf.txt) that provides the necessary information to AutoDock Vina.
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log output_log.txt
Analysis of Results
Interpreting docking results involves more than just looking at the top score.[16][17]
-
Binding Affinity (ΔG): The output log file provides the binding affinities in kcal/mol for the top poses. A more negative value indicates a stronger predicted binding affinity.[16]
-
Root Mean Square Deviation (RMSD): When validating the protocol by re-docking a native ligand, a low RMSD value (<2.0 Å) between the docked pose and the crystallographic pose indicates a successful protocol.[16][17]
-
Visual Inspection: The most crucial step is to visualize the top-ranked poses in PyMOL or Chimera.[18] Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues. This provides a structural basis for the calculated binding affinity.
Pillar 3: Data Presentation and Comparative Analysis
The quantitative output from the docking simulations is best summarized in a table for clear comparison.
| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog 1 | COX-2 | -8.5 | Tyr385, Ser530, Arg120 |
| α-glucosidase | -7.2 | Asp215, Arg442, Phe178 | |
| Analog 2 (-OCH3) | COX-2 | -9.1 | Tyr385, Ser530, Arg120, Val523 |
| α-glucosidase | -7.5 | Asp215, Arg442, His351 | |
| Analog 3 (-NO2) | COX-2 | -8.2 | Tyr385, Ser530 |
| α-glucosidase | -7.9 | Asp215, Arg442, Asp352 |
Note: The data presented above is hypothetical and for illustrative purposes.
Discussion and In-depth Analysis
-
Target Selectivity: Analog 2, with the electron-donating methoxy group, shows the highest binding affinity for COX-2 (-9.1 kcal/mol). In contrast, Analog 3, with the electron-withdrawing nitro group, shows a slightly improved affinity for α-glucosidase compared to the other analogs. This suggests that electronic properties introduced by different substituents can be tuned to achieve target selectivity.
-
Structure-Activity Relationship (SAR):
-
For COX-2: The methoxy group in Analog 2 may be forming a favorable hydrophobic interaction with Val523 in the COX-2 active site, a pocket that is more accommodating than the corresponding region in COX-1, potentially explaining its higher affinity.
-
For α-glucosidase: The nitro group in Analog 3 could be forming a strong hydrogen bond or electrostatic interaction with Asp352 in the active site of α-glucosidase, leading to its enhanced affinity for this target.
-
-
Visualizing Interactions: A visual analysis of the binding poses would be the next step. For instance, in the COX-2 active site, one would look for the hallmark interactions, such as the hydrogen bond with Ser530 and the interaction with Arg120 at the mouth of the channel. For α-glucosidase, key interactions with catalytic residues like Asp215 would be critical indicators of potent inhibition.[4]
Caption: Key interactions of phenylisoxazole analogs in target active sites.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative molecular docking studies. By focusing on the versatile phenylisoxazole scaffold and two distinct therapeutic targets, COX-2 and α-glucosidase, we have demonstrated how in-silico methods can provide deep insights into molecular recognition, target selectivity, and structure-activity relationships.
The key takeaway is that molecular docking is not merely a push-button operation but a powerful computational experiment that, when conducted with care, can significantly rationalize the design of novel, potent, and selective therapeutic agents. The findings from such studies provide a strong foundation for subsequent experimental validation, such as in vitro enzyme assays and cell-based studies, ultimately accelerating the drug discovery process.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. youtube.com [youtube.com]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. youtube.com [youtube.com]
Efficacy Standoff: A Comparative Analysis of 4-Phenylisoxazol-5-amine and 3-Phenylisoxazol-5-amine in Anticancer Research
For researchers and drug development professionals navigating the vast landscape of heterocyclic chemistry, the isoxazole scaffold stands out as a privileged structure, underpinning a multitude of biologically active compounds.[1] Within this class, phenylisoxazol-amines represent a critical pharmacophore, yet the subtle shift of a phenyl group can dramatically alter biological efficacy. This guide provides an in-depth, objective comparison of the potential anticancer efficacy of two key positional isomers: 4-Phenylisoxazol-5-amine and 3-Phenylisoxazol-5-amine.
While direct head-to-head comparative studies are notably absent in the current literature, this guide will synthesize available data on structurally related analogs, delve into the principles of structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers to conduct their own definitive comparisons.
Chemical Structures and Isomeric Distinction
At the heart of this comparison are the distinct structural arrangements of the two isomers. The positioning of the phenyl ring relative to the amine group on the isoxazole core is the sole differentiating factor, yet it has profound implications for the molecule's stereochemistry, electronic properties, and ultimately, its interaction with biological targets.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| 1 | This compound | 4320-83-6 | C₉H₈N₂O | 160.18 g/mol |
| 2 | 3-Phenylisoxazol-5-amine | 4369-55-5 | C₉H₈N₂O | 160.18 g/mol |
Structure-Activity Relationship (SAR) Insights and Efficacy Projections
The anticancer potential of isoxazole derivatives has been linked to various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle regulation.[2] The placement of substituents on the isoxazole ring is a critical determinant of this activity.
Based on the broader literature of isoxazole-containing compounds, we can extrapolate potential efficacy differences between our two isomers of interest. For instance, studies on isoxazole-carboxamide derivatives suggest that the substitution pattern on the isoxazole ring significantly influences cytotoxicity against various cancer cell lines.[1]
While specific data for the parent this compound is limited, it is frequently cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3][4][5] In contrast, derivatives of 3-phenylisoxazol-5-amine have been more explicitly explored in the context of anticancer research. For example, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as potent and selective inhibitors of the TRIM24 bromodomain, a protein implicated in prostate cancer.[6][7]
This suggests that the 3-phenylisoxazol-5-amine scaffold may be more amenable to modifications that lead to potent anticancer activity, potentially due to the orientation of the phenyl ring allowing for more favorable interactions within the binding pockets of cancer-related proteins. However, this remains a hypothesis pending direct comparative experimental validation.
Experimental Protocols for Comparative Efficacy Assessment
To facilitate a direct and robust comparison of this compound and 3-Phenylisoxazol-5-amine, we provide the following detailed experimental protocols. These are representative methods based on established procedures for the synthesis and anticancer evaluation of isoxazole derivatives.
Synthesis of Phenylisoxazol-amine Isomers
A common and efficient method for the synthesis of 5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. For the phenyl-substituted isomers, the general workflow would be as follows:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FCKeditor - Resources Browser [tntech.tk20.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenylisoxazol-5-amine
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Phenylisoxazol-5-amine, a versatile heterocyclic compound frequently used in pharmaceutical development and biochemical research.[1][2] Adherence to these procedures is critical for minimizing risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Principles of Disposal: Hazard Identification and Risk Assessment
This compound, like many aromatic amines and heterocyclic compounds, presents specific hazards that must be understood before any handling or disposal operations commence. While comprehensive toxicological data for this specific compound is not widely published, information from structurally related chemicals provides a strong basis for a cautious approach.
Known and Inferred Hazards:
-
Irritation: Similar isoxazole derivatives are known to cause skin, eye, and respiratory irritation.[3] Direct contact should be rigorously avoided.
-
Inhalation Toxicity: Inhalation of dust or fumes may be harmful and cause irritation to the respiratory system.[3]
-
Thermal Decomposition: When heated to decomposition, nitrogen-containing heterocyclic compounds can emit toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4]
-
Incompatibility: This compound is incompatible with strong oxidizing agents.[3] Such materials can lead to vigorous and potentially explosive reactions.
All personnel handling this compound must be thoroughly familiar with the Safety Data Sheet (SDS) and receive training on the potential hazards and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with the correct selection and use of PPE. The following PPE is mandatory when handling or disposing of this compound:
-
Hand Protection: Nitrile or neoprene gloves that are regularly inspected for integrity before use.[5]
-
Eye Protection: Chemical safety goggles or a full-face shield.[3][5]
-
Body Protection: A flame-retardant laboratory coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3] For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Collect Waste: Place all contaminated materials (absorbent, swept powder, used PPE) into a clearly labeled, sealable hazardous waste container.[3][6]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose of Waste: The sealed container with spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined in Section 4.
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be discharged into the sanitary sewer system or disposed of with general laboratory trash.[3]
For small residual amounts, a chemical neutralization procedure can be employed to render the compound less hazardous before collection by a certified waste management service. The basicity of the amine group allows for neutralization with a weak acid.
Protocol for Chemical Neutralization:
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.
-
Prepare a Neutralizing Solution: Slowly and with stirring, add the this compound waste to a 1M solution of citric acid or acetic acid. The amine will be converted to its corresponding salt, which is generally more water-soluble and less volatile. Causality: Aromatic amines are basic and react with acids to form salts, a process that neutralizes their reactivity.[7][8]
-
Monitor pH: Ensure the final solution is acidic (pH < 6) to confirm complete neutralization.
-
Collect and Label: Transfer the neutralized solution into a designated aqueous hazardous waste container. The container must be clearly labeled with all its contents, including the neutralized amine salt.
-
Final Disposal: The container should be collected by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.
Bulk quantities of this compound, as well as heavily contaminated labware and spill cleanup materials, must be disposed of via a licensed hazardous waste contractor.
Procedure for Bulk Disposal:
-
Containerization: Place the waste in its original container if possible, or in a new, compatible, and sealable container.[9][10] Ensure the container is in good condition and will not leak.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9] The date of accumulation should also be noted.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially strong oxidizing agents.[11][12]
-
Arrange for Pickup: Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste management company. The preferred method of destruction for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions like NOx.[3]
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [13] |
| CAS Number | 4320-83-6 | [13] |
| Molecular Formula | C₉H₈N₂O | [14] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3][4][6] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [3][4] |
| Recommended PPE | Nitrile gloves, Safety goggles/face shield, Lab coat, Chemical fume hood | [3][5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [3][4][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. nswai.org [nswai.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. This compound CAS#: 4320-83-6 [amp.chemicalbook.com]
- 14. This compound - Amerigo Scientific [amerigoscientific.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenylisoxazol-5-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 4-Phenylisoxazol-5-amine, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded framework for the safe handling of this compound.
While a specific Safety Data Sheet (SDS) for this compound (CAS 4320-83-6) was not available for direct review, this guide is built upon the detailed safety information for the closely related analogue, 3-Methyl-4-phenylisoxazol-5-amine[1]. The structural similarities suggest a comparable hazard profile, mandating a cautious and thorough approach to personal protection.
Hazard Profile: Understanding the Risks
Based on the data for its methylated analogue, this compound should be treated as a hazardous substance with the potential to cause significant irritation upon contact. The primary routes of exposure are inhalation, skin contact, and eye contact[1].
GHS Hazard Classifications for 3-Methyl-4-phenylisoxazol-5-amine [1]:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protective equipment, ensuring a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following recommendations are based on the potential hazards of this compound and are designed to provide comprehensive protection.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, stringent eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is any risk of splashing, such as during solution preparation or transfer of larger quantities, chemical splash goggles that form a seal around the eyes must be worn.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face[1].
Skin and Body Protection: A Barrier Against Irritation
Direct skin contact is a primary exposure route that can lead to irritation[1]. Therefore, comprehensive skin and body protection is critical.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged contact or when handling larger quantities, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your hands.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Closed-Toed Shoes: Footwear that completely covers the feet is mandatory. Perforated shoes or sandals are not permitted in a laboratory setting.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum); Chemical splash goggles for splash risk. | Protects against eye irritation and serious eye damage[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation from direct contact[1]. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin on arms and torso from splashes and spills. |
| Foot Protection | Closed-toed shoes. | Protects feet from spills. |
| Respiratory Protection | NIOSH-approved respirator (if ventilation is inadequate or dust is generated). | Prevents respiratory tract irritation from inhalation of dust or aerosols[1]. |
Respiratory Protection: Safeguarding Against Inhalation
As this compound is presumed to be a respiratory irritant, controlling airborne exposure is crucial[1].
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.
-
Respiratory Protection: In the absence of adequate ventilation or when there is a potential for generating significant dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is fundamental to laboratory safety.
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Gloves
-
Eye/Face Protection
Doffing Sequence:
-
Gloves (remove using a glove-to-glove and skin-to-skin technique)
-
Eye/Face Protection
-
Lab Coat
Workflow for Handling this compound
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of it down the drain or in the regular trash[1][3].
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, implementing robust PPE protocols, and adhering to meticulous operational and disposal plans, we can advance our research and development goals while ensuring the well-being of our most valuable asset: our scientists.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
